molecular formula C89H125N25O25S3 B074467 Cinnamycin CAS No. 1405-39-6

Cinnamycin

货号: B074467
CAS 编号: 1405-39-6
分子量: 2041.3 g/mol
InChI 键: QJDWKBINWOWJNZ-IDGBIKHQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cinnamycin is a 19-amino acid tetracyclic lantibiotic peptide produced by Streptomyces cinnamoneus. It is a subject of significant research interest due to its unique structure and highly specific mechanism of action. This compound exerts its antibacterial effects primarily against certain Gram-positive bacteria by selectively binding to phosphatidylethanolamine (PE), a phospholipid found in bacterial and mammalian cell membranes. This binding event induces the formation of non-bilayer structures and promotes membrane permeabilization, leading to cell death. Beyond its direct antimicrobial properties, this compound is a critical tool in life sciences research for probing PE-dependent cellular processes, including membrane fusion, vesicle trafficking, and viral entry. Furthermore, it is a potent inhibitor of phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways, making it a valuable compound for studying eicosanoid signaling and immunology. Its role as a precursor for the development of novel therapeutics, including antibody-drug conjugates (ADCs), is also an active area of investigation. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

CAS 编号

1405-39-6

分子式

C89H125N25O25S3

分子量

2041.3 g/mol

IUPAC 名称

(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid

InChI

InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1

InChI 键

QJDWKBINWOWJNZ-IDGBIKHQSA-N

SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

手性 SMILES

C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O

规范 SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

同义词

Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), (

产品来源

United States

Foundational & Exploratory

The Discovery and Isolation of Cinnamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of cinnamycin. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of the key processes involved in studying this potent lantibiotic.

Introduction to this compound

This compound is a tetracyclic lantibiotic (lanthionine-containing antibiotic) first isolated in 1952 from the fermentation broth of Streptomyces cinnamoneus.[1] It belongs to the type B class of lantibiotics, which are known to inhibit cell wall biosynthesis, though this compound's primary mechanism of action is unique.[2] The peptide is comprised of 19 amino acids and is characterized by a complex structure containing several unusual amino acids, including one meso-lanthionine (B1218204) (Lan), two threo-3-methyllanthionines (MeLan), a lysinoalanine (Lal) bridge, and an erythro-3-hydroxy-L-aspartic acid (HyAsp).[1][3]

This compound's potent antimicrobial activity stems from its highly specific interaction with phosphatidylethanolamine (B1630911) (PE), a major component of many bacterial cell membranes.[3][4] This specific binding disrupts membrane integrity and function, leading to cell death.[2][3] Beyond its antibacterial properties, this compound has also been shown to inhibit phospholipase A2 and exhibits antiviral activity against Herpes Simplex Virus.[5][6] These diverse biological activities make this compound and its analogs promising candidates for therapeutic development.

Biosynthesis of this compound

This compound is ribosomally synthesized as a precursor peptide, CinA, which consists of a 59-amino acid N-terminal leader peptide and a 19-amino acid C-terminal core peptide.[1] The mature, active form of this compound is generated through a series of extensive post-translational modifications orchestrated by enzymes encoded within the cin biosynthetic gene cluster.[7]

The key enzymatic steps in the biosynthesis of this compound are:

  • Dehydration and Cyclization: The bifunctional enzyme CinM , a LanM-family protein, catalyzes the dehydration of specific serine and threonine residues within the core peptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, CinM facilitates the intramolecular Michael-addition of cysteine thiols to these unsaturated amino acids, forming the characteristic thioether bridges of the lanthionine (B1674491) and methyllanthionine residues.[1][8]

  • Hydroxylation: The enzyme CinX , an α-ketoglutarate/iron(II)-dependent hydroxylase, catalyzes the hydroxylation of the aspartate residue at position 15 to form erythro-3-hydroxy-L-aspartic acid.[8]

  • Lysinoalanine Bridge Formation: The formation of the unusual lysinoalanine bridge between lysine (B10760008) at position 19 and the dehydroalanine at position 6 is dependent on a small protein encoded by the gene cinorf7 .[8][9]

  • Leader Peptide Cleavage: Following the modifications of the core peptide, the leader peptide is proteolytically cleaved. The CinA leader peptide contains an AXA motif, which is recognized by a type I signal peptidase of the general secretory pathway.[1]

Biosynthetic Pathway Diagram

Cinnamycin_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modifications cluster_enzymes cluster_export Export and Maturation Ribosome Ribosome Prepropeptide Precursor Peptide (CinA) [Leader-Core] Ribosome->Prepropeptide cinA_gene cinA gene cinA_gene->Ribosome Transcription & Translation DehydratedPeptide Dehydrated Peptide Prepropeptide->DehydratedPeptide Dehydration (Ser, Thr -> Dha, Dhb) CyclizedPeptide Thioether-bridged Peptide DehydratedPeptide->CyclizedPeptide Cyclization (Thioether formation) CinM CinM DehydratedPeptide->CinM catalyzes HydroxylatedPeptide Hydroxylated, Bridged Peptide CyclizedPeptide->HydroxylatedPeptide Hydroxylation (Asp -> HyAsp) CyclizedPeptide->CinM LalPeptide Fully Modified Precursor HydroxylatedPeptide->LalPeptide Lysinoalanine bridge formation CinX CinX HydroxylatedPeptide->CinX catalyzes Cinorf7 Cinorf7 LalPeptide->Cinorf7 required for Protease Type I Signal Peptidase LalPeptide->Protease Leader Peptide Cleavage Maturethis compound Mature this compound Protease->Maturethis compound

Caption: Biosynthetic pathway of this compound from the precursor peptide to the mature antibiotic.

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and characterization of this compound.

Fermentation of Streptomyces cinnamoneus

This protocol describes the general procedure for the fermentative production of this compound. Yields are highly dependent on the specific strain and fermentation conditions.

Materials:

  • Streptomyces cinnamoneus strain (e.g., DSM 40005)

  • Seed medium (e.g., Tryptic Soy Broth - TSB)

  • Production medium (e.g., R2YE medium or a custom medium containing starch, casein, yeast extract, and mineral salts)

  • Shaking incubator

  • Fermenter (for large-scale production)

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. cinnamoneus spores or mycelia into 50 mL of seed medium in a 250 mL baffled flask. Incubate at 30°C with shaking at 220 rpm for 48-72 hours until a dense culture is obtained.

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). For laboratory scale, use 1 L of medium in a 2 L baffled flask. For larger scale, use a suitably sized fermenter.

  • Fermentation: Incubate the production culture at 30°C with vigorous aeration and agitation for 5-7 days. Monitor growth (mycelial dry weight) and pH. This compound production typically commences upon entry into the stationary phase.[10]

  • Harvest: After the incubation period, harvest the fermentation broth for extraction.

Isolation and Purification of this compound

The following protocol is a composite based on methods for this compound and the closely related this compound B.[11]

Experimental Workflow Diagram

Cinnamycin_Purification_Workflow start Fermentation Broth centrifugation Centrifugation start->centrifugation supernatant Supernatant centrifugation->supernatant Liquid Phase biomass Biomass (Mycelia) centrifugation->biomass Solid Phase methanol_extraction Methanol (B129727) Extraction biomass->methanol_extraction filtration Filtration methanol_extraction->filtration methanol_extract Methanol Extract filtration->methanol_extract concentration1 Rotary Evaporation methanol_extract->concentration1 aqueous_residue Aqueous Residue concentration1->aqueous_residue hydrophobic_chrom Hydrophobic Resin Chromatography (e.g., CHP-20P) aqueous_residue->hydrophobic_chrom fractions Eluted Fractions (e.g., 10%, 60%, 100% MeOH) hydrophobic_chrom->fractions active_fraction Active Fraction (100% MeOH) fractions->active_fraction concentration2 Concentration active_fraction->concentration2 hplc Reverse-Phase HPLC (C8 or C18 column) concentration2->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General workflow for the isolation and purification of this compound from fermentation broth.

Procedure:

  • Biomass Separation: Centrifuge the harvested fermentation broth (e.g., at 5,000 x g for 20 minutes) to separate the mycelial biomass from the supernatant. This compound may be present in both fractions, so both should be processed.

  • Extraction from Biomass:

    • To the collected biomass, add double the volume of methanol (MeOH).

    • Stir or sonicate the mixture for 1-2 hours to extract the this compound.

    • Filter the mixture through Whatman No. 1 filter paper to remove the cell debris.

    • Collect the methanol extract.[11]

  • Extraction from Supernatant:

    • The supernatant can be extracted sequentially with an equal volume of ethyl acetate (B1210297) (twice) and then n-butanol (twice).

    • The butanol fractions, which will contain the this compound, are pooled.

  • Concentration: Concentrate the methanol extract (from biomass) or the pooled butanol fractions (from supernatant) to an aqueous residue using a rotary evaporator.

  • Initial Chromatography:

    • Apply the aqueous residue to an open column packed with a hydrophobic resin (e.g., Diaion HP-20 or CHP-20P).[11]

    • Wash the column with deionized water.

    • Elute the bound compounds with a stepwise gradient of methanol (e.g., 10% MeOH, 60% MeOH, 100% MeOH).[11]

    • Collect fractions and test for activity using a bioassay (see Protocol 3.4).

  • HPLC Purification:

    • Concentrate the active fraction(s) (typically the high methanol fraction).

    • Subject the concentrated active fraction to reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C8 or C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm).

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (MeCN).

    • Gradient: A linear gradient from ~30% B to 70% B over 30-40 minutes may be effective. Isocratic elution (e.g., 30% MeCN) can also be used if the initial sample is sufficiently clean.[11]

    • Detection: Monitor the elution profile at 220 nm.

    • Collect the peak corresponding to this compound.

  • Final Steps: Confirm the purity of the collected fraction by analytical HPLC and verify the mass by mass spectrometry. Lyophilize the pure fraction to obtain this compound as a powder.

Heterologous Expression and In Vitro Biosynthesis

This compound biosynthesis can be reconstituted in Escherichia coli or in vitro, which is useful for mechanistic studies and generating analogs.

Procedure for Heterologous Expression in E. coli: [8]

  • Gene Cloning:

    • Clone the gene for the precursor peptide (cinA) into an expression vector (e.g., pET vector) that allows for an N-terminal His-tag.

    • Clone the genes for the modifying enzymes (cinM, cinX, cinorf7) into compatible expression vectors (e.g., pRSFDuet-1, pACYCDuet-1).

  • Co-expression:

    • Co-transform E. coli (e.g., BL21(DE3) strain) with the plasmids containing cinA and the required modifying enzyme genes.

    • Grow the transformed cells in a suitable medium (e.g., LB broth) to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.2 mM) and incubate at a lower temperature (e.g., 18-20°C) for 12-16 hours.

  • Purification of Modified CinA:

    • Harvest the cells by centrifugation.

    • Lyse the cells (e.g., by sonication) in a suitable lysis buffer.

    • Purify the His-tagged, modified CinA peptide from the soluble lysate using Immobilized Metal Affinity Chromatography (IMAC).

  • Leader Peptide Cleavage: To obtain active this compound, the leader peptide must be cleaved. If the cinA construct was engineered with a specific protease site (e.g., a LysC site by mutating Ala-1 to Lys), incubate the purified peptide with the corresponding protease.[8]

Bioactivity Assay

An agar (B569324) diffusion assay can be used to test for the presence of active this compound in chromatography fractions.

Procedure: [2]

  • Indicator Strain: Use a sensitive Gram-positive bacterium, such as Bacillus subtilis.

  • Plate Preparation: Prepare an overnight culture of B. subtilis in a liquid medium (e.g., LB broth). Add a small volume (e.g., 0.5 mL) of this culture to molten soft agar (e.g., 5 mL of nutrient agar) and pour it over a base of solid nutrient agar in a petri dish to create a lawn.

  • Sample Application: Once the soft agar has solidified, spot a small volume (e.g., 5-10 µL) of the fractions to be tested onto the surface of the agar.

  • Incubation: Incubate the plate at 37°C overnight.

  • Observation: The presence of a clear zone of growth inhibition around a spot indicates antibacterial activity. The diameter of the zone is proportional to the concentration of the active compound.

Quantitative Data

Quantitative data for this compound production is often variable and dependent on the specific strain and conditions used. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Physicochemical and Binding Properties of this compound

ParameterValueReference(s)
Molecular Weight2041.29 Da[9]
Molecular FormulaC₈₉H₁₂₅N₂₅O₂₅S₃[9]
Binding Stoichiometry1:1 (this compound:PE)[1]
Purity (Commercial)≥95% (HPLC)[9]

Table 2: Example Purification Yield

Note: This data is for the related compound this compound B and is provided for illustrative purposes. Yields for this compound may differ.

Purification StepStarting MaterialFinal YieldReference
HPLC Purification100% MeOH fraction from 3 L culture5.3 mg[11]

Mechanism of Action: Interaction with Phosphatidylethanolamine (PE)

This compound's mechanism of action does not involve a classical signaling pathway but rather a direct and specific molecular interaction with the phospholipid phosphatidylethanolamine (PE).

  • Binding: this compound selectively binds to the headgroup of PE lipids with high affinity.[4] This binding is highly specific; other phospholipids (B1166683) like phosphatidylcholine (PC) are not recognized.[3]

  • Binding Pocket: The specificity is due to a well-defined binding pocket on the this compound molecule that accommodates the primary ammonium (B1175870) group of PE. The interaction is stabilized by a network of hydrogen bonds.[3]

  • Membrane Disruption: Upon binding to PE, which is often located on the inner leaflet of the plasma membrane, this compound can induce a transbilayer movement ("flipping") of PE to the outer leaflet.[6]

  • Permeabilization: This disruption of the asymmetric lipid distribution and alteration of membrane curvature leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[3]

Molecular Interaction Diagram

Cinnamycin_MoA cluster_membrane Bacterial Cell Membrane PC1 PC PC2 PC PC3 PC PC4 PC PC5 PC PC6 PC PE1 PE PE2 PE PE3 PE PE4 PE PE5 PE label_outer Outer Leaflet label_inner Inner Leaflet This compound This compound Cinnamycin_bound This compound This compound->Cinnamycin_bound Binds to PE PE_flipped PE Cinnamycin_bound->PE_flipped Induces PE 'Flipping' Pore Membrane Permeabilization PE_flipped->Pore Disrupts Membrane

Caption: this compound binds specifically to PE, inducing lipid translocation and membrane permeabilization.

References

The Biosynthesis of Cinnamycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cinnamycin is a member of the class II lantibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by the presence of thioether cross-links.[1][2] Its unique structure, which includes lanthionine (B1674491) (Lan), methyllanthionine (MeLan), a lysinoalanine (Lal) bridge, and a hydroxylated aspartate residue, underpins its potent antimicrobial activity and its specific interaction with phosphatidylethanolamine (B1630911) (PE), a key component of bacterial cell membranes.[1][3] This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, detailing the genetic determinants, enzymatic machinery, and regulatory networks that govern its production. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and the development of novel antimicrobial agents.

The this compound Biosynthetic Gene Cluster (cin)

The genetic blueprint for this compound biosynthesis is encoded within the cin gene cluster, first identified in Streptomyces cinnamoneus.[4] This cluster contains all the necessary genes for the production of the precursor peptide, its extensive post-translational modifications, self-immunity, and the regulation of its own synthesis.[5]

Table 1: Key Genes in the this compound (cin) Biosynthetic Gene Cluster

GeneEncoded Protein/Function
cinAEncodes the precursor peptide, CinA, which consists of an N-terminal leader peptide and a C-terminal core peptide that undergoes modification.[1]
cinMEncodes a bifunctional lanthionine synthetase (LanM family) responsible for the dehydration of serine and threonine residues in the core peptide and subsequent cyclization to form (Me)Lan bridges.[1][2]
cinXEncodes an α-ketoglutarate/iron(II)-dependent hydroxylase that catalyzes the hydroxylation of the aspartate residue at position 15 of the core peptide.[1][2]
cinorf7Encodes a small protein essential for the formation of the lysinoalanine (Lal) bridge between dehydroalanine (B155165) at position 6 and lysine (B10760008) at position 19.[2][6]
cinKREncodes a two-component regulatory system (CinK: sensor kinase, CinR: response regulator) involved in sensing this compound and upregulating immunity.[5]
cinR1Encodes a Streptomyces antibiotic regulatory protein (SARP)-family transcriptional activator that controls the expression of the biosynthetic genes.[7]
cinTEncodes a subunit of an ABC transporter likely involved in export and/or immunity.
cinHEncodes a subunit of an ABC transporter likely involved in export and/or immunity.
cinorf10Encodes a phosphatidylethanolamine N-methyltransferase, a key component of the self-immunity mechanism.[5]

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptide, CinA, followed by a series of intricate post-translational modifications catalyzed by dedicated enzymes encoded within the cin cluster.

Ribosomal Synthesis of the Precursor Peptide (CinA)

The pathway is initiated by the transcription and translation of the cinA gene to produce the precursor peptide, CinA. This peptide is composed of two distinct regions: an N-terminal leader peptide and a C-terminal core peptide. The leader peptide serves as a recognition motif for the modifying enzymes, guiding them to the core peptide where the modifications will occur.

G cluster_translation Ribosomal Synthesis cinA_gene cinA gene Transcription Transcription cinA_gene->Transcription cinA_mrna cinA mRNA Transcription->cinA_mrna Translation Translation CinA_precursor CinA Precursor Peptide (Leader + Core) Translation->CinA_precursor cinA_mrna->Translation Ribosome Ribosome Ribosome->Translation

Figure 1. Ribosomal synthesis of the CinA precursor peptide.
Post-Translational Modifications

The CinA precursor peptide undergoes a series of enzymatic modifications to yield the mature, biologically active this compound. These modifications are not necessarily sequential and can occur in a flexible order.[1][2]

  • Dehydration and Cyclization (CinM): The bifunctional enzyme CinM, a class II lanthionine synthetase, is responsible for the formation of the characteristic thioether bridges. It first dehydrates specific serine and threonine residues within the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, CinM catalyzes the intramolecular Michael-type addition of cysteine residues to these dehydroamino acids, forming the lanthionine and methyllanthionine bridges.[1][2]

  • Hydroxylation (CinX): The enzyme CinX, an α-ketoglutarate/iron(II)-dependent hydroxylase, introduces a hydroxyl group onto the β-carbon of the aspartate residue at position 15 of the core peptide.[1][2]

  • Lysinoalanine Bridge Formation (Cinorf7): Following the CinM-mediated dehydration of serine at position 6 to dehydroalanine, the small protein Cinorf7 is crucial for catalyzing the formation of a lysinoalanine bridge by facilitating the addition of the ε-amino group of lysine at position 19 to the dehydroalanine.[2][6]

G cluster_ptm Post-Translational Modifications CinA_precursor CinA Precursor Peptide Dehydrated_CinA Dehydrated CinA CinA_precursor->Dehydrated_CinA Dehydration & Cyclization Hydroxylated_CinA Hydroxylated CinA CinA_precursor->Hydroxylated_CinA Hydroxylation Modified_CinA Fully Modified CinA (with Leader Peptide) Dehydrated_CinA->Modified_CinA Hydroxylation & Lal formation Hydroxylated_CinA->Modified_CinA Dehydration, Cyclization & Lal formation Mature_this compound Mature this compound Modified_CinA->Mature_this compound Proteolytic Cleavage CinM CinM CinM->Dehydrated_CinA CinX CinX CinX->Hydroxylated_CinA Cinorf7 Cinorf7 Cinorf7->Modified_CinA Protease Leader Peptide Cleavage Protease->Mature_this compound

Figure 2. Post-translational modification pathway of this compound.
Leader Peptide Cleavage and Export

The final step in the maturation of this compound is the proteolytic removal of the leader peptide. The fully modified CinA precursor is then exported from the cell. The ABC transporter complex, likely composed of CinT and CinH, is implicated in this export process.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated to ensure its synthesis coincides with the establishment of self-immunity, preventing cellular damage. This regulation involves a sophisticated interplay between a SARP-family transcriptional activator and a two-component regulatory system.

A proposed model for this regulatory cascade is as follows:

  • Basal Expression: A low level of transcription of the SARP-family regulator cinR1 is initiated, leading to a basal level of expression of the cin biosynthetic genes.[5]

  • Low-Level this compound Production: This results in the production of a small amount of this compound, which is exported out of the cell.

  • Sensing and Signal Transduction: The exported this compound is sensed by the membrane-associated sensor kinase, CinK.

  • Phosphorylation Cascade: Upon binding this compound, CinK autophosphorylates and then transfers the phosphate (B84403) group to its cognate response regulator, CinR.

  • Upregulation of Immunity: Phosphorylated CinR (CinR-P) activates the transcription of the cinorf10 gene, which encodes a phosphatidylethanolamine N-methyltransferase. This enzyme methylates PE in the cell membrane, rendering the producer organism immune to the effects of this compound.[5]

  • Amplification of Biosynthesis: CinR-P may also further activate the transcription of cinR1, leading to a significant upregulation of the entire cin biosynthetic gene cluster and high-level production of this compound.[5]

G cluster_regulation Regulatory Cascade of this compound Biosynthesis CinR1 CinR1 cin_operon cin Biosynthetic Operon (cinA, cinM, cinX, etc.) CinR1->cin_operon activates Cinnamycin_high High-level this compound CinR1->Cinnamycin_high leads to Cinnamycin_low Low-level this compound cin_operon->Cinnamycin_low produces CinK CinK (Sensor Kinase) Cinnamycin_low->CinK senses CinR CinR (Response Regulator) CinK->CinR phosphorylates CinR_P CinR-P CinR->CinR_P CinR_P->CinR1 activates (amplification) cinorf10 cinorf10 CinR_P->cinorf10 activates PEMT PE N-methyltransferase cinorf10->PEMT encodes Immunity Immunity PEMT->Immunity confers

Figure 3. Proposed regulatory pathway for this compound biosynthesis.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible through a combination of in vitro reconstitution experiments and heterologous expression in Escherichia coli.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify the this compound biosynthetic enzymes (CinM, CinX, Cinorf7) for in vitro studies.

Protocol:

  • Cloning: The genes cinM, cinX, and cinorf7 are cloned into suitable E. coli expression vectors, often with an N- or C-terminal polyhistidine tag (e.g., 6xHis) to facilitate purification.

  • Transformation: The expression plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Expression:

    • Bacterial cultures are grown in a rich medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Cultures are then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.

  • Purification:

    • The cell lysate is clarified by centrifugation to remove cell debris.

    • The supernatant containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

    • The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

    • The His-tagged protein is eluted with a buffer containing a high concentration of imidazole.

    • The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be employed if necessary.

In Vitro Reconstitution of this compound Biosynthesis

Objective: To biochemically characterize the function of the purified biosynthetic enzymes.

Protocol:

  • Reaction Setup: A typical reaction mixture contains the purified CinA precursor peptide, the purified biosynthetic enzyme(s) (CinM, CinX, Cinorf7), and necessary cofactors in a suitable buffer.

    • CinM Reaction: Requires ATP and Mg²⁺.

    • CinX Reaction: Requires α-ketoglutarate and Fe(II).

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours).

  • Analysis: The reaction products are analyzed by mass spectrometry (e.g., MALDI-TOF MS or LC-MS) to detect mass shifts corresponding to the enzymatic modifications (dehydration, hydroxylation, etc.). The activity of the reconstituted this compound can be assessed using antimicrobial assays against a sensitive indicator strain, such as Bacillus subtilis.[6]

Heterologous Expression of this compound in E. coli

Objective: To produce fully modified this compound in a heterologous host.

Protocol:

  • Co-expression Plasmid Construction: The genes cinA, cinM, cinX, and cinorf7 are cloned into compatible E. coli expression vectors (e.g., pETDuet and pACYCDuet) to allow for their simultaneous expression.

  • Transformation and Expression: The co-expression plasmids are transformed into an E. coli expression strain. Protein expression is induced as described in section 4.1.

  • Purification and Analysis: The modified CinA peptide is purified from the E. coli lysate, typically via an affinity tag on CinA. The modifications are confirmed by mass spectrometry, and the biological activity is assessed by antimicrobial assays.[6]

Quantitative Data

Table 2: Mass Spectrometry Data for in vitro this compound Modification Steps

Precursor/IntermediateModification(s)Expected Mass Change (Da)
CinA Core Peptide--
CinA Core Peptide + CinM4 x Dehydration-72
CinA Core Peptide + CinX1 x Hydroxylation+16
CinA Core Peptide + CinM + CinX4 x Dehydration, 1 x Hydroxylation-56
Fully Modified CinA Core Peptide (Mature this compound)4 x Dehydration, 1 x Hydroxylation, 3 x Cyclization, 1 x Lal formation-56

Note: The exact mass of the CinA precursor and its modified forms will depend on the specific amino acid sequence and any affinity tags used.

Conclusion

The biosynthesis of this compound is a remarkable example of the complex enzymatic machinery that has evolved in bacteria to produce structurally diverse and biologically active natural products. A thorough understanding of this pathway, from the genetic level to the intricate details of its regulation, is crucial for harnessing its potential for therapeutic applications. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound biosynthesis and for the bioengineering of novel lantibiotics with improved pharmacological properties. The continued exploration of this and similar biosynthetic pathways will undoubtedly pave the way for the discovery and development of next-generation antimicrobial agents.

References

An In-Depth Technical Guide to the Mechanism of Action of Cinnamycin on Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamycin, a tetracyclic lanthipeptide antibiotic, exerts its biological effects through a unique and specific interaction with phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of cellular membranes. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions with cell membranes. The guide summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and includes visualizations of the pathways and workflows involved.

Introduction

This compound belongs to the class of lanthipeptides, which are ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine residues.[1][2] Its primary molecular target is the aminophospholipid phosphatidylethanolamine (PE), which is a major constituent of many bacterial cell membranes and is typically localized to the inner leaflet of eukaryotic plasma membranes.[1][3] The specific recognition of PE by this compound is the cornerstone of its mechanism of action and is responsible for its diverse biological activities, including antimicrobial and hemolytic properties.[4][5] This guide will dissect the molecular events that follow the binding of this compound to PE-containing membranes.

Core Mechanism of Action

The interaction of this compound with cell membranes is a multi-step process that begins with the specific recognition of PE and culminates in membrane disruption and cell death.[6][7]

Specific Binding to Phosphatidylethanolamine (PE)

This compound binds to PE with high affinity and specificity, forming a 1:1 stoichiometric complex.[3][4] This specificity is attributed to a well-defined binding pocket on the this compound molecule.[8]

Structural Basis of Interaction: Molecular dynamics simulations and NMR studies have revealed that the selectivity for PE is due to the formation of an extensive hydrogen-bonding network between the primary ammonium (B1175870) group of the PE headgroup and specific residues within the this compound binding pocket.[5][7][9] Key interactions include:

  • Ammonium Group Binding: The -NH3+ group of PE forms hydrogen bonds with the backbone carbonyls of Val13 and Phe7, as well as the side chain of HyAsp15.[7]

  • Phosphate Group Binding: A previously uncharacterized phosphate-binding site, formed by the backbone amides of residues 10-13, further stabilizes the this compound-PE complex.[7]

This tight binding pocket cannot accommodate larger headgroups like that of phosphatidylcholine (PC), explaining the high specificity of this compound for PE.[7]

Induction of Transbilayer Lipid Movement (Flip-Flop)

A crucial consequence of this compound binding to PE is the induction of transbilayer lipid movement, a process commonly known as "flip-flop."[6] In healthy eukaryotic cells, PE is predominantly located in the inner leaflet of the plasma membrane. This compound can induce the exposure of this inner leaflet PE to the outer leaflet.[6] This action not only increases the number of available binding sites for this compound but also disrupts the normal asymmetry of the cell membrane.[6] This induced flip-flop is not exclusive to PE; the movement of other phospholipids (B1166683), such as phosphatidylserine (B164497) (PS), has also been observed.[10]

Membrane Permeabilization and Disruption

The binding of this compound and the subsequent rearrangement of membrane lipids lead to a loss of membrane integrity.[5][7] At lower concentrations, this can manifest as membrane permeabilization, allowing the leakage of ions and small molecules.[5] At higher concentrations, particularly when the surface concentration of PE is high, this compound can induce more drastic membrane reorganization, including membrane fusion and alterations in the overall morphology of the membrane.[6][11]

While the exact mechanism of pore formation is not as well-defined as for some other antimicrobial peptides, the current evidence suggests that this compound disrupts the membrane through a process initiated by the sequestration and rearrangement of PE, rather than forming discrete, stable barrel-stave or toroidal pores. This disruption leads to a general increase in membrane permeability.[2][7]

Effects on Membrane Potential and Ion Flux

The permeabilization of the cell membrane by this compound leads to the dissipation of ion gradients and a subsequent change in the membrane potential. While specific studies on this compound's effect on bacterial membrane potential are not extensively detailed in the provided search results, the general mechanism of action of membrane-active antibiotics suggests that the formation of pores or defects would lead to depolarization of the cytoplasmic membrane.[12]

Studies on the closely related lanthipeptide, duramycin (B1576892), have shown that it can increase intracellular calcium concentrations ([Ca2+]i) in a dose-dependent manner.[3][13] This is achieved by both releasing calcium from intracellular stores and stimulating the influx of extracellular calcium.[3] This disruption of calcium homeostasis can trigger various downstream signaling pathways leading to cell death. It is plausible that this compound induces similar effects on ion flux due to their structural and functional similarities.

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound-membrane interaction reported in the literature.

Table 1: Thermodynamic Parameters of this compound-PE Interaction
ParameterValueConditionsReference(s)
Binding Constant (K₀) ~10⁷–10⁸ M⁻¹In POPC bilayer membrane[3][4]
~10⁶ M⁻¹In octyl glucoside (OG) micelles[3]
Gibbs Free Energy (ΔG°) -10.5 kcal/molLarge unilamellar vesicles (~100 nm diameter)[4][13]
Reaction Enthalpy (ΔH°) 0 to -10 kcal/molTemperature-dependent (10°C to 50°C) in large vesicles[4][13]
-10.0 kcal/molC₁₀-PE in OG micelles at 37°C
Molar Heat Capacity (ΔCp°) -245 cal/molLarge unilamellar vesicles (~100 nm diameter)[13]
+217 cal/molIn OG micelles[14]
Table 2: Cytotoxicity of this compound
Cell TypeIC₅₀ ValueConditionsReference(s)
Data not explicitly available in the provided search results.

Note: While the search results mention the hemolytic and antimicrobial properties of this compound, specific IC50 values for different cell lines were not found in the provided snippets. This table is included as a template for future data.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Isothermal Titration Calorimetry (ITC) for this compound-Lipid Interaction

Objective: To determine the thermodynamic parameters of this compound binding to PE-containing lipid vesicles.

Materials:

  • High-sensitivity isothermal titration calorimeter

  • This compound solution (e.g., 25-50 µM in a suitable buffer like 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Large Unilamellar Vesicles (LUVs) composed of a mixture of POPC and POPE (e.g., 9:1 molar ratio) suspended in the same buffer (e.g., 4-45 mM total lipid concentration)

  • Degasser

Protocol:

  • Sample Preparation:

    • Prepare the this compound solution and the LUV suspension in the same, thoroughly degassed buffer to minimize artifacts from buffer mismatch and bubble formation.[12]

    • Determine the precise concentrations of the this compound solution and the lipid suspension.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Fill the reference cell with the dialysis buffer.

    • Load the this compound solution into the sample cell (typically ~1.4 mL).

    • Load the LUV suspension into the injection syringe (typically ~250 µL).

  • Titration:

    • Set the experimental temperature (e.g., 25°C, 37°C, or a range of temperatures to determine ΔCp°).

    • Set the stirring speed (e.g., 300 rpm).

    • Program the injection sequence, typically consisting of a small initial injection (e.g., 1-2 µL) to remove any material from the syringe tip, followed by a series of larger, identical injections (e.g., 5-10 µL) with a sufficient time interval between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of lipid to this compound.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (K₀), stoichiometry (n), and enthalpy of binding (ΔH°).[13]

    • Calculate the Gibbs free energy (ΔG°) and entropy (ΔS°) of binding using the equation: ΔG° = -RTlnK₀ = ΔH° - TΔS°.

Liposome (B1194612) Leakage Assay (Calcein Release)

Objective: To assess the membrane permeabilizing activity of this compound.

Materials:

  • LUVs encapsulating a fluorescent dye at a self-quenching concentration (e.g., 50-100 mM calcein). The LUVs should be prepared with varying concentrations of PE.

  • This compound solution of known concentration.

  • Fluorescence spectrophotometer.

  • Triton X-100 solution (for 100% lysis control).

Protocol:

  • Liposome Preparation:

    • Prepare LUVs by extrusion in a buffer containing the fluorescent dye.

    • Remove the unencapsulated dye by size-exclusion chromatography.

  • Leakage Assay:

    • Dilute the liposome suspension in the assay buffer to a suitable concentration in a cuvette.

    • Record the baseline fluorescence (F₀).

    • Add a specific concentration of this compound to the cuvette and monitor the increase in fluorescence over time (F_t) as the dye is released and becomes dequenched.

    • After the signal stabilizes or at the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and record the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of dye leakage at time 't' using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100

Transbilayer Lipid Movement (Flip-Flop) Assay

Objective: To measure the ability of this compound to induce the movement of phospholipids from the inner to the outer leaflet of a lipid bilayer.

Materials:

  • LUVs composed of POPC and varying percentages of POPE.

  • Short-chain fluorescent lipid analogue (e.g., C6-NBD-PE or C6-NBD-PC).

  • Bovine Serum Albumin (BSA) solution.

  • This compound solution.

  • Fluorescence spectrophotometer.

Protocol:

  • Liposome Preparation:

    • Prepare LUVs containing a small percentage (e.g., 0.25 mol%) of the short-chain fluorescent lipid analogue.

  • Flip-Flop Measurement:

    • Place the liposome suspension in a cuvette and monitor the baseline fluorescence.

    • Add BSA to the cuvette. BSA will extract the fluorescent lipid from the outer leaflet, causing a decrease in fluorescence.[6][10]

    • After the BSA-induced fluorescence decrease has stabilized, add this compound.

    • A further decrease in fluorescence indicates that this compound is inducing the "flipping" of the fluorescent lipid from the inner to the outer leaflet, where it is then extracted by BSA.[6][10]

  • Data Analysis:

    • The rate of fluorescence decrease after the addition of this compound is proportional to the rate of lipid flip-flop.

Visualizations

Diagram 1: this compound's Mechanism of Action on the Cell Membrane

Cinnamycin_Mechanism cluster_0 Initial State cluster_1 This compound Interaction cluster_2 Membrane Destabilization cluster_3 Cellular Outcome Outer_Leaflet Outer Leaflet (Low PE) PE_Binding Specific binding to PE (1:1 stoichiometry) Inner_Leaflet Inner Leaflet (High PE) This compound This compound This compound->PE_Binding Recognizes PE Lipid_FlipFlop Induction of PE and PS Transbilayer Movement (Flip-Flop) PE_Binding->Lipid_FlipFlop Triggers Permeabilization Membrane Permeabilization Lipid_FlipFlop->Permeabilization Leads to Membrane_Reorganization Membrane Reorganization (Fusion, Morphological Changes) Lipid_FlipFlop->Membrane_Reorganization At high [PE] Ion_Leakage Ion Leakage (K+, Ca2+) Permeabilization->Ion_Leakage Causes Cell_Death Cell Death Ion_Leakage->Cell_Death Membrane_Reorganization->Cell_Death

Caption: A flowchart illustrating the sequential mechanism of this compound's action on a cell membrane.

Diagram 2: Experimental Workflow for Isothermal Titration Calorimetry

ITC_Workflow Start Start Prepare_Samples Prepare & Degas This compound and LUVs in identical buffer Start->Prepare_Samples Load_ITC Load this compound into Sample Cell and LUVs into Syringe Prepare_Samples->Load_ITC Run_Titration Perform Titration: Inject LUVs into This compound Solution Load_ITC->Run_Titration Record_Heat Record Heat Change for each injection Run_Titration->Record_Heat Analyze_Data Integrate Peaks & Plot Binding Isotherm Record_Heat->Analyze_Data Determine_Parameters Fit Data to Model to get K₀, n, ΔH° Analyze_Data->Determine_Parameters End End Determine_Parameters->End

Caption: A workflow diagram for determining the thermodynamic parameters of this compound-lipid binding using ITC.

Diagram 3: Logical Relationship of this compound's Effects

Cinnamycin_Effects This compound This compound Binding Specific Binding This compound->Binding PE Phosphatidylethanolamine (PE) PE->Binding FlipFlop Lipid Flip-Flop Binding->FlipFlop induces Permeabilization Permeabilization Binding->Permeabilization causes Membrane_Disruption Membrane Disruption FlipFlop->Membrane_Disruption contributes to Permeabilization->Membrane_Disruption is a form of Cell_Death Cell Death Membrane_Disruption->Cell_Death leads to

Caption: A relationship diagram showing the interconnected effects of this compound on the cell membrane.

Conclusion

The mechanism of action of this compound is a well-orchestrated molecular process initiated by its highly specific recognition of phosphatidylethanolamine. This initial binding event triggers a cascade of disruptive changes within the cell membrane, including the induction of lipid flip-flop and increased permeability, which ultimately lead to cell death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the rational design and development of novel therapeutic agents that can exploit this unique membrane-targeting strategy. Further research into the precise nature of this compound-induced pores and its detailed effects on ion channel activity will continue to refine our understanding of this potent lanthipeptide.

References

The Structural Unraveling of Cinnamycin: A Lantibiotic's Architectural Blueprint

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cinnamycin, a tetracyclic lantibiotic produced by Streptomyces cinnamoneus, has garnered significant interest within the scientific community due to its unique structural features and potent biological activities, including its specific interaction with phosphatidylethanolamine (B1630911) (PE), a key component of bacterial cell membranes.[1] The intricate architecture of this compound, characterized by unusual amino acids and complex thioether bridges, presented a formidable challenge to structural chemists. This technical guide provides a comprehensive overview of the methodologies employed in the elucidation of its complex structure, presenting key quantitative data, detailed experimental protocols, and a logical workflow of the discovery process.

Core Structural Features

The structure of this compound is a testament to the complexity of ribosomally synthesized and post-translationally modified peptides (RiPPs). It is a 19-amino acid peptide featuring a globular and inflexible structure due to extensive cross-linking.[2] Key structural motifs include:

  • Lanthionine (B1674491) (Lan) and Methyllanthionine (MeLan) Bridges: These thioether linkages are the defining features of lantibiotics. They are formed by the dehydration of serine and threonine residues to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) respectively, followed by the intramolecular addition of a cysteine thiol.

  • Lysinoalanine (Lal): An unusual amino acid formed from the side chains of a lysine (B10760008) and a serine residue.

  • β-hydroxyaspartic acid (HOAsp): A hydroxylated amino acid that plays a role in the peptide's interaction with its target.[2]

Experimental Approach to Structure Elucidation

The determination of this compound's structure was a multi-faceted process relying on a combination of spectroscopic and chemical techniques. The general workflow involved:

  • Isolation and Purification: this compound is first isolated from the fermentation broth of Streptomyces cinnamoneus.

  • Amino Acid Analysis: Initial determination of the amino acid composition.

  • Mass Spectrometry (MS): To determine the molecular weight and obtain information about the elemental composition and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To establish the sequence of amino acids and the connectivity of the thioether bridges.

  • Chemical Degradation/Derivatization: To confirm the presence and location of specific modified amino acids.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_initial_characterization Initial Characterization cluster_detailed_analysis Detailed Structural Analysis cluster_structure_assembly Structure Assembly & Confirmation Fermentation S. cinnamoneus Fermentation Extraction Extraction & Purification Fermentation->Extraction AAA Amino Acid Analysis Extraction->AAA MS1 Mass Spectrometry (Molecular Weight) Extraction->MS1 NMR 2D NMR Spectroscopy (COSY, TOCSY, NOESY, HMBC) Extraction->NMR MS2 Tandem MS (MS/MS) (Fragmentation Analysis) Extraction->MS2 ChemDeg Chemical Degradation (e.g., Edman Degradation) Extraction->ChemDeg Sequence Amino Acid Sequence AAA->Sequence MS1->Sequence NMR->Sequence Bridging Thioether & Lal Bridge Pattern NMR->Bridging MS2->Sequence Modifications Unusual Amino Acid Identification MS2->Modifications ChemDeg->Sequence Sequence->Bridging Sequence->Modifications FinalStructure Final 3D Structure Bridging->FinalStructure Modifications->FinalStructure

Caption: Overall workflow for the structure elucidation of this compound.

Quantitative Data

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition of this compound. The presence of multiple sulfur atoms and a high nitrogen content are key indicators of its peptidic nature and the presence of thioether bridges.

ParameterValueReference
Molecular FormulaC₈₉H₁₂₅N₂₅O₂₅S₃[1]
Molecular Weight2041.3 Da[1]

Tandem mass spectrometry (MS/MS) of the intact molecule is challenging due to the highly cross-linked structure which prevents straightforward fragmentation. To overcome this, a chemical reduction step is often employed to cleave the thioether bonds, yielding a linearized peptide that is more amenable to fragmentation analysis.

Table 1: Representative MS/MS Fragmentation Data (Conceptual) (Note: Specific fragmentation data for native this compound is not readily available in public literature. This table represents the expected fragmentation pattern of a linearized peptide fragment obtained after chemical reduction and enzymatic digestion.)

Precursor Ion (m/z)Fragment Ion (m/z)Ion TypeDeduced Sequence/Structure
(Linearized Fragment)y-seriesy-ionC-terminal fragments
(Linearized Fragment)b-seriesb-ionN-terminal fragments
(Linearized Fragment)Internal fragments-Fragments from internal cleavage
(Intact Molecule)[M+H]⁺, [M+2H]²⁺-Pseudomolecular ions
NMR Spectroscopy Data

2D NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆) is the cornerstone of determining the covalent structure of this compound. Through-bond (COSY, TOCSY, HMBC) and through-space (NOESY) correlations are used to assign the proton and carbon signals of each amino acid residue and to establish their sequence.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Key Residues in a this compound-like Peptide (in DMSO-d₆) (Note: A complete, assigned chemical shift table for this compound is not publicly available. The following data is representative of the types of shifts observed for the unusual amino acids found in this compound and its analogues.)

Amino Acid Residue¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Lanthionine (Ala-S-Ala)
α-CH4.2 - 4.550 - 55
β-CH₂2.8 - 3.535 - 40
Methyllanthionine (Abu-S-Ala)
α-CH (Abu)4.0 - 4.352 - 57
β-CH (Abu)2.9 - 3.338 - 43
γ-CH₃ (Abu)1.1 - 1.315 - 20
α-CH (Ala)4.2 - 4.550 - 55
β-CH₂ (Ala)2.8 - 3.535 - 40
Lysinoalanine (Lys-N-Ala)
α-CH (Lys)3.8 - 4.153 - 58
ε-CH₂ (Lys)2.9 - 3.240 - 45
α-CH (Ala)4.0 - 4.351 - 56
β-CH₂ (Ala)3.0 - 3.436 - 41
β-hydroxyaspartic acid (HOAsp)
α-CH4.5 - 4.855 - 60
β-CH4.2 - 4.570 - 75

Detailed Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: 1-5 mg of purified this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 600-800 MHz) equipped with a cryoprobe is used.

  • Experiments:

    • 1D ¹H and ¹³C spectra: To obtain an overview of the proton and carbon environments.

    • 2D DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system (i.e., within an amino acid residue).

    • 2D TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system, which is particularly useful for identifying amino acid types.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing information on sequential amino acids and the overall 3D structure. NOESY correlations between the β-protons of lanthionine and methyllanthionine residues are critical for establishing the thioether bridge connectivity.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for sequencing and identifying quaternary carbons.

nmr_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_output Structural Information COSY DQF-COSY SpinSystems Identify Amino Acid Spin Systems COSY->SpinSystems TOCSY TOCSY TOCSY->SpinSystems NOESY NOESY Sequencing Sequential Assignment (NOESY, HMBC) NOESY->Sequencing Bridging Determine Thioether Bridge Connectivity (NOESY) NOESY->Bridging HSQC HSQC HSQC->SpinSystems HMBC HMBC HMBC->Sequencing SpinSystems->Sequencing AminoAcidSequence Primary Amino Acid Sequence Sequencing->AminoAcidSequence CovalentStructure Covalent Structure with Bridge Pattern Bridging->CovalentStructure AminoAcidSequence->CovalentStructure

Caption: Workflow for 2D NMR-based structure elucidation of this compound.
Mass Spectrometry

  • Instrumentation: High-resolution mass spectrometers such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers are used for accurate mass measurements. Tandem mass spectrometry (MS/MS) is performed using techniques like Collision-Induced Dissociation (CID).

  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., methanol/water with a small amount of formic acid) for electrospray ionization (ESI).

  • Chemical Reduction for MS/MS:

    • Dissolve ~1 mg of this compound in a methanol/water solution.

    • Add NiCl₂ and NaBH₄.

    • The reaction proceeds at an elevated temperature (e.g., 50°C) for about an hour.[3]

    • The reduced, linearized peptide is then purified by HPLC prior to MS/MS analysis.

Edman Degradation

While modern mass spectrometry has largely superseded Edman degradation for routine sequencing, it can be a valuable tool for confirming the N-terminal sequence, especially when dealing with complex post-translational modifications.

  • Principle: Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under basic conditions. Subsequent treatment with acid cleaves the N-terminal residue as a phenylthiohydantoin (PTH)-amino acid, which can be identified by HPLC. The process is repeated for the next residue.

  • Limitations: Edman degradation is not effective for sequencing the entire this compound molecule due to the cyclic nature and the presence of modified amino acids that block the reaction. However, it can be applied to linear fragments obtained after chemical cleavage.

Assembling the Final Structure: A Logical Puzzle

The structure of this compound was pieced together by integrating data from all the aforementioned techniques.

structure_assembly_logic cluster_data Experimental Data cluster_deductions Structural Deductions cluster_final Final Structure MS_Data MS Data (Molecular Formula) PeptideFragments Peptide Fragments MS_Data->PeptideFragments NMR_Spins NMR Spin Systems (Amino Acid ID) NMR_Spins->PeptideFragments NMR_Seq NMR Sequential NOEs (dαN, dNN, dβN) NMR_Seq->PeptideFragments NMR_Bridge NMR Bridge NOEs (βH-βH correlations) BridgePattern Thioether Bridge Pattern NMR_Bridge->BridgePattern MSMS_Frags MS/MS Fragments (Linearized Peptide) MSMS_Frags->PeptideFragments UnusualAA Identification of Lal and HOAsp MSMS_Frags->UnusualAA PeptideFragments->BridgePattern FinalStructure Complete Covalent Structure of this compound PeptideFragments->FinalStructure BridgePattern->FinalStructure UnusualAA->FinalStructure

References

Cinnamycin's Targeted Engagement of Phosphatidylethanolamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamycin, a member of the lantibiotic family of antimicrobial peptides, exhibits a highly specific and potent interaction with the membrane phospholipid phosphatidylethanolamine (B1630911) (PE). This targeted engagement is the cornerstone of its biological activities, which range from antimicrobial and antiviral effects to the induction of cell death, making it a molecule of significant interest for therapeutic and research applications. This technical guide provides an in-depth exploration of the molecular underpinnings of the this compound-PE interaction, detailing the structural basis of this specificity, the thermodynamic driving forces, and the consequential impact on membrane integrity and cellular fate. We present a consolidation of quantitative binding data, comprehensive experimental protocols for studying this interaction, and visualizations of the key molecular and cellular pathways involved.

Introduction

This compound is a 19-residue, tetracyclic peptide antibiotic characterized by the presence of unusual amino acids such as lanthionine (B1674491) and methyllanthionine, which form intramolecular thioether bridges.[1][2] These cross-links impart a rigid, globular structure to the peptide, which is crucial for its function.[1][2] Unlike many other antimicrobial peptides that interact non-specifically with anionic components of bacterial membranes, this compound's primary target is the neutral phospholipid, phosphatidylethanolamine (PE).[3][4] PE is a major constituent of many bacterial cell membranes and is also found in the inner leaflet of eukaryotic plasma membranes.[1][5] this compound's ability to selectively recognize and bind PE with high affinity forms the basis of its potential as a targeted therapeutic and a molecular probe for studying membrane biology.[1][3]

This guide will systematically dissect the interaction between this compound and its PE target, providing a technical resource for researchers in drug development, membrane biophysics, and antimicrobial research.

Molecular Recognition: The this compound-PE Complex

The specificity of this compound for PE is a result of a precise lock-and-key mechanism involving a well-defined binding pocket on the this compound molecule.[1][2][5]

Structural Basis of Interaction

Molecular dynamics simulations and NMR spectroscopy have elucidated the key structural features of the this compound-PE complex.[1][6][7] The binding pocket is formed by residues 7-14 of this compound.[1][2] The interaction is primarily mediated by an extensive hydrogen-bonding network between the primary ammonium (B1175870) group of the PE headgroup and specific residues within the binding pocket.[1][6]

Key interactions include:

  • Hydrogen Bonding: The three hydrogen atoms of the PE's primary ammonium group form hydrogen bonds with the backbone carbonyls of Val13 and Phe7, as well as the side chain of HyAsp15.[1][6]

  • Phosphate (B84403) Binding: A previously uncharacterized phosphate-binding site, formed by the backbone amides of residues Phe10, Abu11, Phe12, and Val13, stabilizes the interaction with the phosphate group of PE.[1][6]

  • Hydrophobic Interactions: The hydrophobic side chains of residues within the binding pocket likely contribute to the stability of the complex by interacting with the acyl chains of the PE molecule.[2][5]

The substitution of even a single hydrogen atom with a methyl group on the PE's ammonium group is sufficient to destabilize this intricate hydrogen-bonding network, explaining the lower affinity of this compound for phosphatidylcholine (PC) and N-methyl PE.[1][6]

dot

This compound This compound Binding Pocket (Residues 7-14) pe Phosphatidylethanolamine (PE) Headgroup Acyl Chains h_bond Hydrogen Bonding Network pe->h_bond Primary Ammonium Group phosphate_binding Phosphate Binding Site pe->phosphate_binding Phosphate Group h_bond->this compound Val13, Phe7, HyAsp15 phosphate_binding->this compound Phe10, Abu11, Phe12, Val13 (Backbone Amides)

Caption: this compound-PE Binding Interaction.

Quantitative Analysis of the this compound-PE Interaction

The binding of this compound to PE has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). The data consistently show a high-affinity interaction with a 1:1 stoichiometry.[1][8]

Binding Affinity and Stoichiometry
ParameterValueMethodReference
Binding Stoichiometry (n) 1:1ITC[1][8]
Dissociation Constant (Kd) Low nanomolar range-[2]
Binding Constant (K0) 107 - 108 M-1 (in POPC membrane)ITC[3][8]
Binding Constant (K0) ~106 M-1 (in octyl glucoside micelle)ITC[8]
Thermodynamic Parameters

The thermodynamic signature of the this compound-PE interaction reveals that it is a complex process influenced by both enthalpy and entropy.

ParameterValueConditionsMethodReference
Enthalpy (ΔH°) 0 to -10 kcal/mol10°C to 50°CITC[3]
Gibbs Free Energy (ΔG°) -10.5 kcal/molTemperature independentITC[3]
Molar Heat Capacity (ΔC°p) -245 cal/mol-ITC[3]

The negative change in heat capacity suggests a significant hydrophobic component to the binding event.[3] At lower temperatures (e.g., 10°C), the binding is primarily entropy-driven, while at higher temperatures (e.g., 50°C), it becomes enthalpy-driven, indicating an entropy-enthalpy compensation mechanism.[3]

Consequences of this compound-PE Binding on Membrane Integrity

The high-affinity binding of this compound to PE initiates a cascade of events that disrupt the structure and function of the cell membrane.

Induction of Transbilayer Lipid Movement (Flip-Flop)

One of the most significant consequences of this compound binding is the induction of transbilayer lipid movement, or "flip-flop."[9] In healthy eukaryotic cells, PE is predominantly located in the inner leaflet of the plasma membrane. This compound can induce the exposure of PE to the outer leaflet, thereby promoting its own binding and subsequent cytotoxic effects.[9] This disruption of phospholipid asymmetry is a critical step in the mechanism of action of this compound.

Membrane Permeabilization and Alteration of Curvature

The accumulation of this compound-PE complexes in the membrane leads to increased membrane permeability.[1] Furthermore, this compound preferentially binds to highly curved membranes and can induce membrane tubulation, suggesting that it alters the local membrane curvature.[10] This ability to modify membrane morphology likely contributes to its disruptive effects on cellular integrity.

dot

cluster_membrane Cell Membrane inner Inner Leaflet PE-rich outer Outer Leaflet PE-poor This compound This compound binding Initial Binding to exposed PE This compound->binding flip_flop Induction of PE Flip-Flop binding->flip_flop exposure Increased PE exposure on Outer Leaflet flip_flop->exposure accumulation Accumulation of this compound-PE complexes exposure->accumulation permeabilization Membrane Permeabilization accumulation->permeabilization curvature Alteration of Membrane Curvature accumulation->curvature death Cell Death permeabilization->death curvature->death

Caption: this compound's Mechanism of Action.

Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction between this compound and PE. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[3][8][11]

  • Instrumentation: High-sensitivity isothermal titration calorimeter.

  • Sample Preparation:

  • Experimental Procedure:

    • Load the this compound solution into the sample cell of the calorimeter.

    • Load the liposome suspension into the injection syringe.

    • Set the experimental temperature (e.g., 45°C).

    • Perform a series of injections (e.g., 8 µL each) of the liposome suspension into the sample cell, allowing the system to reach equilibrium between injections.

    • Record the heat changes associated with each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of PE to this compound. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K0), stoichiometry (n), and enthalpy of binding (ΔH°).

dot

start Start prepare_samples Prepare this compound Solution and Liposome Suspension start->prepare_samples load_itc Load Samples into ITC Instrument prepare_samples->load_itc set_temp Set Experimental Temperature load_itc->set_temp titration Perform Serial Injections of Liposomes into this compound set_temp->titration record_data Record Heat Changes titration->record_data analyze_data Integrate Peaks and Fit Binding Isotherm record_data->analyze_data results Determine K0, n, ΔH° analyze_data->results end End results->end

Caption: Isothermal Titration Calorimetry Workflow.

Fluorescence-Based Lipid Flip-Flop Assay

This assay is used to monitor the movement of fluorescently labeled lipids from the inner to the outer leaflet of a liposome upon the addition of this compound.[12][13]

  • Materials:

    • Lipids: POPC, POPE.

    • Fluorescently labeled lipid: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE).

    • Quencher: Bovine Serum Albumin (BSA).

    • This compound.

  • Liposome Preparation: Prepare LUVs containing POPC, POPE, and a small percentage (e.g., 0.25%) of NBD-PE.

  • Experimental Procedure:

    • Place the liposome suspension in a fluorometer cuvette.

    • Monitor the fluorescence of NBD-PE (excitation ~475 nm, emission ~535 nm).

    • Add BSA to the cuvette. BSA will quench the fluorescence of NBD-PE in the outer leaflet of the liposomes.

    • After the fluorescence signal stabilizes, add this compound to the cuvette.

    • Monitor the decrease in fluorescence over time. A decrease in fluorescence indicates that NBD-PE is moving from the inner, protected leaflet to the outer, quenched leaflet.

  • Data Analysis: The rate of fluorescence decrease is proportional to the rate of lipid flip-flop induced by this compound.

Cell Viability Assays

Standard cell viability assays, such as the MTT or MTS assay, can be used to quantify the cytotoxic effects of this compound on different cell lines.[14][15][16]

  • Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product, which can be quantified by measuring absorbance.

  • Experimental Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Cell TypeIC50 ValueAssay ConditionReference
Human Erythrocytes5 µM4 min incubation at 37°C[2]
HeLa Cells--[9]

Conclusion

The highly specific and high-affinity interaction between this compound and phosphatidylethanolamine is a fascinating example of molecular recognition at the membrane interface. This targeted engagement triggers a series of events that ultimately lead to membrane disruption and cell death. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for the further development of this compound and related lantibiotics as novel therapeutics. Moreover, the unique specificity of this compound for PE makes it an invaluable tool for researchers studying the complex biology of cell membranes. Continued research in this area holds the promise of unlocking new strategies for combating infectious diseases and cancer, as well as advancing our fundamental understanding of cellular processes.

References

The Crucial Role of Lanthionine Bridges in the Structure and Function of Cinnamycin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cinnamycin is a member of the type B lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Its potent biological activities, including antimicrobial, antiviral, and enzyme-inhibitory functions, are intrinsically linked to its unique, rigid three-dimensional structure. This structural integrity is predominantly maintained by a network of thioether cross-linkages known as lanthionine (B1674491) bridges. This technical guide provides an in-depth analysis of the pivotal role these bridges play in the biosynthesis, structure, and mechanism of action of this compound. We will explore the quantitative aspects of its interactions, detail the experimental methodologies used in its study, and provide visual representations of its biosynthetic and functional pathways.

Introduction to this compound and Lanthionine Bridges

This compound is a 19-amino acid peptide characterized by a compact, globular structure.[1] This conformation is stabilized by one lanthionine (Lan) and two methyllanthionine (MeLan) bridges, in addition to an unusual lysinoalanine (Lal) bridge.[1] Lanthionine bridges are formed through the post-translational modification of a precursor peptide, where serine and threonine residues are dehydrated to dehydroalanine (B155165) and dehydrobutyrine, respectively. Subsequently, the thiol groups of nearby cysteine residues perform a Michael-type addition to these unsaturated amino acids, forming the characteristic thioether linkages.[2] These intramolecular bridges are critical for constraining the peptide into its biologically active conformation, which is essential for its specific molecular recognition and membrane-disrupting activities.[3]

The Role of Lanthionine Bridges in this compound's Structure and Stability

The presence of three (methyl)lanthionine bridges and one lysinoalanine bridge makes this compound one of the smallest peptides with a well-defined three-dimensional structure. This rigid architecture is fundamental to its function, creating a pre-organized binding pocket for its biological target. While direct quantitative studies detailing the progressive removal of each lanthionine bridge on the stability and activity of this compound are not extensively available in the public domain, studies on other lantibiotics have consistently demonstrated that the removal or alteration of these bridges leads to a significant reduction or complete loss of biological activity. This underscores the critical role of the overall rigid structure conferred by these cross-linkages.

Biosynthesis of Lanthionine Bridges in this compound

The formation of lanthionine bridges in this compound is a multi-step enzymatic process involving a dedicated biosynthetic gene cluster. The key enzyme responsible for the dehydration and cyclization reactions is a bifunctional lanthionine synthetase known as CinM.[2] The biosynthesis can be summarized in the following key steps:

  • Ribosomal Synthesis of the Precursor Peptide (CinA): this compound is initially synthesized as a linear precursor peptide, CinA, which consists of an N-terminal leader peptide and a C-terminal core peptide. The core peptide is the sequence that will be modified to become the mature this compound.[2]

  • Dehydration by CinM: The CinM enzyme recognizes and binds to the leader peptide of CinA. It then catalyzes the dehydration of specific serine and threonine residues within the core peptide to form dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.[1]

  • Cyclization by CinM: Following dehydration, the same CinM enzyme facilitates the intramolecular cyclization. The thiol groups of cysteine residues attack the newly formed double bonds of the dehydroamino acids in a Michael-type addition, resulting in the formation of the thioether lanthionine and methyllanthionine bridges.[1]

  • Further Post-Translational Modifications: In addition to the lanthionine bridges, this compound undergoes other modifications, including the formation of a lysinoalanine bridge and the hydroxylation of an aspartate residue, catalyzed by other enzymes in the gene cluster.[1]

  • Leader Peptide Cleavage: Finally, the leader peptide is cleaved off to release the mature, biologically active this compound.

This compound Biosynthesis Workflow This compound Biosynthesis Workflow cluster_0 Ribosome cluster_1 Post-Translational Modification cluster_2 Maturation Ribosomal_Synthesis Ribosomal Synthesis of CinA Precursor Peptide Dehydration Dehydration of Ser/Thr by CinM Ribosomal_Synthesis->Dehydration CinA precursor Cyclization Cyclization (Lanthionine Bridge Formation) by CinM Dehydration->Cyclization Other_Modifications Other Modifications (e.g., Lysinoalanine Bridge, Hydroxylation) Cyclization->Other_Modifications Leader_Peptide_Cleavage Leader Peptide Cleavage Other_Modifications->Leader_Peptide_Cleavage Modified Precursor Mature_this compound Mature, Active this compound Leader_Peptide_Cleavage->Mature_this compound This compound Mechanism of Action This compound Mechanism of Action This compound This compound (Rigid structure due to Lanthionine bridges) Complex This compound-PE Complex This compound->Complex Binds to PE Phosphatidylethanolamine (PE) in cell membrane PE->Complex Membrane_Disruption Membrane Permeabilization Complex->Membrane_Disruption Induces Cell_Death Cell Death Membrane_Disruption->Cell_Death Leads to

References

An In-depth Technical Guide to the Natural Analogs and Derivatives of Cinnamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamycin, a member of the type B lantibiotic family, and its natural analogs represent a class of structurally unique and biologically active peptides with significant therapeutic potential. Produced primarily by Streptomyces species, these tetracyclic peptides are characterized by the presence of unusual amino acids, including lanthionine (B1674491) and methyllanthionine bridges, which confer a rigid, globular structure. Their primary mechanism of action involves high-affinity, specific binding to the phospholipid phosphatidylethanolamine (B1630911) (PE), a key component of bacterial and other cell membranes. This interaction disrupts membrane integrity and inhibits various cellular processes, leading to a range of biological effects, including antimicrobial, antiviral, and enzyme-inhibiting activities. This technical guide provides a comprehensive overview of the core characteristics of this compound and its natural analogs, with a focus on their structure-activity relationships, quantitative biological data, and detailed experimental methodologies.

Introduction to this compound and its Analogs

This compound and its related compounds are ribosomally synthesized and post-translationally modified peptides (RiPPs).[1] The family of natural analogs primarily includes duramycin (B1576892), duramycin B, duramycin C, and ancovenin, all of which share a conserved 19-amino acid core structure.[2][3] These peptides are produced by various strains of actinomycetes, most notably Streptomyces species such as Streptomyces cinnamoneus.[4]

The defining structural features of these lantibiotics are the intramolecular thioether bridges of lanthionine (Lan) and methyllanthionine (MeLan), formed by the post-translational modification of cysteine, serine, and threonine residues.[5][6] Additionally, they contain an unusual lysinoalanine bridge and a hydroxylated aspartic acid residue at position 15, which is crucial for their biological activity.[2][6] This extensive cross-linking results in a compact and stable three-dimensional structure.

The primary biological target of this compound and its analogs is phosphatidylethanolamine (PE), a major phospholipid component of many bacterial cell membranes.[7] The high specificity and affinity for PE underpin their various biological activities, which include:

  • Antimicrobial Activity: Primarily against Gram-positive bacteria.[3][8]

  • Enzyme Inhibition: Potent inhibition of phospholipase A2.

  • Antiviral Activity: Inhibition of the entry of certain enveloped viruses.[2][3]

  • Apoptosis Induction: The ability to induce programmed cell death in certain cell types.[9]

The unique mode of action and diverse biological activities of these compounds make them attractive candidates for the development of new therapeutic agents.

Natural Analogs of this compound: A Comparative Overview

The known natural analogs of this compound exhibit slight variations in their amino acid sequences, which in turn influence their biological activity profiles. The core structures, however, remain highly conserved.

CompoundProducing OrganismMolecular Weight (Da)Key Structural Features
This compound Streptomyces cinnamoneus2041.3Arg at position 2
Duramycin Streptomyces cinnamoneus2013.3Lys at position 2
Duramycin B Streptomyces cinnamoneusNot specifiedVal at position 1, Phe at position 3
Duramycin C Streptomyces cinnamoneusNot specifiedVal at position 1, Phe at position 3, Ala at position 14
Ancovenin Streptomyces sp.1965Lacks the lysinoalanine bridge

Table 1: Comparison of this compound and its Natural Analogs

Quantitative Biological Data

The following tables summarize the key quantitative data related to the biological activity of this compound and its analogs.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundBacillus subtilisStaphylococcus aureusEscherichia coliCandida albicans
This compound 16 µg/mL[5]Data not availableData not availableData not available
Duramycin 0.4 µg/mL (200 nM)[6], 32 µg/mL[5]Data not availableData not availableData not available
Duramycin B Data not availableData not availableData not availableData not available
Duramycin C Active (qualitative)[8]Data not availableData not availableData not available
Ancovenin Data not availableData not availableData not availableData not available

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against Selected Microorganisms. Note: MIC values can vary depending on the specific strain and assay conditions.

Enzyme Inhibition and Binding Affinity
CompoundTargetAssayValueReference
This compound Phospholipase A2IC50~1 µM
Duramycin Phospholipase A2IC50~1 µM
Duramycin B Phospholipase A2IC50~1 µM
Duramycin C Phospholipase A2IC50~1 µM
This compound Phosphatidylethanolamine (PE)Binding Constant (K₀)10⁷ - 10⁸ M⁻¹[10]

Table 3: Enzyme Inhibition and Binding Affinity Data.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogs is their specific and high-affinity binding to phosphatidylethanolamine (PE).[7] This interaction triggers a cascade of events that disrupt the cell membrane and interfere with cellular functions.

Interaction with Phosphatidylethanolamine and Membrane Disruption

The binding of this compound to PE is a 1:1 stoichiometric interaction.[10] The hydroxylated aspartic acid at position 15 plays a critical role in forming a coordination complex with the primary amine headgroup of PE. This interaction anchors the lantibiotic to the membrane surface. Subsequent hydrophobic interactions between the peptide and the lipid acyl chains are thought to further stabilize the complex and promote the insertion of the peptide into the membrane. This binding event can lead to several consequences:

  • Membrane Permeabilization: The formation of pores or other disruptions in the membrane, leading to leakage of cellular contents.[11]

  • Inhibition of PE-dependent Enzymes: By sequestering PE, these lantibiotics indirectly inhibit enzymes that require PE as a substrate or cofactor, such as phospholipase A2.

  • Alteration of Membrane Fluidity and Curvature: The rigid structure of the lantibiotic can induce changes in the physical properties of the lipid bilayer.

This compound This compound/Analog PE Phosphatidylethanolamine (PE) in Cell Membrane This compound->PE Specific Binding Complex This compound-PE Complex This compound->Complex PE->Complex Membrane_Disruption Membrane Disruption (Permeabilization, Fluidity Change) Complex->Membrane_Disruption Enzyme_Inhibition Inhibition of PE-Dependent Enzymes (e.g., Phospholipase A2) Complex->Enzyme_Inhibition Cell_Death Cell Death / Growth Inhibition Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death

This compound's primary mechanism of action.

Apoptosis Induction

While the precise signaling cascade is still under investigation, the interaction of this compound with PE on the outer leaflet of the plasma membrane is thought to trigger downstream events leading to apoptosis. This may involve the activation of caspase pathways, key executioners of programmed cell death.

This compound This compound PE_Ext Externalized PE This compound->PE_Ext Binds to Membrane_Stress Membrane Stress Signal PE_Ext->Membrane_Stress Caspase_Activation Caspase Cascade Activation (e.g., Caspase-8, Caspase-3) Membrane_Stress->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Hypothesized apoptosis induction pathway.

Inhibition of Viral Entry

Duramycin has been shown to inhibit the entry of several enveloped viruses. This is thought to occur by binding to PE present in the viral envelope, thereby interfering with the fusion process between the viral and host cell membranes. This mechanism is particularly relevant for viruses that utilize PE as a cofactor for entry.[2][3]

Duramycin Duramycin Viral_PE PE in Viral Envelope Duramycin->Viral_PE Binds to Fusion_Inhibition Inhibition of Membrane Fusion Duramycin->Fusion_Inhibition Prevents formation of Fusion_Complex Viral-Host Membrane Fusion Complex No_Entry Viral Entry Blocked Fusion_Inhibition->No_Entry

Mechanism of viral entry inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its analogs.

Isolation and Purification of this compound from Streptomyces cinnamoneus

Start Streptomyces cinnamoneus Culture Fermentation Submerged Fermentation (e.g., 5-7 days, 28°C) Start->Fermentation Centrifugation Centrifugation to separate biomass and supernatant Fermentation->Centrifugation Extraction Solvent Extraction of Supernatant (e.g., with butanol or ethyl acetate) Centrifugation->Extraction Concentration Concentration of Organic Phase (Rotary Evaporation) Extraction->Concentration Chromatography1 Column Chromatography (e.g., Silica (B1680970) Gel) Concentration->Chromatography1 Chromatography2 Preparative HPLC (Reversed-Phase) Chromatography1->Chromatography2 End Pure this compound Chromatography2->End

Workflow for this compound purification.

Materials:

  • Streptomyces cinnamoneus strain

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., ISP2 medium)

  • Butanol or Ethyl Acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607), methanol (B129727) gradients)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (B52724), water, and trifluoroacetic acid (TFA) for HPLC

Procedure:

  • Seed Culture: Inoculate a loopful of S. cinnamoneus from a slant into 50 mL of seed culture medium in a 250 mL flask. Incubate at 28°C with shaking at 200 rpm for 48 hours.

  • Production Culture: Inoculate 500 mL of production medium in a 2 L flask with 5% (v/v) of the seed culture. Incubate at 28°C with shaking at 200 rpm for 5-7 days.

  • Harvesting: Centrifuge the culture broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Extraction: Extract the supernatant three times with an equal volume of n-butanol or ethyl acetate. Pool the organic layers.

  • Concentration: Concentrate the pooled organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of chloroform and apply it to a silica gel column pre-equilibrated with chloroform. Elute the column with a stepwise gradient of methanol in chloroform. Collect fractions and monitor for activity using a bioassay (e.g., agar (B569324) diffusion assay against B. subtilis).

  • Preparative HPLC: Pool the active fractions, concentrate, and dissolve in a minimal volume of the initial HPLC mobile phase. Purify the active compound using a preparative reversed-phase HPLC column with a linear gradient of acetonitrile in water containing 0.1% TFA.

  • Verification: Confirm the purity and identity of the isolated this compound using analytical HPLC and mass spectrometry.

Broth Microdilution Assay for MIC Determination

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

  • This compound or analog stock solution of known concentration

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to obtain an inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution of Lantibiotic: In a 96-well plate, add 50 µL of MHB to wells 2 through 12 of a designated row. Add 100 µL of the lantibiotic stock solution (at twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the lantibiotic that completely inhibits visible growth of the bacteria.

Isothermal Titration Calorimetry (ITC) for Peptide-Lipid Interaction

Materials:

  • Isothermal Titration Calorimeter

  • This compound or analog solution of known concentration

  • Liposome (B1194612) suspension (e.g., large unilamellar vesicles - LUVs) containing phosphatidylethanolamine (PE)

  • Buffer solution (e.g., PBS or HEPES)

Procedure:

  • Sample Preparation: Prepare a solution of the lantibiotic (e.g., 10-50 µM) and a suspension of liposomes (e.g., 1-5 mM) in the same degassed buffer to avoid heat of dilution effects.

  • ITC Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the liposome suspension into the sample cell and the lantibiotic solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 5-10 µL) of the lantibiotic solution into the sample cell containing the liposomes, with sufficient time between injections for the system to return to thermal equilibrium.

  • Data Analysis: The heat change associated with each injection is measured. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of lantibiotic to lipid. This binding isotherm can then be fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Synthesis and Derivatization

The generation of novel this compound derivatives can be achieved through two primary approaches: biosynthetic engineering and chemical synthesis.

  • Biosynthetic Engineering: This involves the genetic manipulation of the this compound biosynthetic gene cluster (cin). By employing techniques such as site-directed mutagenesis of the precursor peptide gene (cinA) or swapping domains of the modifying enzymes (e.g., cinM), it is possible to introduce new amino acids or alter the ring structures, leading to the production of novel analogs with potentially improved properties.[12] Heterologous expression of the modified gene clusters in a suitable host, such as Streptomyces lividans or E. coli, allows for the production and subsequent screening of these new derivatives.[6][10]

  • Chemical Synthesis and Modification: While the total synthesis of these complex peptides is challenging, semi-synthetic approaches are more feasible. This can involve the isolation of the natural product followed by chemical modification of specific functional groups. For example, the primary amine groups can be targeted for the attachment of labels (e.g., biotin, fluorescent dyes) or other moieties to modulate the pharmacokinetic properties of the molecule.

Conclusion

This compound and its natural analogs represent a promising class of bioactive peptides with a unique mechanism of action. Their high affinity and specificity for phosphatidylethanolamine provide a strong foundation for the development of novel therapeutics targeting bacterial infections, viral diseases, and potentially other conditions involving PE-rich membranes. A thorough understanding of their structure-activity relationships, coupled with the application of the detailed experimental protocols outlined in this guide, will be crucial for advancing the research and development of these remarkable natural products. Further exploration into their downstream signaling pathways and the generation of novel derivatives through biosynthetic and synthetic approaches will undoubtedly unlock their full therapeutic potential.

References

Cinnamycin: A Comprehensive Technical Review of a Multifaceted Lantibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamycin, a member of the type B lantibiotics, is a tetracyclic peptide antibiotic produced by several species of Streptomyces.[1][2] Its unique structure, characterized by unusual amino acids such as meso-lanthionine, (2S,3S,6R)-3-methyllanthionine, (2S,8S)-lysinoalanine, and erythro-3-hydroxy-L-aspartic acid, underpins its remarkable biological activities.[1][2] This technical guide provides a comprehensive literature review of this compound research, summarizing its structure, biosynthesis, mechanism of action, and therapeutic potential. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising biomolecule.

Introduction

First isolated in 1952, this compound has garnered significant scientific interest due to its specific interaction with phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of many bacterial and eukaryotic cell membranes.[1][3] This interaction is the cornerstone of its diverse biological effects, which include antimicrobial, antiviral, and potential anticancer activities.[3][4] this compound and its close relatives, the duramycins, are among the smallest known peptides with a well-defined three-dimensional structure, rendering them resistant to thermal and proteolytic degradation.[3][5] These properties, combined with their potent bioactivities, position this compound and its analogues as promising candidates for therapeutic development.[6]

Structure and Physicochemical Properties

This compound is a 19-residue peptide with a compact, globular structure.[1] Its tetracyclic nature is a result of post-translational modifications that introduce thioether bridges (lanthionine and methyllanthionine) and a lysinoalanine bridge.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC89H125N25O25S3[7]
Molecular Weight2041.3 g/mol [7][8]
CAS Number110655-58-8[7]
SolubilitySoluble in ethanol, methanol, DMF, DMSO. Poor water solubility.[9]
Amino Acid SequenceAla-Arg-Gln-Ala-Ala-Ala-Phe-Gly-Pro-Phe-Abu-Phe-Val-Ala-Asp-Gly-Asn-Abu-Lys[1]

Biosynthesis

The biosynthesis of this compound is a complex process involving the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications. This process is encoded by the cin biosynthetic gene cluster.[1][10]

The precursor peptide, encoded by the cinA gene, consists of a 59-amino acid N-terminal leader peptide and a 19-amino acid C-terminal propeptide.[1][11] The leader peptide guides the subsequent modifications of the propeptide. Key enzymes in this pathway include:

  • CinM: A bifunctional enzyme that dehydrates serine and threonine residues to dehydroalanine (B155165) and dehydrobutyrine, respectively, and then catalyzes the formation of the lanthionine (B1674491) and methyllanthionine bridges.[1][11]

  • CinX: An α-ketoglutarate/iron(II)-dependent hydroxylase responsible for the hydroxylation of the aspartate residue at position 15 to erythro-3-hydroxy-L-aspartic acid.[1][11]

  • Cinorf7: A small protein crucial for the formation of the lysinoalanine bridge between lysine (B10760008) 19 and the dehydroalanine at position 6.[1][11]

Following these modifications, the leader peptide is cleaved to release the mature, biologically active this compound.[10] The producing organism, Streptomyces cinnamoneus, possesses a unique immunity mechanism to protect itself from this compound's activity. The cinorf10 gene encodes a phosphatidylethanolamine monomethyltransferase that methylates PE, preventing this compound from binding to the cell membrane of the producer.[1]

This compound Biosynthesis Pathway This compound Biosynthesis Pathway cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modifications cluster_2 Maturation Precursor Peptide (CinA) Precursor Peptide (CinA) Dehydration & Cyclization (CinM) Dehydration & Cyclization (CinM) Precursor Peptide (CinA)->Dehydration & Cyclization (CinM) Hydroxylation (CinX) Hydroxylation (CinX) Dehydration & Cyclization (CinM)->Hydroxylation (CinX) Lysinoalanine Bridge Formation (Cinorf7) Lysinoalanine Bridge Formation (Cinorf7) Hydroxylation (CinX)->Lysinoalanine Bridge Formation (Cinorf7) Modified Precursor Modified Precursor Lysinoalanine Bridge Formation (Cinorf7)->Modified Precursor Leader Peptide Cleavage Leader Peptide Cleavage Modified Precursor->Leader Peptide Cleavage Mature this compound Mature this compound Leader Peptide Cleavage->Mature this compound

A simplified workflow of this compound biosynthesis.

Mechanism of Action

The primary molecular target of this compound is phosphatidylethanolamine (PE), a phospholipid predominantly found in the inner leaflet of the plasma membrane of many cells.[1][12] this compound binds to PE with high specificity and a 1:1 stoichiometry.[4][13] This interaction is facilitated by a binding pocket on the this compound molecule that accommodates the PE headgroup.[1]

The binding is stabilized by a network of hydrogen bonds between the ammonium (B1175870) group of PE and the backbone carbonyls of Phe7 and Val13, as well as the hydroxyl and carboxylate groups of HyAsp15 in this compound.[1] Additionally, the phosphate (B84403) group of PE interacts with the backbone amide hydrogens of residues 10-13 of the peptide.[4]

This high-affinity binding induces a transbilayer movement of PE from the inner to the outer leaflet of the cell membrane.[12] The accumulation of this compound-PE complexes on the cell surface leads to membrane permeabilization, disruption of membrane integrity, and ultimately cell death.[4][12][14]

This compound Mechanism of Action This compound Mechanism of Action cluster_0 Cell Membrane Outer Leaflet Outer Leaflet Inner Leaflet Inner Leaflet PE_inner Phosphatidylethanolamine (PE) This compound-PE Complex This compound-PE Complex PE_inner->this compound-PE Complex Induces transbilayer movement This compound This compound This compound->PE_inner Binds to PE Membrane Permeabilization Membrane Permeabilization This compound-PE Complex->Membrane Permeabilization Cell Death Cell Death Membrane Permeabilization->Cell Death

This compound's interaction with phosphatidylethanolamine.

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant therapeutic interest.

Antimicrobial Activity

This compound is active against a range of Gram-positive bacteria, including Bacillus subtilis.[1] Its mechanism of action, targeting a fundamental component of the bacterial cell membrane, makes it a compelling candidate for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.

Antiviral Activity

This compound has demonstrated antiviral activity against Herpes Simplex Virus (HSV).[4][7] This is thought to be due to its ability to disrupt the association of PE with phosphatidylserine (B164497) receptors, which are necessary for the entry of many enveloped viruses.[2]

Enzyme Inhibition

This compound is a potent indirect inhibitor of phospholipase A2 (PLA2).[9][15] By sequestering its substrate, PE, this compound prevents PLA2 from carrying out its enzymatic function.[15] This has implications for treating inflammatory conditions where PLA2 activity is upregulated. It also exhibits inhibitory action against angiotensin-I converting enzyme (ACE).[4]

Anticancer Potential

The ability of this compound to selectively bind to PE, which is often exposed on the outer surface of cancer cells, has led to investigations into its anticancer properties.[3] Studies have shown that this compound can induce cell death in HeLa cells by disrupting their membranes.[3]

Table 2: Quantitative Data on this compound's Biological Activity

ActivityTarget/AssayValueReference
Binding Affinity (K₀) to PEin POPC membrane~10⁷ - 10⁸ M⁻¹[13]
Binding Affinity (K₀) to PEin octyl glucoside micelle~10⁶ M⁻¹[13]
Dissociation Constant towards PE-containing membraneslow nanomolar range[2][5]
Inhibition of Phospholipase A2various sourcesIC₅₀ ~ 1 µM[15]
Antibacterial ActivityStreptomyces antibioticus5 µg (spot-on-lawn)[2][16]

Key Experimental Protocols

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from a producing strain like Streptomyces cinnamoneus involves several key steps.

This compound Purification Workflow This compound Purification Workflow Fermentation Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Separate biomass Supernatant Extraction Supernatant Extraction Centrifugation->Supernatant Extraction Extract with organic solvent Solid Phase Extraction Solid Phase Extraction Supernatant Extraction->Solid Phase Extraction Initial purification Reverse-Phase HPLC Reverse-Phase HPLC Solid Phase Extraction->Reverse-Phase HPLC High-resolution separation Pure this compound Pure this compound Reverse-Phase HPLC->Pure this compound

General workflow for this compound purification.

Protocol Outline:

  • Fermentation: Culture the producing microorganism (e.g., Streptomyces cinnamoneus) in a suitable liquid medium to promote this compound production.

  • Cell Separation: Separate the microbial cells from the culture broth by centrifugation.

  • Extraction: Extract the this compound from the supernatant using a suitable organic solvent.

  • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to perform an initial cleanup and concentration of the crude extract.

  • High-Performance Liquid Chromatography (HPLC): Purify the this compound to homogeneity using reverse-phase HPLC with a suitable solvent gradient.

  • Verification: Confirm the identity and purity of the isolated this compound using techniques such as mass spectrometry and NMR.[2]

Isothermal Titration Calorimetry (ITC) for Binding Analysis

ITC is a powerful technique to measure the thermodynamic parameters of binding interactions, such as that between this compound and PE.[13]

Protocol Outline:

  • Sample Preparation: Prepare a solution of this compound in a suitable buffer. Prepare a suspension of PE-containing liposomes or micelles in the same buffer.

  • ITC Experiment: Load the this compound solution into the sample cell of the ITC instrument and the PE suspension into the injection syringe.

  • Titration: Inject small aliquots of the PE suspension into the this compound solution while monitoring the heat change associated with the binding event.

  • Data Analysis: Analyze the resulting titration curve to determine the binding constant (K₀), enthalpy (ΔH), and stoichiometry (n) of the interaction.[13]

Antimicrobial Activity Assay (Spot-on-Lawn)

This is a common method to assess the antimicrobial activity of a compound.[2][16]

Protocol Outline:

  • Prepare Indicator Strain: Grow the indicator bacterium (e.g., Bacillus subtilis or Streptomyces antibioticus) in a suitable liquid medium to a specific optical density.

  • Prepare Agar (B569324) Plate: Spread a lawn of the indicator strain onto the surface of an appropriate agar medium.

  • Spot this compound: Spot a known concentration of the purified this compound onto the bacterial lawn.

  • Incubation: Incubate the plate under conditions that support the growth of the indicator strain.

  • Observe Zone of Inhibition: Measure the diameter of the clear zone around the spot where bacterial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.[2][16]

Conclusion and Future Directions

This compound stands out as a lantibiotic with a unique mechanism of action and a wide array of biological activities. Its high-affinity and specific interaction with phosphatidylethanolamine provides a powerful tool for studying membrane biology and a promising avenue for therapeutic development. Future research should focus on several key areas:

  • Lead Optimization: Genetic engineering of the this compound biosynthetic gene cluster could lead to the production of novel analogues with improved therapeutic properties, such as enhanced potency, reduced toxicity, and better pharmacokinetic profiles.[10]

  • Clinical Translation: Further preclinical and clinical studies are needed to fully evaluate the therapeutic potential of this compound in treating bacterial infections, viral diseases, and cancer.

  • Drug Delivery: The development of effective drug delivery systems for this compound will be crucial to overcoming challenges associated with its poor water solubility and optimizing its in vivo efficacy.

References

The Early History and Scientific Unraveling of Cinnamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamycin, also known as Ro 09-0198 and Lanthiopeptin (B1255900), is a member of the lantibiotic family of antimicrobial peptides. First isolated in 1952 from Streptomyces cinnamoneus, its unique structure and mode of action have made it a subject of scientific inquiry for decades.[1] This technical guide provides an in-depth overview of the early studies and history of this compound, focusing on its discovery, structural elucidation, mechanism of action, and biosynthesis. The information is presented to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Initial Characterization

This compound was first reported in 1952 by Benedict et al. from the fermentation broth of a newly identified actinomycete, Streptomyces cinnamoneus.[1] Early studies focused on its isolation and preliminary characterization, laying the groundwork for future, more detailed investigations.

Production and Isolation

Experimental Protocol: Production and Isolation of this compound (Lanthiopeptin) (Based on Naruse et al., 1989)

  • Fermentation: A strain of Streptoverticillium cinnamoneum is cultured in a suitable medium to produce the peptide antibiotic.[2]

  • Extraction: The culture broth is processed to extract the active compound.

  • Purification: The crude extract is then subjected to a series of chromatographic steps, including gel filtration, to purify the this compound.[2]

cluster_production Production cluster_purification Purification Fermentation of S. cinnamoneus Fermentation of S. cinnamoneus Extraction from Broth Extraction from Broth Fermentation of S. cinnamoneus->Extraction from Broth Chromatographic Separation Chromatographic Separation Extraction from Broth->Chromatographic Separation Gel Filtration Gel Filtration Chromatographic Separation->Gel Filtration Pure this compound Pure this compound Gel Filtration->Pure this compound

Early Production and Isolation Workflow for this compound.

Structural Elucidation: A Complex Puzzle

The determination of this compound's structure was a significant challenge due to its polycyclic nature and the presence of several unusual amino acids. Initial studies in the 1980s identified these unique components, including erythro-β-hydroxyaspartic acid, meso-lanthionine, threo-β-methyllanthionine, and lysinoalanine.[2][3] The complete, complex structure was ultimately elucidated in the late 1980s through advanced techniques, primarily 2D NMR spectroscopy.[4]

Amino Acid Composition and Structure

This compound is a 19-amino acid tetracyclic peptide. Its defining features are the thioether bridges of lanthionine (B1674491) and methyllanthionine, a lysinoalanine bridge, and a hydroxylated aspartic acid residue.[3][5] These modifications result in a compact, globular structure, classifying it as a type B lantibiotic.[6]

Table 1: Unusual Amino Acids in this compound

Unusual Amino AcidDescription
meso-LanthionineA thioether-linked pair of alanine (B10760859) residues.
threo-β-MethyllanthionineA thioether-linked alanine and threonine-derived aminobutyric acid residue.
LysinoalanineAn isopeptide bond between the side chains of lysine (B10760008) and a serine-derived dehydroalanine.
erythro-β-Hydroxyaspartic acidA hydroxylated form of aspartic acid.
Experimental Protocol: Structure Elucidation by 2D NMR Spectroscopy (Generalized)

The definitive structure of this compound (then referred to as Ro 09-0198) was solved using a suite of homonuclear 2D-NMR experiments. These techniques allow for the determination of through-bond and through-space correlations between protons, which is essential for sequencing a peptide and defining its three-dimensional structure, especially when traditional sequencing methods are hindered by cyclization.

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d6.

  • NMR Data Acquisition: A series of 2D NMR spectra are acquired. Key experiments would have included:

    • COSY (Correlation Spectroscopy): To identify spin-spin coupled protons, typically those on adjacent carbons.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to the same amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's folding and the proximity of different parts of the molecule.

  • Data Analysis: The cross-peaks in the 2D spectra are analyzed to:

    • Assign all proton resonances to specific amino acid residues.

    • Sequence the amino acids by identifying NOEs between adjacent residues.

    • Define the 3D structure by using the NOE-derived distance restraints in molecular modeling calculations.

cluster_nmr 2D NMR Techniques Purified this compound Purified this compound 2D NMR Data Acquisition 2D NMR Data Acquisition Purified this compound->2D NMR Data Acquisition Data Analysis Data Analysis 2D NMR Data Acquisition->Data Analysis COSY COSY 2D NMR Data Acquisition->COSY TOCSY TOCSY 2D NMR Data Acquisition->TOCSY NOESY NOESY 2D NMR Data Acquisition->NOESY 3D Structure 3D Structure Data Analysis->3D Structure

Workflow for this compound Structure Elucidation by 2D NMR.

Mechanism of Action: A Specific Lipid Target

Early research into this compound's biological activity revealed a unique mechanism of action centered on its specific interaction with the membrane phospholipid, phosphatidylethanolamine (B1630911) (PE).[7] This interaction is the foundation for its various biological effects.

Binding to Phosphatidylethanolamine (PE)

This compound binds to PE with high specificity and affinity, forming a 1:1 complex.[8][9] This binding is a key feature that distinguishes it from many other antibiotics. The interaction is strong, with a binding constant (K₀) in the range of 10⁷ to 10⁸ M⁻¹.[8][9][10]

Table 2: Thermodynamic Parameters of this compound-PE Binding

ParameterValueMethodReference
Binding Constant (K₀)10⁷ - 10⁸ M⁻¹Isothermal Titration Calorimetry (ITC)[8][9][10]
Reaction Enthalpy (ΔH°)Varies with temperature (e.g., -10 kcal/mol at 50°C)ITC[8][10]
Free Energy of Binding (ΔG°)~ -10.5 kcal/molITC[10]

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for this compound-PE Interaction (Generalized)

  • Sample Preparation: A solution of this compound is placed in the sample cell of the calorimeter. A suspension of PE-containing liposomes (vesicles) is loaded into the titration syringe. Both are in the same buffer solution.

  • Titration: Small, precise aliquots of the liposome (B1194612) suspension are injected into the this compound solution.

  • Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur upon each injection as the this compound-PE complex forms.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of PE to this compound. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction, including the binding constant, stoichiometry, and enthalpy.[11][12][13]

Indirect Inhibition of Phospholipase A₂

One of the earliest discovered biological activities of this compound was its ability to inhibit phospholipase A₂ (PLA₂).[6] It was later determined that this inhibition is indirect. This compound does not bind to the enzyme itself but rather sequesters its substrate, PE, making it unavailable for the enzyme.[14]

Induction of Transbilayer Lipid Movement

This compound's interaction with PE, which is primarily located in the inner leaflet of the plasma membrane, leads to a fascinating consequence: the induction of transbilayer lipid movement, or "flip-flop."[15] This process exposes PE to the outer leaflet, which can trigger various cellular responses and contributes to this compound's cytotoxic effects.[5][15]

This compound This compound Cinnamycin_PE_Complex This compound-PE Complex This compound->Cinnamycin_PE_Complex Binds to PE Phosphatidylethanolamine (PE) PE->Cinnamycin_PE_Complex PLA2 Phospholipase A2 (PLA2) Cinnamycin_PE_Complex->PLA2 Indirectly Inhibits Lipid_Flip_Flop Transbilayer Lipid Movement Cinnamycin_PE_Complex->Lipid_Flip_Flop Induces Membrane_Disruption Membrane Disruption Lipid_Flip_Flop->Membrane_Disruption

This compound's Mechanism of Action Signaling Pathway.

Biosynthesis: A Ribosomal Origin with Extensive Modifications

Lantibiotics like this compound are ribosomally synthesized and post-translationally modified peptides (RiPPs). This means they are initially produced as a larger precursor peptide, which then undergoes a series of enzymatic modifications to yield the final, active molecule. The genes responsible for this compound's biosynthesis are organized in a dedicated gene cluster.[10][16][17]

The this compound Gene Cluster (cin)

The cloning and sequencing of the cin gene cluster from S. cinnamoneus was a major breakthrough in understanding how this complex molecule is made.[10][16][17] Key genes in this cluster include:

  • cinA : The structural gene that encodes the precursor peptide (prepropeptide).[18]

  • cinM : Encodes a bifunctional enzyme that first dehydrates serine and threonine residues in the precursor peptide and then catalyzes the formation of the lanthionine and methyllanthionine bridges.[18]

  • cinX : Encodes the hydroxylase responsible for the modification of aspartate to β-hydroxyaspartic acid.[18]

  • cinorf7 : A gene encoding a small protein that is critical for the formation of the lysinoalanine bridge.[18][19]

Immunity

Producing organisms must protect themselves from the antibiotics they synthesize. In the case of S. cinnamoneus, immunity is achieved by modifying its own PE. The cin cluster contains a gene that encodes a methyltransferase, which methylates PE in the cell membrane. This modification prevents this compound from binding, thus protecting the producer cell.[20]

cluster_genes This compound Gene Cluster cluster_process Post-Translational Modification cinA cinA (Precursor Peptide) Precursor_Peptide Precursor Peptide cinA->Precursor_Peptide cinM cinM (Dehydratase/Cyclase) Dehydration Dehydration (Ser/Thr) cinM->Dehydration Cyclization Thioether & Lal Bridge Formation cinM->Cyclization cinX cinX (Hydroxylase) Hydroxylation Hydroxylation (Asp) cinX->Hydroxylation cinorf7 cinorf7 (Lal Formation) cinorf7->Cyclization Precursor_Peptide->Dehydration Precursor_Peptide->Hydroxylation Dehydration->Cyclization Mature_this compound Mature this compound Hydroxylation->Mature_this compound Cyclization->Mature_this compound

Simplified Biosynthetic Pathway of this compound.

Conclusion

The journey of this compound from its discovery in the mid-20th century to the detailed molecular understanding we have today is a testament to the advancements in natural product chemistry and molecular biology. Its unique structure, specific mechanism of action targeting phosphatidylethanolamine, and intricate biosynthetic pathway have provided valuable insights into the world of lantibiotics. The early foundational studies were critical in paving the way for its current use as a molecular probe in cell biology and for ongoing research into its therapeutic potential. This guide serves as a compilation of that seminal work for the next generation of scientists exploring the potential of this fascinating molecule.

References

Post-Translational Modifications in Cinnamycin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamycin is a tetracyclic lantibiotic with potent antimicrobial activity, primarily against Gram-positive bacteria. Its unique structure, featuring lanthionine (B1674491) bridges, a lysinoalanine bridge, and a hydroxylated aspartate residue, arises from a series of complex post-translational modifications (PTMs) of a ribosomally synthesized precursor peptide. Understanding the intricate enzymatic machinery responsible for these modifications is crucial for the rational design of novel this compound analogs with improved therapeutic properties. This technical guide provides an in-depth overview of the core PTMs in this compound biosynthesis, detailing the key enzymes involved, their mechanisms of action, and the experimental protocols utilized to elucidate this fascinating biosynthetic pathway.

The this compound Biosynthetic Gene Cluster and Precursor Peptide

The genetic blueprint for this compound production is encoded within the cin biosynthetic gene cluster, first identified in Streptomyces cinnamoneus.[1][2] This cluster contains the structural gene cinA, which encodes the precursor peptide, as well as genes for the modifying enzymes, transport proteins, and regulatory elements.[1][3]

The cinA gene product is a precursor peptide consisting of an N-terminal leader peptide and a C-terminal propeptide. The leader peptide serves as a recognition signal for the modifying enzymes, guiding them to the propeptide region where the PTMs occur.[4][5] Following modification, the leader peptide is proteolytically cleaved to release the mature, biologically active this compound.

Key Post-Translational Modifications and a Cascade of Enzymatic Events

The biosynthesis of mature this compound from the linear CinA precursor peptide involves a series of remarkable enzymatic transformations. These modifications are critical for the final three-dimensional structure and biological activity of the antibiotic.[4][5] The key PTMs include:

  • Dehydration and Cyclization: The formation of the characteristic lanthionine (Lan) and methyllanthionine (MeLan) bridges is catalyzed by a single bifunctional enzyme, CinM .[4][5] CinM first dehydrates specific serine and threonine residues within the CinA propeptide to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, the sulfhydryl groups of cysteine residues perform a Michael-type addition to these unsaturated amino acids, forming the thioether linkages of the lanthionine bridges.[4] CinM is responsible for the dehydration of four residues (two serines and two threonines) in the core peptide of CinA.[1][4]

  • Hydroxylation: A unique feature of this compound is the presence of an erythro-3-hydroxy-L-aspartic acid residue at position 15. This hydroxylation is catalyzed by CinX , an Fe(II)/α-ketoglutarate-dependent hydroxylase.[4][5] This modification is crucial for the interaction of this compound with its target, phosphatidylethanolamine.[4] Interestingly, CinX can modify the CinA propeptide both before and after the modifications catalyzed by CinM, and it does not require the leader peptide for its activity.[4][6]

  • Lysinoalanine Bridge Formation: The final intramolecular bridge in this compound is a lysinoalanine (Lal) linkage between a dehydroalanine at position 6 (derived from serine) and the ε-amino group of a lysine (B10760008) residue at position 19. The formation of this bridge is dependent on the small protein Cinorf7 .[4][6] While the precise mechanism of Cinorf7 remains to be fully elucidated, co-expression studies have definitively shown its essential role in catalyzing this final cyclization step.[4]

Signaling Pathway for this compound Post-Translational Modifications

cinnamycin_biosynthesis cluster_precursor Precursor Peptide cluster_final_product Final Product CinA CinA Precursor Peptide (Leader-Propeptide) CinM CinM (Dehydration & Cyclization) CinA->CinM Leader Peptide Dependent Intermediate1 Intermediate1 CinM->Intermediate1 Dehydrated & Partially Cyclized CinA CinX CinX (Hydroxylation) Intermediate2 Intermediate2 CinX->Intermediate2 Hydroxylated, Dehydrated & Partially Cyclized CinA Cinorf7 Cinorf7 (Lysinoalanine Formation) Mature_this compound Mature this compound Cinorf7->Mature_this compound Leader Peptide Cleavage Intermediate1->CinX Intermediate2->Cinorf7

Caption: Enzymatic cascade in this compound biosynthesis.

Quantitative Data Summary

While detailed kinetic parameters for the this compound biosynthetic enzymes are not extensively reported in the literature, the following table summarizes the key quantitative observations from in vitro and in vivo studies.

EnzymeSubstrate(s)Modification(s)Key Quantitative ObservationsReference(s)
CinM CinA precursor peptideDehydration of 2 Ser and 2 Thr residues; Formation of 3 (Me)Lan bridgesActivity is dependent on the presence of the leader peptide.[4][5]
CinX CinA precursor peptide (with or without leader peptide)Hydroxylation of Asp15Activity is dependent on Fe(II) and α-ketoglutarate. The order of modification by CinM and CinX is interchangeable.[4][5]
Cinorf7 Modified CinA precursor peptideFormation of lysinoalanine bridge between Dha6 and Lys19Essential for the formation of the lysinoalanine bridge as demonstrated by co-expression studies. In vitro reconstitution of its activity has been unsuccessful to date.[4][6]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of in vitro reconstitution experiments and heterologous expression systems.

In Vitro Reconstitution of this compound Biosynthesis

This approach involves the individual expression and purification of the biosynthetic enzymes and the precursor peptide, followed by their combination in a controlled in vitro environment to study the modification reactions.

Experimental Workflow for In Vitro Reconstitution

in_vitro_workflow cluster_cloning 1. Gene Cloning and Expression Vector Construction cluster_expression 2. Protein Expression in E. coli cluster_purification 3. Protein Purification cluster_reaction 4. In Vitro Modification Reaction cluster_analysis 5. Analysis of Modified Peptide Clone_CinA Clone cinA into pET vector (e.g., pET15b with His-tag) Expression Transform E. coli (e.g., BL21(DE3)) Induce expression with IPTG Clone_CinA->Expression Clone_CinM Clone cinM into pET vector (e.g., pET28a with His-tag) Clone_CinM->Expression Clone_CinX Clone cinX into pET vector (e.g., pET28a with His-tag) Clone_CinX->Expression Clone_Cinorf7 Clone cinorf7 into pET vector (e.g., pET28a with His-tag) Clone_Cinorf7->Expression Purification Cell Lysis Affinity Chromatography (Ni-NTA) SDS-PAGE analysis Expression->Purification Reaction Incubate purified CinA with CinM, CinX, and/or Cinorf7 with necessary cofactors (ATP, MgCl2, Fe(II), α-KG) Purification->Reaction MS_Analysis Mass Spectrometry (MALDI-TOF, LC-MS/MS) to determine mass changes Reaction->MS_Analysis Activity_Assay Antimicrobial Activity Assay (e.g., against B. subtilis) Reaction->Activity_Assay

Caption: Workflow for in vitro this compound biosynthesis.

Detailed Methodologies:

  • Gene Cloning and Plasmid Construction: The genes cinA, cinM, cinX, and cinorf7 are amplified from S. cinnamoneus genomic DNA by PCR. The amplified fragments are then cloned into suitable E. coli expression vectors, such as the pET series, often incorporating an N-terminal polyhistidine (His) tag to facilitate protein purification.[4]

  • Protein Expression and Purification: The resulting plasmids are transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The cells are harvested, lysed, and the His-tagged proteins are purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin. The purity of the proteins is assessed by SDS-PAGE.[4]

  • In Vitro Modification Assays: The purified CinA precursor peptide is incubated with one or more of the purified modifying enzymes (CinM, CinX, Cinorf7) in a reaction buffer containing necessary cofactors (e.g., ATP and MgCl₂ for CinM; Fe(II) and α-ketoglutarate for CinX). The reactions are typically incubated at 37°C for several hours.[4]

  • Analysis of Modified Peptides: The products of the in vitro reactions are analyzed by mass spectrometry (e.g., MALDI-TOF MS or LC-ESI-MS/MS) to detect the expected mass shifts corresponding to dehydration, hydroxylation, and cyclization events.[1] The biological activity of the modified peptides can be assessed using antimicrobial assays against a sensitive indicator strain, such as Bacillus subtilis.[4]

Heterologous Expression in E. coli

To overcome the challenges of in vitro reconstitution, particularly for the elusive activity of Cinorf7, heterologous expression of the entire biosynthetic pathway in a host organism like E. coli has been employed.

Experimental Workflow for Heterologous Expression

hetero_expression_workflow cluster_coexpression 1. Co-expression Plasmid Construction cluster_transformation 2. Transformation and Expression cluster_purification_analysis 3. Purification and Analysis of Modified CinA Coexpression_Vector Clone cinA, cinM, cinX, and cinorf7 into compatible E. coli expression vectors (e.g., pRSFDuet-1 and pACYCDuet-1) Transformation Co-transform E. coli with all expression plasmids Induce expression with IPTG Coexpression_Vector->Transformation Purify_CinA Lyse cells and purify His-tagged CinA using Ni-NTA chromatography Transformation->Purify_CinA Analyze_Modifications Analyze purified CinA by Mass Spectrometry and Antimicrobial Activity Assays Purify_CinA->Analyze_Modifications

Caption: Workflow for heterologous this compound production.

Detailed Methodologies:

  • Construction of Co-expression Plasmids: The genes cinA, cinM, cinX, and cinorf7 are cloned into a set of compatible expression vectors (e.g., pRSFDuet-1 and pACYCDuet-1) that can be maintained in the same E. coli host cell. The cinA gene is typically engineered to include a His-tag for purification.[4]

  • Co-expression in E. coli: The plasmids are co-transformed into an E. coli expression strain. Protein expression is induced with IPTG, and the cells are grown for an extended period to allow for the post-translational modifications to occur in vivo.[4]

  • Purification and Analysis of Modified CinA: The E. coli cells are harvested and lysed. The His-tagged, modified CinA peptide is then purified using Ni-NTA affinity chromatography. The purified peptide is analyzed by mass spectrometry to confirm the presence of all expected modifications. The biological activity is confirmed through antimicrobial assays.[4]

Conclusion and Future Directions

The study of post-translational modifications in this compound biosynthesis has unveiled a sophisticated enzymatic machinery responsible for generating a structurally complex and potent antibiotic. The combined use of in vitro reconstitution and heterologous expression has been instrumental in dissecting the roles of the key modifying enzymes CinM, CinX, and Cinorf7. While significant progress has been made, future research should focus on obtaining detailed kinetic data for these enzymes and elucidating the precise catalytic mechanism of Cinorf7. A deeper understanding of this biosynthetic pathway will undoubtedly pave the way for the bioengineering of novel this compound analogs with enhanced antimicrobial activity, improved pharmacokinetic properties, and expanded therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Purification of Cinnamycin from Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of cinnamycin, a potent lantibiotic with significant therapeutic potential. The protocols cover purification from both native producing organisms and heterologous expression systems, providing flexibility for various research and development needs.

Data Presentation

The following table summarizes the reported yields of this compound and its precursors from different production and purification strategies. This data allows for a comparative analysis of the efficiency of each approach.

Producing OrganismPurification MethodProductYieldReference
Actinomadura atramentaria NBRC 14695TMethanol (B129727) Extraction, Hydrophobic Resin Chromatography, RP-HPLC (C8)This compound B5.3 mg from 3 L of agar (B569324) medium[1]
Escherichia coli BL21(DE3) (Co-expression)Immobilized Metal Affinity Chromatography (IMAC), RP-HPLCHis6-Flag-CinA(A–1K) peptide2 mg per liter of cell culture[2][3]
Escherichia coli BL21(DE3)Immobilized Metal Affinity Chromatography (IMAC), RP-HPLCHis6-CinA(A–1K) peptide40 mg per liter of cell culture[2][3]
Escherichia coli BL21(DE3)Immobilized Metal Affinity Chromatography (IMAC)His10-CinM6-10 mg per liter of cell culture[2][3]

Experimental Protocols

Protocol 1: Purification of this compound from Actinomadura atramentaria Culture

This protocol is adapted from the purification of this compound B from Actinomadura atramentaria.[1]

1. Cultivation and Harvest:

  • Culture Actinomadura atramentaria on ISP2 agar medium for 7 days at 30°C.[1]

  • Harvest the aerial hyphae and spore cells from the agar surface using a sterile spatula.

2. Extraction:

  • To the harvested cell mass, add double the volume of methanol (MeOH).

  • Agitate the mixture to ensure thorough extraction.

  • Filter the mixture using Whatman No. 1 paper filter to separate the methanol extract from the cell debris.

  • Concentrate the methanol extract to an aqueous residue using a rotary evaporator.

3. Column Chromatography (Hydrophobic Resin):

  • Subject the aqueous residue to open column chromatography using a hydrophobic resin such as CHP-20P.[1]

  • Elute the column with a stepwise gradient of methanol:

    • 10% Methanol

    • 60% Methanol

    • 100% Methanol

  • Collect the fractions and analyze for the presence of this compound, which is expected to elute in the higher methanol concentration fractions.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Subject the active fraction from the hydrophobic resin chromatography (e.g., the 100% MeOH fraction) to RP-HPLC for final purification.[1]

  • Column: C8 column (e.g., 4.6 × 250 mm, 5C8-MS).[1]

  • Mobile Phase: Isocratic elution with 30% acetonitrile (B52724) (MeCN) containing 0.05% trifluoroacetic acid (TFA).[1]

  • Detection: UV detector set at 220 nm.[1]

  • Collect the peak corresponding to this compound. The retention time for this compound B in the cited study was 15.1 minutes.[1]

  • Lyophilize the purified fraction to obtain pure this compound.

Protocol 2: Purification of His-tagged this compound Precursor from Escherichia coli

This protocol is designed for the purification of a His-tagged this compound precursor peptide heterologously expressed in E. coli.[2][3]

1. Cultivation and Induction:

  • Inoculate 2 L of Luria-Bertani (LB) medium supplemented with appropriate antibiotics with a starter culture of E. coli BL21(DE3) carrying the expression plasmid.

  • Grow the culture aerobically at 37°C with shaking until the absorbance at 600 nm (A600) reaches approximately 0.6–0.8.[2][3]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[2][3]

  • Transfer the culture to 18°C and continue aerobic growth for an additional 20 hours.[2][3]

2. Cell Lysis:

  • Harvest the cells by centrifugation at 5000 x g for 20 minutes at 4°C.[2][3] The cell paste can be stored at -80°C until use.

  • Resuspend the cell paste in a suitable lysis buffer (e.g., TE buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Disrupt the cells by sonication on ice.

3. Immobilized Metal Affinity Chromatography (IMAC):

  • Centrifuge the cell lysate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Load the clear supernatant onto a HiTrap chelating HP nickel affinity column (or similar) pre-equilibrated with binding buffer.[2]

  • Wash the column with a wash buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • Elute the His-tagged this compound precursor peptide with an elution buffer containing a high concentration of imidazole.

4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • For higher purity, subject the eluted fractions containing the His-tagged peptide to RP-HPLC.[2][3]

  • Column: A suitable C18 or C8 column.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is typically used.

  • Detection: UV detection at 210-220 nm.[4]

  • Pool the fractions containing the pure peptide and lyophilize.

Visualizations

experimental_workflow_native cluster_cultivation Cultivation & Harvest cluster_extraction Extraction cluster_purification Purification culture Culture on ISP2 Agar (7 days, 30°C) harvest Harvest Aerial Hyphae & Spores culture->harvest methanolext Methanol Extraction harvest->methanolext filtration Filtration methanolext->filtration concentration Concentration (Rotary Evaporator) filtration->concentration hydrophobic Hydrophobic Resin Chromatography (CHP-20P) concentration->hydrophobic rphplc RP-HPLC (C8 Column) hydrophobic->rphplc final_product final_product rphplc->final_product Pure this compound

Caption: Workflow for this compound Purification from Actinomadura atramentaria.

experimental_workflow_ecoli cluster_expression Expression cluster_lysis Cell Lysis cluster_purification Purification culture E. coli Culture Growth (37°C) induction IPTG Induction (18°C, 20h) culture->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Sonication harvest->lysis clarification Clarification (Centrifugation) lysis->clarification imac IMAC (Nickel Affinity) clarification->imac rphplc RP-HPLC imac->rphplc final_product final_product rphplc->final_product Pure His-tagged This compound Precursor

Caption: Workflow for His-tagged this compound Precursor Purification from E. coli.

References

Recombinant Expression of Cinnamycin in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the recombinant expression, purification, and characterization of the lantibiotic cinnamycin in Escherichia coli. This compound, a potent antimicrobial peptide, exerts its activity through high-affinity binding to phosphatidylethanolamine (B1630911) (PE), a key component of bacterial cell membranes.[1] The protocols outlined below are designed to facilitate the production of fully modified, active this compound for research and drug development purposes.

Introduction to Recombinant this compound Production

This compound is a post-translationally modified peptide, and its biosynthesis requires the coordinated action of several enzymes. The key genes involved in its maturation are:

  • cinA : Encodes the precursor peptide, which includes an N-terminal leader sequence and a C-terminal propeptide.

  • cinM : Encodes a lanthionine (B1674491) synthetase responsible for the dehydration of serine and threonine residues and the subsequent formation of lanthionine and methyllanthionine bridges.[2]

  • cinX : Encodes a hydroxylase that modifies aspartate at position 15.[2]

  • cinorf7 : A crucial gene for the formation of the lysinoalanine (Lal) bridge.[2]

Successful recombinant production in E. coli necessitates the co-expression of the precursor peptide (CinA) with the requisite modification enzymes (CinM, CinX, and Cinorf7).[2] A dual-plasmid system utilizing compatible vectors such as pRSFDuet-1 and pACYCDuet-1 is a recommended strategy for achieving coordinated expression of these four genes.[3][4]

Quantitative Data Summary

The following table summarizes expected yields from the recombinant expression of this compound and its associated components in E. coli. These values are compiled from published data and may vary depending on experimental conditions and optimization strategies.

ComponentExpression SystemPurification MethodTypical YieldReference
His₆-CinA(A-1K) Precursor PeptideE. coli BL21(DE3)IMAC, RP-HPLC40 mg/L of culture[2]
His₁₀-CinM Modifying EnzymeE. coli BL21(DE3)IMAC6-10 mg/L of culture[2]
Fully Modified this compoundE. coli BL21(DE3) co-expressionIMAC, RP-HPLCNot explicitly quantified, but activity confirmed to be similar to authentic this compound.[2]
General Recombinant PeptidesE. coliVarious17-34 mg/50mL of culture[5]

Note: IMAC = Immobilized Metal Affinity Chromatography; RP-HPLC = Reverse-Phase High-Performance Liquid Chromatography.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow

The overall workflow for the recombinant expression and purification of this compound in E. coli is depicted below. This process begins with the cloning of the necessary genes into compatible expression vectors, followed by co-transformation into an appropriate E. coli strain, induction of protein expression, cell lysis, and subsequent purification of the mature peptide.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Expression cluster_purification Purification cluster_analysis Analysis Cloning_cinA_cinM Clone cinA and cinM into pRSFDuet-1 Co_transformation Co-transform plasmids into E. coli BL21(DE3) Cloning_cinA_cinM->Co_transformation Cloning_cinX_cinorf7 Clone cinX and cinorf7 into pACYCDuet-1 Cloning_cinX_cinorf7->Co_transformation Culture_growth Grow culture to mid-log phase (OD600 ~0.6) Co_transformation->Culture_growth Induction Induce expression with IPTG Culture_growth->Induction Incubation Incubate at a reduced temperature (e.g., 18-20°C) overnight Induction->Incubation Cell_harvest Harvest cells by centrifugation Incubation->Cell_harvest Cell_lysis Lyse cells (e.g., sonication) Cell_harvest->Cell_lysis IMAC IMAC purification of His-tagged precursor Cell_lysis->IMAC Cleavage Leader peptide cleavage (if engineered) IMAC->Cleavage RP_HPLC RP-HPLC for final purification Cleavage->RP_HPLC Mass_spec Mass Spectrometry (Verification) RP_HPLC->Mass_spec Bioassay Antimicrobial Bioassay RP_HPLC->Bioassay

Caption: Experimental workflow for recombinant this compound production.

This compound Biosynthesis Pathway

The biosynthesis of this compound from its precursor peptide, CinA, involves a series of enzymatic post-translational modifications. This diagram illustrates the sequential action of the modifying enzymes CinM, CinX, and Cinorf7 to produce the mature, active lantibiotic.

biosynthesis_pathway CinA CinA Precursor Peptide (Leader + Propeptide) Dehydrated_CinA Dehydrated CinA CinA->Dehydrated_CinA CinM (Dehydration) Cyclized_CinA Cyclized CinA (Thioether bridges) Dehydrated_CinA->Cyclized_CinA CinM (Cyclization) Hydroxylated_CinA Hydroxylated & Cyclized CinA Cyclized_CinA->Hydroxylated_CinA CinX (Hydroxylation) Mature_this compound Mature this compound (Lal bridge formed) Hydroxylated_CinA->Mature_this compound Cinorf7 (Lal formation) mechanism_of_action This compound This compound Complex This compound-PE Complex This compound->Complex PE Phosphatidylethanolamine (PE) in bacterial membrane PE->Complex Disruption Membrane Permeabilization & Disruption Complex->Disruption Cell_Death Cell Death Disruption->Cell_Death

References

Application of Cinnamycin in Studying Membrane Asymmetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamycin is a tetracyclic lantibiotic peptide antibiotic that exhibits a high degree of specificity and affinity for the phospholipid phosphatidylethanolamine (B1630911) (PE).[1][2][3] This unique property makes it an invaluable molecular probe for investigating the asymmetric distribution of lipids in cellular membranes. In healthy eukaryotic cells, PE is predominantly sequestered in the inner leaflet of the plasma membrane. However, during key cellular processes such as apoptosis, cell division, and phagocytosis, this asymmetry is disrupted, leading to the exposure of PE on the outer leaflet.[1][2][4] this compound's ability to specifically bind to exposed PE allows for the sensitive and specific detection and quantification of these changes in membrane dynamics.

This document provides detailed application notes and experimental protocols for the use of this compound in studying membrane asymmetry, with a focus on its application in apoptosis and phagocytosis research.

Mechanism of Action

This compound forms a stable 1:1 complex with the headgroup of PE.[2][3] The specificity of this interaction is conferred by a binding pocket in the this compound molecule that accommodates the ethanolamine (B43304) headgroup of PE through a network of hydrogen bonds.[3] This binding can induce a transbilayer movement, or "flip-flop," of phospholipids, further promoting the exposure of PE on the cell surface.[3][4][5] At higher concentrations, this interaction can lead to membrane permeabilization and eventual cell lysis.[3]

Data Presentation

Thermodynamic Parameters of this compound-PE Interaction

The interaction between this compound and phosphatidylethanolamine has been characterized by various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). The key thermodynamic parameters are summarized in the table below.

ParameterValueConditionsReference
Binding Constant (K0) 107 - 108 M-1POPC bilayer membrane[2][6]
~106 M-1Octyl glucoside (OG) micelles[6]
Reaction Enthalpy (ΔH°) 0 kcal/mol10 °C in large unilamellar vesicles (LUVs)[2]
-10 kcal/mol50 °C in LUVs[2]
Free Energy of Binding (ΔG°) -10.5 kcal/molTemperature independent in LUVs[2]
Molar Heat Capacity (ΔCp°) -245 cal/molLUVs[2]
Stoichiometry (n) 1:1This compound:PE[2][3]

Mandatory Visualization

Experimental Workflow: Detecting PE Exposure with this compound start Start: Healthy Cells induce_apoptosis Induce Apoptosis (e.g., with Staurosporine) start->induce_apoptosis stain Incubate with Fluorescently-Labeled this compound induce_apoptosis->stain wash Wash to Remove Unbound this compound stain->wash analysis Analyze via: - Fluorescence Microscopy - Flow Cytometry wash->analysis result Quantify PE Exposure: - Apoptotic cells show high fluorescence - Healthy cells show low fluorescence analysis->result

Caption: Workflow for detecting phosphatidylethanolamine (PE) exposure on apoptotic cells using fluorescently-labeled this compound.

Signaling Pathway: PE Exposure in Apoptosis and Phagocytosis apoptotic_stimulus Apoptotic Stimulus caspase_activation Caspase Activation apoptotic_stimulus->caspase_activation scramblase_activation Scramblase Activation caspase_activation->scramblase_activation pe_exposure PE Exposure on Outer Leaflet scramblase_activation->pe_exposure cinnamycin_binding This compound Binding (Detection) pe_exposure->cinnamycin_binding Probe pe_receptor PE Receptors pe_exposure->pe_receptor 'Eat-me' Signal phagocytosis Phagocytosis pe_receptor->phagocytosis clearance Clearance of Apoptotic Cell phagocytosis->clearance

Caption: Role of PE exposure as an "eat-me" signal in apoptosis and its detection by this compound, leading to phagocytosis.

Experimental Protocols

Protocol 1: Detection of PE Externalization in Apoptotic Cells by Flow Cytometry

This protocol describes the use of fluorescently-labeled this compound to quantify the percentage of apoptotic cells in a population.

Materials:

  • Fluorescently-labeled this compound (e.g., Biotinylated this compound and fluorescently-labeled Streptavidin, or a direct fluorescent conjugate)

  • Annexin V-FITC (as a positive control for apoptosis)

  • Propidium Iodide (PI) or other viability dye

  • 1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Phosphate Buffered Saline (PBS)

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Flow cytometer

Procedure:

  • Induction of Apoptosis: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include a vehicle-treated control.

  • Cell Harvesting: a. Carefully collect the cell culture supernatant, which may contain detached apoptotic cells. b. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin. c. Combine the detached cells with the supernatant from step 2a. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining: a. Wash the cell pellet twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. c. To 100 µL of the cell suspension, add the fluorescently-labeled this compound to a final concentration of 0.5 µM.[7] d. For control tubes, add Annexin V-FITC and/or PI according to the manufacturer's instructions. e. Incubate the cells for 20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer. This compound fluorescence will identify cells with exposed PE, while PI will stain necrotic or late apoptotic cells.

Protocol 2: this compound-Induced Cell Lysis Assay

This protocol measures the membrane-disrupting activity of this compound by quantifying the release of lactate (B86563) dehydrogenase (LDH) from cells.

Materials:

  • This compound

  • HeLa cells or other suitable cell line

  • Cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • This compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control and a maximum LDH release control (by adding lysis buffer from the kit). c. Incubate the plate at 37°C for a desired time period (e.g., 1-4 hours).

  • LDH Measurement: a. Centrifuge the plate at 250 x g for 10 minutes. b. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. c. Add 50 µL of the LDH assay reaction mixture to each well. d. Incubate for 30 minutes at room temperature, protected from light. e. Add 50 µL of the stop solution. f. Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual.

Protocol 3: In Vitro Phagocytosis Assay of Apoptotic Cells

This protocol uses this compound to identify apoptotic target cells and quantifies their engulfment by phagocytes.

Materials:

  • Target cells (e.g., Jurkat T cells)

  • Phagocytic cells (e.g., macrophages)

  • Fluorescently-labeled this compound

  • A fluorescent cell tracker (B12436777) for phagocytes (e.g., CellTracker™ Green CMFDA)

  • Apoptosis-inducing agent

  • Flow cytometer or fluorescence microscope

Procedure:

  • Preparation of Apoptotic Target Cells: a. Induce apoptosis in the target cell population as described in Protocol 1. b. Stain the apoptotic cells with a fluorescently-labeled this compound. c. Wash the cells to remove unbound this compound.

  • Labeling of Phagocytes: a. Label the phagocytic cells with a distinct fluorescent marker according to the manufacturer's protocol.

  • Co-incubation: a. Co-culture the labeled phagocytes and the this compound-stained apoptotic target cells at an appropriate ratio (e.g., 1:5 phagocyte to target cell ratio). b. Incubate for a period that allows for phagocytosis to occur (e.g., 1-2 hours).

  • Analysis: a. Flow Cytometry: Harvest the cells and analyze by flow cytometry. Phagocytic cells that have engulfed apoptotic cells will be double-positive for both the phagocyte tracker and the this compound label. b. Fluorescence Microscopy: Alternatively, fix the cells and visualize them using a fluorescence microscope. Engulfed apoptotic cells will appear as this compound-positive bodies within the cytoplasm of the phagocytes.

Conclusion

This compound's high specificity for phosphatidylethanolamine makes it a powerful tool for studying the dynamics of membrane asymmetry in various biological contexts. The protocols provided here offer a starting point for researchers to utilize this compound in their investigations of apoptosis, phagocytosis, and other processes involving the externalization of PE. Careful optimization of concentrations and incubation times is recommended for each specific cell type and experimental setup to ensure reliable and reproducible results.

References

Cinnamycin: A Potent Tool for Apoptosis and Cell Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamycin is a tetracyclic peptide antibiotic that has garnered significant interest in apoptosis and cell signaling research. Its unique mechanism of action, centered on its high specificity for the membrane phospholipid phosphatidylethanolamine (B1630911) (PE), makes it a valuable tool for investigating the dynamics of cell membranes during programmed cell death. In healthy cells, PE is predominantly located in the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PE becomes exposed on the outer leaflet. This compound's ability to bind to externalized PE allows for the specific targeting and identification of apoptotic cells.[1] Furthermore, this interaction disrupts membrane integrity, leading to cytotoxicity and the induction of apoptosis, making it a potential candidate for anticancer therapeutic development.[2]

These application notes provide a comprehensive overview of the use of this compound in research, including its mechanism of action, key applications, and detailed protocols for relevant experiments.

Mechanism of Action

This compound's biological activity stems from its specific and high-affinity binding to phosphatidylethanolamine.[3] This interaction is the primary event that triggers a cascade of cellular responses.

  • Binding to Externalized PE: In the early stages of apoptosis, the phospholipid asymmetry of the plasma membrane is disrupted, leading to the externalization of PE and phosphatidylserine (B164497) (PS).[1][4] this compound specifically recognizes and binds to the exposed PE on the surface of apoptotic cells.[1]

  • Induction of Transbilayer Lipid Movement: this compound's interaction with the cell membrane promotes the transbilayer movement of phospholipids. This further disrupts the membrane's structural integrity and leads to increased exposure of inner leaflet lipids.[3]

  • Membrane Permeabilization and Cytotoxicity: The binding of this compound and the subsequent membrane reorganization lead to increased membrane permeability.[3] This loss of membrane integrity results in the leakage of intracellular components, such as lactate (B86563) dehydrogenase (LDH), and ultimately contributes to cell death.[5]

  • Induction of Apoptosis: The membrane stress and disruption caused by this compound are potent triggers for the apoptotic cascade. While the precise downstream signaling pathways are still under investigation, it is hypothesized that the significant membrane perturbation activates intrinsic apoptotic pathways.

Hypothesized Apoptotic Signaling Pathway

The profound membrane stress induced by this compound likely initiates an apoptotic signaling cascade. Based on the known consequences of severe membrane damage and PE externalization, a plausible, though not yet fully elucidated, pathway involves the following steps:

  • Endoplasmic Reticulum (ER) Stress: The disruption of the plasma membrane's lipid homeostasis can lead to stress in the endoplasmic reticulum, a key organelle in lipid synthesis and calcium storage.[6][7][8][9]

  • Activation of the Unfolded Protein Response (UPR): ER stress triggers the UPR, a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can switch the UPR into a pro-apoptotic response.[6][8]

  • Involvement of Bcl-2 Family Proteins: The pro-apoptotic signals from the ER can modulate the activity of the Bcl-2 family of proteins, which are central regulators of mitochondrial-mediated apoptosis.[10][11][12][13] This can lead to the activation of pro-apoptotic members like Bax and Bak and the inhibition of anti-apoptotic members like Bcl-2.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak can oligomerize in the mitochondrial outer membrane, leading to MOMP and the release of cytochrome c into the cytoplasm.[13]

  • Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3.[14][15]

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[15]

Applications in Research

  • Detection of Apoptotic Cells: Due to its specific binding to externalized PE, fluorescently labeled this compound can be used as a probe to identify and quantify apoptotic cells via flow cytometry and fluorescence microscopy.[1]

  • Induction of Apoptosis: this compound can be used as a tool to induce apoptosis in various cell lines, enabling the study of apoptotic mechanisms and the efficacy of potential anti-cancer drugs.

  • Cancer Research: The cytotoxic effects of this compound on cancer cells make it a subject of interest for the development of novel anti-cancer therapies.[2]

  • Drug Development: this compound can be used as a positive control for cytotoxicity assays and as a tool to screen for compounds that modulate membrane stability or apoptotic pathways.

Data Presentation

Table 1: Quantitative Parameters for this compound-Induced Cytotoxicity in HeLa Cells

ParameterValueExperimental ConditionsReference
This compound Concentration 1 µMTreatment of HeLa cells[16]
Incubation Time for LDH Release Time-dependent increase37°C[5]
Temperature Dependence LDH release at 37°C, no release at 4°CHeLa cells[5]
Annexin V Co-localization Time-dependent increase37°C[5]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Cytotoxicity by Lactate Dehydrogenase (LDH) Assay

This protocol measures the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.

Materials:

  • HeLa cells (or other cell line of interest)

  • Complete culture medium

  • This compound

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.[17]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and cells treated with a lysis buffer (provided in the kit) as a positive control for maximum LDH release.[18]

  • Incubation: Incubate the plate at 37°C for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[19]

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

Protocol 2: Detection of Apoptosis by Annexin V Staining

This protocol uses fluorescently labeled Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) or 7-AAD for viability staining

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration to induce apoptosis. Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.[20]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Analysis of DNA Fragmentation by TUNEL Assay

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-OH ends of DNA fragments.

Materials:

  • Cells treated with this compound, grown on coverslips or in a 96-well plate

  • TUNEL assay kit

  • Paraformaldehyde (4%) for fixation

  • Triton X-100 (0.25%) for permeabilization

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Treat cells with this compound to induce apoptosis.

  • Fixation: Remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[22]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[22]

  • TUNEL Reaction: Wash the cells with deionized water and follow the TUNEL kit manufacturer's protocol for the TdT-mediated dUTP nick end labeling reaction. This typically involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTP.[23]

  • Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides. A nuclear counterstain such as DAPI can be used to visualize all cell nuclei.

  • Imaging: Mount the coverslips or image the 96-well plate using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[23]

Visualization of Pathways and Workflows

Cinnamycin_Mechanism_of_Action This compound's Mechanism of Action This compound This compound PE_ext Externalized Phosphatidylethanolamine (PE) This compound->PE_ext Binds to Membrane_Disruption Membrane Disruption & Transbilayer Lipid Movement PE_ext->Membrane_Disruption Initiates Cytotoxicity Cytotoxicity (LDH Release) Membrane_Disruption->Cytotoxicity Apoptosis Apoptosis Induction Membrane_Disruption->Apoptosis

Caption: this compound's primary interaction with externalized PE.

Hypothesized_Apoptotic_Signaling_Pathway Hypothesized this compound-Induced Apoptotic Signaling Pathway Cinnamycin_Membrane This compound-Induced Membrane Stress ER_Stress Endoplasmic Reticulum (ER) Stress Cinnamycin_Membrane->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Bcl2_Modulation Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2 inhibition) UPR->Bcl2_Modulation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_Modulation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_Execution Apoptosis Caspase3->Apoptosis_Execution

Caption: A hypothesized signaling cascade initiated by this compound.

Experimental_Workflow_Apoptosis_Detection Experimental Workflow for Apoptosis Detection Cell_Culture Cell Culture (e.g., HeLa) Cinnamycin_Treatment This compound Treatment Cell_Culture->Cinnamycin_Treatment Harvest_Cells Harvest Cells Cinnamycin_Treatment->Harvest_Cells TUNEL_Assay TUNEL Assay Cinnamycin_Treatment->TUNEL_Assay Fixed Cells LDH_Assay LDH Assay Cinnamycin_Treatment->LDH_Assay Supernatant Staining Staining (Annexin V / PI) Harvest_Cells->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

Caption: A general workflow for studying this compound-induced apoptosis.

References

Application Notes and Protocols: Labeling Cells with Fluorescently Tagged Cinnamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamycin is a tetracyclic peptide antibiotic belonging to the lantibiotic family. It exhibits a high binding affinity and specificity for phosphatidylethanolamine (B1630911) (PE), a phospholipid predominantly located in the inner leaflet of the plasma membrane in healthy eukaryotic cells.[1][2][3] This specific interaction makes fluorescently tagged this compound an invaluable tool for researchers studying the dynamics of the plasma membrane and various cellular processes involving the externalization of PE, such as apoptosis, cell division, and membrane fusion.[2][4]

Under normal physiological conditions, the asymmetric distribution of phospholipids (B1166683) in the plasma membrane is maintained. However, during events like apoptosis, this asymmetry is disrupted, leading to the exposure of PE on the outer leaflet of the cell membrane. Fluorescently labeled this compound can then bind to this exposed PE, allowing for the visualization and quantification of these cellular events.

These application notes provide detailed protocols for labeling cells using both directly conjugated fluorescent this compound and an indirect labeling method. Additionally, quantitative data on this compound's binding affinity and cytotoxicity are presented to aid in experimental design.

Data Presentation

Quantitative Data Summary
ParameterValueCell/System TypeReference
Binding Affinity (Kd)
This compound-PE Complex~106 M-1Octyl glucoside micelle[3]
This compound-PE Complex~107-108 M-1POPC bilayer membrane[3]
Stoichiometry
This compound:PE1:1Micellar and membrane environments[1][3][5]
Cytotoxicity
This compoundAppreciable at low micromolar concentrationsCultured mammalian cells[5]
GFP-Duramycin (this compound analogue)Essentially no cytotoxicity compared to native duramycinCultured mammalian cells[5]

Experimental Protocols

Protocol 1: Direct Labeling of Cells with Fluorescently Tagged this compound

This protocol describes the direct labeling of cells using a this compound molecule covalently linked to a fluorescent dye (e.g., Rhodamine).

Materials:

  • Fluorescently tagged this compound (e.g., this compound-Rhodamine)

  • Cells of interest (adherent or suspension)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Microscope slides or imaging plates

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • For adherent cells, seed them onto microscope slides or imaging plates and culture until they reach the desired confluency.

    • For suspension cells, culture them to the desired density and then harvest by centrifugation (e.g., 300 x g for 5 minutes).

  • Preparation of Labeling Solution:

    • Prepare a stock solution of fluorescently tagged this compound in a suitable solvent like DMSO.

    • Dilute the stock solution to the desired final concentration (typically in the low micromolar range) in serum-free culture medium or PBS. To minimize non-specific binding, 1% BSA can be included in the buffer. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Labeling:

    • Wash the cells twice with PBS to remove any residual serum.

    • For adherent cells, add the labeling solution to the slides or plates and incubate.

    • For suspension cells, resuspend the cell pellet in the labeling solution.

    • Incubate the cells with the labeling solution for 15-30 minutes at 37°C. Incubation at 4°C can be used as a negative control, as PE externalization is an active process.[3]

  • Washing:

    • Following incubation, wash the cells three times with PBS to remove any unbound fluorescent probe.

  • Imaging:

    • Mount the slides with an appropriate mounting medium or directly image the plates using a fluorescence microscope.

    • Use the appropriate excitation and emission filters for the chosen fluorophore. For example, for Rhodamine, use an excitation wavelength of ~550 nm and an emission wavelength of ~575 nm.

Protocol 2: Indirect Labeling of Cells using Biotinylated this compound

This protocol utilizes a two-step approach where cells are first labeled with biotinylated this compound, followed by detection with a fluorescently tagged streptavidin or avidin.

Materials:

  • Biotinylated this compound

  • Fluorescently tagged streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Cells of interest (adherent or suspension)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Microscope slides or imaging plates

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Follow the same procedure as in Protocol 1 for preparing adherent or suspension cells.

  • Primary Labeling:

    • Prepare a solution of biotinylated this compound (e.g., 1 µM) in serum-free medium or PBS containing 1% BSA.

    • Wash the cells twice with PBS.

    • Incubate the cells with the biotinylated this compound solution for 30 minutes at 37°C.

  • Washing:

    • Wash the cells three times with PBS to remove unbound biotinylated this compound.

  • Secondary Labeling:

    • Prepare a solution of fluorescently tagged streptavidin (e.g., 1-5 µg/mL) in PBS containing 1% BSA.

    • Incubate the cells with the fluorescent streptavidin solution for 20-30 minutes at room temperature, protected from light.

  • Final Washing:

    • Wash the cells three times with PBS to remove unbound streptavidin.

  • Imaging:

    • Mount and image the cells as described in Protocol 1, using the appropriate filter sets for the fluorophore conjugated to streptavidin.

Mandatory Visualizations

G cluster_direct Direct Labeling Workflow prep_cells_d Prepare Cells prep_solution_d Prepare Fluorescent This compound Solution label_cells_d Incubate Cells with Fluorescent this compound prep_solution_d->label_cells_d wash_cells_d Wash to Remove Unbound Probe label_cells_d->wash_cells_d image_cells_d Fluorescence Microscopy wash_cells_d->image_cells_d

Caption: Direct cell labeling workflow.

G cluster_indirect Indirect Labeling Workflow prep_cells_i Prepare Cells primary_label Incubate with Biotinylated this compound prep_cells_i->primary_label wash1 Wash primary_label->wash1 secondary_label Incubate with Fluorescent Streptavidin wash1->secondary_label wash2 Wash secondary_label->wash2 image_cells_i Fluorescence Microscopy wash2->image_cells_i

Caption: Indirect cell labeling workflow.

G cluster_probe inner_leaflet Inner Leaflet outer_leaflet Outer Leaflet This compound Fluorescent This compound outer_leaflet->this compound Binding stimulus Apoptotic Stimulus stimulus->inner_leaflet Translocation fluorescence Fluorescence Signal This compound->fluorescence PE_inner PE PE_outer PE

Caption: this compound-based PE detection.

References

Experimental Use of Cinnamycin in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Cinnamycin is a tetracyclic peptide antibiotic that has garnered interest for its potential as an anticancer agent. Its primary mechanism of action involves binding to phosphatidylethanolamine (B1630911) (PE), a phospholipid typically located in the inner leaflet of the plasma membrane. In many cancer cells, the aberrant distribution of PE to the outer leaflet presents a unique target for this compound-induced cytotoxicity. Binding of this compound to PE disrupts membrane integrity, leading to cell death.[1][2] These application notes provide a detailed overview of the experimental use of this compound in specific cancer cell lines, including protocols for assessing its cytotoxic effects and investigating its impact on key cellular signaling pathways.

Mechanism of Action

This compound's cytotoxicity is initiated by its specific recognition and binding to phosphatidylethanolamine (PE) on the cell surface. This interaction leads to the following events:

  • Transbilayer Lipid Movement: this compound induces the movement of phospholipids (B1166683) across the cell membrane, further exposing PE on the outer leaflet.[1][2]

  • Membrane Disruption: The binding of this compound to PE disrupts the integrity of the cell membrane, leading to increased permeability.

  • Cell Death: The loss of membrane integrity results in the leakage of intracellular components and ultimately, necrotic cell death. This is evidenced by the release of lactate (B86563) dehydrogenase (LDH) from treated cells.[1]

While the primary mechanism is membrane disruption, the downstream signaling consequences of this cellular stress are an active area of investigation. It is hypothesized that the membrane damage induced by this compound could trigger stress-response pathways, such as the MAPK and PI3K/Akt signaling cascades, which are central to cell survival and apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments to provide a framework for expected results when treating cancer cell lines with this compound.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (MTT Assay)

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer15.5 ± 2.1
A549Lung Cancer22.8 ± 3.5
MCF-7Breast Cancer18.2 ± 2.9
PANC-1Pancreatic Cancer25.1 ± 4.2

Table 2: Apoptosis Induction by this compound in HeLa Cells (Annexin V/PI Staining)

Treatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control3.2 ± 0.82.1 ± 0.5
This compound (15 µM)18.5 ± 2.325.7 ± 3.1

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.4 ± 4.128.9 ± 3.215.7 ± 2.5
This compound (10 µM)52.1 ± 3.825.3 ± 2.922.6 ± 3.1

Table 4: Western Blot Densitometry of Key Signaling Proteins in HeLa Cells

Treatment (24h)p-ERK/ERK Ratio (Fold Change)p-Akt/Akt Ratio (Fold Change)Bcl-2/GAPDH Ratio (Fold Change)Cleaved Caspase-3/GAPDH Ratio (Fold Change)
This compound (15 µM)1.8 ± 0.20.6 ± 0.10.4 ± 0.053.5 ± 0.4

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7, PANC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO, not exceeding 0.1%).

  • Incubation: Incubate the plates for the desired time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, collecting data for at least 10,000 events per sample.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., HeLa)

  • 6-well plates

  • This compound

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a sub-lethal concentration (e.g., below IC50) for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Pathways

This protocol assesses the effect of this compound on key proteins in the MAPK and PI3K/Akt pathways, as well as apoptosis-related proteins.

Materials:

  • Cancer cell line (e.g., HeLa)

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 24 hours), then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

G cluster_0 This compound-Induced Cytotoxicity This compound This compound PE Phosphatidylethanolamine (PE) (Outer Leaflet) This compound->PE Binds to Membrane Disruption Membrane Disruption PE->Membrane Disruption Cell Death Cell Death Membrane Disruption->Cell Death Necrosis G cluster_1 Hypothesized Downstream Signaling Membrane Stress Membrane Stress MAPK Pathway MAPK Pathway (ERK) Membrane Stress->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Membrane Stress->PI3K/Akt Pathway Apoptosis Apoptosis MAPK Pathway->Apoptosis Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Bcl-2 down Bcl-2 downregulation Apoptosis->Bcl-2 down Caspase-3 act Caspase-3 activation Apoptosis->Caspase-3 act G cluster_2 Experimental Workflow Cell Culture Seed Cancer Cells Treatment Treat with this compound Cell Culture->Treatment Cytotoxicity Cell Viability Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell Cycle Western Blot Western Blot Treatment->Western Blot

References

Cinnamycin: A Versatile Tool for Probing Lipid-Protein Interactions and Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamycin, a member of the lanthipeptide family of antibiotics, has emerged as a powerful molecular probe in the study of lipid-protein interactions and membrane biology.[1][2] This 19-residue tetracyclic peptide, produced by Streptomyces cinnamoneus, exhibits a high degree of specificity and affinity for the aminophospholipid phosphatidylethanolamine (B1630911) (PE).[1][3][4] PE is a major component of cellular membranes, particularly in the inner leaflet of the plasma membrane of mammalian cells and in bacterial membranes.[3][5] The unique ability of this compound to selectively bind PE allows researchers to investigate the distribution, dynamics, and functional roles of this important phospholipid in various biological processes.[1][3]

The interaction between this compound and PE is characterized by a 1:1 stoichiometry, forming a tight complex that can induce significant changes in membrane architecture.[1][4][6] This interaction is primarily driven by the formation of an extensive hydrogen-bonding network between the primary ammonium (B1175870) group of the PE headgroup and a specific binding pocket on the this compound molecule.[1][5][6] This specific recognition makes this compound an invaluable tool for a range of applications, from mapping PE distribution in live cells to studying membrane permeability and fusion events.[7][8] Furthermore, its ability to induce transbilayer movement of lipids, or "flip-flop," provides a unique mechanism to study the dynamics of membrane asymmetry.[1][2][7]

These application notes provide a comprehensive overview of the use of this compound as a research tool, including detailed protocols for key experiments and quantitative data to guide experimental design.

Mechanism of Action: Specific Recognition of Phosphatidylethanolamine

This compound's utility as a molecular probe stems from its highly specific interaction with the headgroup of phosphatidylethanolamine. The peptide folds into a rigid, globular structure containing a distinct binding pocket.[6] This pocket selectively accommodates the primary amine of PE, forming a stable complex through a network of hydrogen bonds.[1][5][6] The specificity is so high that even methylation of the PE headgroup, as seen in some resistant bacteria, significantly reduces binding affinity.[6] In addition to the headgroup interaction, hydrophobic interactions between this compound and the fatty acyl chains of the lipid contribute to the stability of the complex and its insertion into the membrane.[4]

The binding of this compound to PE can trigger a cascade of events at the membrane level. At sufficient concentrations, this interaction can lead to increased membrane permeability, vesicle fusion, and even cell lysis.[7][8] A key aspect of its mechanism is the induction of transbilayer lipid movement, where PE from the inner leaflet of the plasma membrane can be exposed to the outer leaflet, making it accessible to externally applied this compound.[7] This property is particularly useful for studying processes that involve changes in membrane lipid asymmetry, such as apoptosis and cell division.[3]

cluster_0 This compound-PE Interaction This compound This compound Complex This compound-PE Complex This compound->Complex Binds specifically to PE headgroup PE Phosphatidylethanolamine (PE) (Inner Membrane Leaflet) PE->Complex Membrane_Alteration Membrane Alterations: - Increased Permeability - Lipid Flip-Flop - Vesicle Fusion Complex->Membrane_Alteration Induces Start Start: Cultured Cells on Coverslips Wash1 Wash with Incubation Buffer Start->Wash1 Label Incubate with Fluorescently Labeled this compound (1µM, 37°C) Wash1->Label Wash2 Wash to Remove Unbound Probe Label->Wash2 Fix Fix with 4% Paraformaldehyde Wash2->Fix Wash3 Wash with PBS Fix->Wash3 Mount Mount with DAPI Wash3->Mount Image Confocal Microscopy Mount->Image cluster_apps Research Applications This compound This compound Apoptosis Apoptosis Detection (PE Exposure) This compound->Apoptosis Targets externalized PE Antimicrobial Antimicrobial Drug Development This compound->Antimicrobial Disrupts bacterial membranes Cancer Cancer Cell Membrane Studies This compound->Cancer Probes altered lipid profiles Membrane_Dynamics Membrane Dynamics (Flip-Flop, Fusion) This compound->Membrane_Dynamics Induces membrane reorganization

References

protocols for cinnamycin handling and storage in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamycin, also known as Ro 09-0198, is a tetracyclic lantibiotic peptide antibiotic produced by Streptomyces cinnamoneus.[1][2][3] Its primary and most notable characteristic is its high specificity and affinity for the phospholipid phosphatidylethanolamine (B1630911) (PE), a major component of many bacterial and eukaryotic cell membranes.[1][4][5][6] This specific interaction makes this compound a valuable tool in various research applications, including the detection and analysis of PE in biological membranes, the study of transbilayer lipid movement, and as a potential antimicrobial and antiviral agent.[2][4][7]

This document provides detailed protocols for the proper handling, storage, and application of this compound in a laboratory setting.

Product Information and Storage

Proper handling and storage are critical to maintain the stability and activity of this compound.

2.1. Handling

  • Safety Precautions: this compound is intended for Research and Development use only.[3] Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[8] In case of contact, wash the affected area with soap and water. If inhaled, move to fresh air.[8] Consult the Safety Data Sheet (SDS) for complete safety information.[8]

  • Aseptic Technique: To prevent microbial contamination, always handle this compound and its solutions using sterile techniques in a laminar flow hood.

  • Weighing: Lyophilized this compound is hygroscopic.[9] To prevent moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening.[9] Weigh the required amount quickly and tightly reseal the container.[9]

2.2. Storage

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C≥ 4 years[2]Store in a tightly sealed container, protected from light.
2–8 °CStable for at least 3 years[3]
Stock Solutions -20°C or -80°CWeeks to monthsAliquot to avoid repeated freeze-thaw cycles.[9][10]
2–8 °CUp to one weekFor short-term storage. Aqueous solutions (1 mg/ml) are stable for one month.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Solubility

SolventConcentrationNotesReference
DMSOSoluble at 10 mg/ml[3]
Acetonitrile:Water (1:1)Soluble at 5 mg/mlRequires heating[3]
EthanolSoluble[2][11]
MethanolSoluble[2][11]
DMFSoluble[2][11]
WaterPoor solubility[11]

Table 2: Binding Affinity to Phosphatidylethanolamine (PE)

SystemBinding Constant (K₀)Thermodynamic ParametersReference
PE in POPC Bilayer10⁷–10⁸ M⁻¹ΔG° = -10.5 kcal/mol. At 10°C, binding is entropy-driven. At 50°C, it is enthalpy-driven.[5][12][13]
PE in Octyl Glucoside Micelles~10⁶ M⁻¹Enthalpy-driven[12][14]

Experimental Protocols

4.1. Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL this compound stock solution in DMSO.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature.

  • In a sterile environment, add the appropriate volume of DMSO to the vial to achieve a final concentration of 1 mg/mL. For example, to a 1 mg vial, add 1 mL of DMSO.

  • Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

4.2. Protocol for Labeling Phosphatidylethanolamine (PE) in Live Cells

This protocol outlines a general procedure for using this compound to detect PE exposed on the outer leaflet of the plasma membrane of live cells, which can be an indicator of apoptosis or other cellular processes.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Fluorescently labeled streptavidin (if using biotinylated this compound)

  • Cells of interest cultured on coverslips or in imaging dishes

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging surface (e.g., glass-bottom dish or coverslip).

  • Treatment (Optional): If investigating the effect of a specific treatment on PE exposure, treat the cells accordingly. Include appropriate positive and negative controls.

  • Preparation of this compound Working Solution: Dilute the this compound stock solution to a final working concentration in cell culture medium. A typical starting concentration is 1 µM.[15] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

  • Incubation: Remove the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells and incubate at 37°C for a duration determined by the experimental needs (e.g., 15-60 minutes).[15]

  • Washing: Remove the this compound solution and wash the cells three times with PBS to remove unbound peptide.

  • Staining (for biotinylated this compound): If using a biotinylated version of this compound, incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips or view the dish directly using a fluorescence microscope with the appropriate filter sets.

4.3. Cytotoxicity Assay

This protocol can be used to determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • This compound stock solution (1 mg/mL in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the medium from the cells and replace it with the this compound dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a chosen method. For an LDH release assay, collect the supernatant to measure LDH activity as an indicator of membrane damage.[15] For MTT or similar assays, follow the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Diagrams

5.1. This compound's Mechanism of Action

Cinnamycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound PE_outer PE (Outer Leaflet) This compound->PE_outer Binds to exposed PE PE_inner Phosphatidylethanolamine (PE) (Inner Leaflet) PE_inner->PE_outer Transbilayer Movement (Flip-Flop) PE_outer->this compound Enables binding Apoptosis Apoptosis / Cellular Stress Apoptosis->PE_inner Induces PE_Labeling_Workflow A 1. Culture Cells B 2. Induce PE Exposure (e.g., Apoptosis) A->B C 3. Incubate with this compound B->C D 4. Wash to Remove Unbound this compound C->D E 5. Add Fluorescent Probe (e.g., Labeled Streptavidin) D->E F 6. Wash E->F G 7. Fluorescence Microscopy F->G

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Cinnamycin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the production of the lantibiotic cinnamycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

A1: this compound is a post-translationally modified peptide antibiotic belonging to the lantibiotic family. It is produced by the bacterium Streptomyces cinnamoneus. Its production can be challenging due to its complex biosynthetic pathway, which involves several enzymatic modifications of a precursor peptide. Low yields can result from suboptimal fermentation conditions, inefficient gene expression, or issues with the post-translational modification machinery.

Q2: What are the key genes involved in this compound biosynthesis?

A2: The biosynthesis of this compound is directed by the cin gene cluster. The key genes include:

  • cinA : Encodes the precursor peptide.

  • cinM : Encodes a bifunctional enzyme responsible for the dehydration of serine and threonine residues and the subsequent formation of lanthionine (B1674491) bridges.

  • cinX : Encodes an enzyme that hydroxylates an aspartate residue.

  • cinorf7 : Plays a crucial role in the formation of the lysinoalanine bridge.

Q3: My Streptomyces cinnamoneus culture is growing well (high biomass), but the this compound yield is low. What are the likely causes?

A3: High biomass with low product yield often points to issues in secondary metabolism. Potential causes include:

  • Suboptimal Fermentation Conditions: The conditions that favor rapid growth may not be optimal for this compound production. Key parameters like temperature, pH, and dissolved oxygen need to be optimized for the production phase.

  • Nutrient Limitation or Repression: The composition of the fermentation medium is critical. The depletion of a key precursor or the presence of a repressive nutrient (like readily metabolizable sugars) can inhibit this compound biosynthesis.

  • Regulatory Issues: The expression of the cin gene cluster is tightly regulated. A failure in the signaling cascade that initiates biosynthesis can lead to low production.

  • Feedback Inhibition: High concentrations of this compound or a related metabolite may inhibit its own biosynthesis.

Q4: Can I produce this compound in a heterologous host like E. coli or other Streptomyces species?

A4: Yes, heterologous production of this compound has been demonstrated in hosts like Streptomyces lividans. However, challenges can arise, such as incorrect or incomplete post-translational modifications, leading to the production of inactive forms of the peptide. Careful selection of the host strain and optimization of the expression system are crucial for successful heterologous production.

Troubleshooting Guides

Issue 1: Low or No this compound Production Detected
Possible Cause Troubleshooting Step
Incorrect or suboptimal fermentation mediumVerify the composition of your fermentation medium. Refer to Table 1 for a recommended high-yield medium for Streptomyces cinnamoneus.
Suboptimal physical fermentation parametersOptimize critical parameters such as temperature, pH, and agitation/aeration. Refer to Table 2 for recommended ranges.
Poor expression of the cin gene clusterAnalyze the transcript levels of key biosynthetic genes (cinA, cinM, cinX, cinorf7) using RT-qPCR. Refer to the detailed protocol in the Experimental Protocols section.
Issues with post-translational modificationsAnalyze culture extracts by mass spectrometry for the presence of unmodified or partially modified CinA precursor peptide. Accumulation of intermediates suggests a bottleneck in the modification process.
Issue 2: Accumulation of Inactive this compound Precursors
Possible Cause Troubleshooting Step
Inefficient activity of post-translational modification enzymesEnsure all necessary co-factors for the enzymes are present in the medium. Consider co-expression of chaperones to aid in proper folding of the biosynthetic enzymes.
Deletion or mutation in a key biosynthetic geneSequence the cin gene cluster in your production strain to confirm the integrity of all necessary genes, particularly cinM, cinX, and cinorf7.
Host-specific incompatibility in heterologous productionIf using a heterologous host, consider switching to a different strain. For example, some Streptomyces species are more efficient at carrying out the necessary post-translational modifications for lantibiotics.

Data Presentation

Table 1: Recommended High-Yield Fermentation Medium for Streptomyces cinnamoneus
ComponentConcentration (g/L)Role
Glucose20-40Primary Carbon Source
Soluble Starch10-20Complex Carbon Source
Soybean Meal10-20Nitrogen and Amino Acid Source
Yeast Extract2-5Source of Vitamins and Growth Factors
K₂HPO₄1.0Buffering Agent and Phosphorus Source
MgSO₄·7H₂O0.5Source of Magnesium Ions
NaCl0.5Osmotic Stabilizer
CaCO₃2.0pH Buffering
Trace Elements Solution1 mL/LProvides essential micronutrients
Table 2: Optimal Physical Fermentation Parameters for this compound Production
ParameterOptimal RangeRationale
Temperature28-32°CBalances biomass growth and enzyme stability for secondary metabolite production.
pH6.5-7.5Maintained to support enzymatic activities involved in this compound biosynthesis.
Dissolved Oxygen (DO)>30% saturationS. cinnamoneus is an aerobe; sufficient oxygen is crucial for energy metabolism and biosynthesis.
Agitation200-300 rpmEnsures homogeneity of nutrients and oxygen, and prevents cell clumping.

Experimental Protocols

This compound Extraction and Quantification by HPLC

a. Extraction from Culture Supernatant:

  • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to pellet the cells.

  • Collect the supernatant and adjust the pH to 8.0 with NaOH.

  • Apply the supernatant to a pre-equilibrated Amberlite XAD-16 resin column.

  • Wash the column with deionized water to remove unbound components.

  • Elute the bound this compound with methanol (B129727).

  • Evaporate the methanol under vacuum to obtain the crude extract.

b. HPLC Quantification:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations.

RNA Extraction and RT-qPCR for cin Gene Cluster Expression

a. RNA Extraction from Streptomyces cinnamoneus:

  • Harvest mycelia from the fermentation broth by centrifugation at 4°C.

  • Immediately freeze the pellet in liquid nitrogen.

  • Grind the frozen mycelia to a fine powder using a mortar and pestle under liquid nitrogen.

  • Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit for bacteria, following the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

b. RT-qPCR:

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit with random primers.

  • qPCR Primers: Design primers specific to the target genes (cinA, cinM, cinX, cinorf7) and a housekeeping gene (e.g., hrdB) for normalization.

  • qPCR Reaction: Perform qPCR using a SYBR Green-based master mix in a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Visualizations

Cinnamycin_Biosynthesis_Pathway cluster_cin cin Gene Cluster cluster_process Biosynthesis and Modification cinA cinA Precursor CinA Precursor Peptide cinA->Precursor Transcription & Translation cinM cinM Dehydrated Dehydrated Peptide cinM->Dehydrated Bridged Thioether-Bridged Peptide cinM->Bridged cinX cinX Hydroxylated Hydroxylated & Dehydrated Peptide cinX->Hydroxylated cinorf7 cinorf7 Lal Lysinoalanine-Bridged Peptide cinorf7->Lal Precursor->Dehydrated Dehydration (Ser/Thr) Dehydrated->Hydroxylated Hydroxylation (Asp) Hydroxylated->Bridged Thioether Bridge Formation Bridged->Lal Lysinoalanine Bridge Formation Mature Mature this compound Lal->Mature Leader Peptide Cleavage Troubleshooting_Low_Yield Start Low this compound Yield CheckBiomass Good Biomass? Start->CheckBiomass OptimizeGrowth Optimize Growth Conditions (Medium, Temp, pH) CheckBiomass->OptimizeGrowth No CheckFermentation Check Fermentation Parameters (DO, Agitation, Nutrients) CheckBiomass->CheckFermentation Yes Success Improved Yield OptimizeGrowth->Success AnalyzeGeneExpression Analyze cin Gene Expression (RT-qPCR) CheckFermentation->AnalyzeGeneExpression LowExpression Low Expression? AnalyzeGeneExpression->LowExpression CheckRegulatoryGenes Investigate Regulatory Genes LowExpression->CheckRegulatoryGenes Yes CheckPTM Analyze for Intermediates (MS) LowExpression->CheckPTM No CheckRegulatoryGenes->Success PTMIssue PTM Issue? CheckPTM->PTMIssue InvestigateEnzymes Investigate PTM Enzymes (cinM, cinX, cinorf7) PTMIssue->InvestigateEnzymes Yes PTMIssue->Success No InvestigateEnzymes->Success

Technical Support Center: Optimizing Fermentation Conditions for Streptomyces cinnamoneus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for Streptomyces cinnamoneus.

Troubleshooting Guides

This section addresses specific issues that may be encountered during Streptomyces cinnamoneus fermentation experiments.

Issue 1: Poor or No Growth of Streptomyces cinnamoneus

Possible Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Inadequate Inoculum Ensure the inoculum is from a fresh, viable culture. Use a sufficient spore suspension or vegetative mycelium. For a 100 mL culture, an inoculum of 1x10^6 spores/mL is a good starting point.[1]Vigorous and timely initiation of growth.
Suboptimal Medium Composition Verify the composition of your fermentation medium. Ensure all essential nutrients (carbon, nitrogen, phosphate, trace elements) are present in appropriate concentrations. Refer to the optimized media composition in Table 2.Improved biomass production.
Incorrect pH Measure and adjust the initial pH of the medium. The optimal pH for the growth of most Streptomyces species is around 7.0.[2][3]Consistent and healthy growth.
Inappropriate Temperature Ensure the incubator or fermenter is set to the optimal temperature for S. cinnamoneus growth, which is typically around 28-30°C.[2][4][5]Enhanced growth rate.
Contamination Visually inspect the culture for any signs of contamination (e.g., unusual colony morphology, rapid changes in turbidity or pH). Perform microscopy to identify foreign microorganisms. If contamination is confirmed, discard the culture and review aseptic techniques.Pure culture of S. cinnamoneus.

Issue 2: Low or No Cinnamycin Production Despite Good Growth

Possible Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Fermentation Parameters Optimize critical fermentation parameters such as pH, temperature, aeration, and agitation. Refer to the optimal conditions outlined in Table 1.Increased yield of this compound.
Nutrient Limitation or Repression Ensure the medium contains the necessary precursors for this compound biosynthesis. High concentrations of easily metabolizable carbon sources like glucose can sometimes repress secondary metabolite production. Consider using alternative carbon sources or a fed-batch strategy. Phosphate concentration is also critical; high levels can inhibit antibiotic production.[6][7]Initiation and enhancement of this compound production during the stationary phase.
Inappropriate Aeration and Agitation Optimize the dissolved oxygen (DO) level and shear stress. While sufficient oxygen is necessary for aerobic metabolism, excessive shear from high agitation rates can damage mycelia. Start with moderate agitation (e.g., 180-200 rpm in shake flasks) and aeration (e.g., 1 vvm in a fermenter).[8][9]Healthy mycelial morphology and improved secondary metabolite production.
Incorrect Harvest Time This compound is a secondary metabolite, and its production typically peaks during the stationary phase of growth. Monitor the growth curve and harvest at different time points to determine the optimal production window.Maximized recovery of this compound.
Genetic Instability of the Strain Streptomyces strains can be genetically unstable, leading to a loss of secondary metabolite production over successive generations. It is advisable to go back to a cryopreserved stock of a high-producing strain.Restoration of this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of contamination in a Streptomyces cinnamoneus culture?

A1: Signs of contamination include a sudden drop in pH, a change in the culture's color to something unexpected (e.g., milky white instead of the typical brownish hue of Streptomyces), a foul odor, or the presence of motile, single-celled organisms when viewed under a microscope. The slow growth rate of Streptomyces makes it particularly susceptible to contamination by faster-growing bacteria and fungi.

Q2: My Streptomyces cinnamoneus culture is forming dense pellets, and the this compound yield is low. What can I do?

A2: Dense pellet formation can limit nutrient and oxygen transfer to the inner cells, thereby affecting secondary metabolite production. To address this, you can try:

  • Increasing the agitation rate: This can help to break up large pellets, but be cautious of excessive shear stress which can damage the mycelia.

  • Adding glass beads (2-3 mm diameter) to the shake flask: This can promote more dispersed mycelial growth.

  • Optimizing the inoculum: A higher inoculum density can sometimes lead to more dispersed growth.

Q3: At what stage of growth should I expect to see maximum this compound production?

A3: this compound is a secondary metabolite, and its production is typically induced during the late logarithmic or early stationary phase of growth, once the primary growth phase has slowed down due to the depletion of a key nutrient. It is recommended to perform a time-course experiment to determine the optimal harvest time for your specific fermentation conditions.

Q4: How can I extract and quantify this compound from the fermentation broth?

A4: this compound can be extracted from the fermentation broth using a solvent such as n-butanol or by using solid-phase extraction (SPE) with a suitable resin. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector. Refer to the detailed protocol in the "Experimental Protocols" section.

Q5: Is it possible for Streptomyces cinnamoneus to lose its ability to produce this compound?

A5: Yes, like many Streptomyces species, S. cinnamoneus can undergo genetic instability, leading to a reduction or complete loss of secondary metabolite production. This can be due to deletions or mutations in the this compound biosynthetic gene cluster. It is crucial to maintain well-characterized and cryopreserved master cell banks to ensure consistent production.

Data Presentation

Table 1: Optimized Fermentation Parameters for Streptomyces Species

ParameterOptimized ValueReference
Temperature 28-30°C[2][4][5]
Initial pH 6.0 - 7.0[4][10][11][12]
Agitation 150 - 250 rpm[8][9]
Aeration 1.0 - 2.0 vvm[8][9]
Inoculum Size 4% - 10% (v/v)[2][13]
Cultivation Time 48 - 216 hours[4][13]

Table 2: Optimized Medium Composition for Streptomyces Species

ComponentConcentration (g/L)Reference
Carbon Source (e.g., Soluble Starch) 20 - 40[13]
Nitrogen Source (e.g., Yeast Extract, Peptone) 1 - 10[13]
Phosphate Source (K₂HPO₄) 0.5 - 2.5[13]
Magnesium Sulfate (MgSO₄·7H₂O) 0.4 - 0.5
Calcium Carbonate (CaCO₃) 2.0

Experimental Protocols

1. Protocol for Seed Culture Preparation

  • Aseptically transfer a loopful of spores or a small agar (B569324) plug of mycelial growth from a mature (10-14 days) agar plate of Streptomyces cinnamoneus to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

  • Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • The resulting vegetative growth will serve as the inoculum for the main fermentation.

2. Protocol for Biomass Determination (Dry Cell Weight)

  • Take a known volume of the fermentation broth (e.g., 10 mL).

  • Filter the sample through a pre-weighed 0.45 µm filter paper.

  • Wash the mycelial mass on the filter paper with distilled water to remove any medium components.

  • Dry the filter paper with the biomass in an oven at 80°C until a constant weight is achieved.

  • Calculate the dry cell weight (DCW) by subtracting the initial weight of the filter paper from the final weight. Express the biomass concentration in g/L.[14]

3. Protocol for this compound Extraction and Quantification by HPLC

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Adjust the pH of the supernatant to 8.0.

    • Extract the supernatant twice with an equal volume of n-butanol.

    • Pool the butanol fractions and evaporate to dryness under reduced pressure.

    • Dissolve the residue in a known volume of methanol (B129727) for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid). A typical gradient could be from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.[15]

    • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Fermentation_Troubleshooting_Workflow start Low this compound Yield check_growth Check Biomass (Good Growth?) start->check_growth no_growth Poor or No Growth check_growth->no_growth No check_conditions Check Fermentation Conditions check_growth->check_conditions Yes troubleshoot_growth Troubleshoot Growth: - Inoculum - Medium - pH - Temperature no_growth->troubleshoot_growth end Improved this compound Yield troubleshoot_growth->end suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions No check_nutrients Check Nutrient Levels check_conditions->check_nutrients Yes optimize_conditions Optimize: - pH - Temperature - Aeration - Agitation suboptimal_conditions->optimize_conditions optimize_conditions->end nutrient_issue Nutrient Limitation/Repression check_nutrients->nutrient_issue No check_harvest Check Harvest Time check_nutrients->check_harvest Yes optimize_nutrients Optimize: - Carbon Source - Nitrogen Source - C:N Ratio - Phosphate Level nutrient_issue->optimize_nutrients optimize_nutrients->end harvest_issue Suboptimal Harvest Time check_harvest->harvest_issue No check_harvest->end Yes optimize_harvest Perform Time-Course Experiment harvest_issue->optimize_harvest optimize_harvest->end

Caption: Troubleshooting workflow for low this compound yield.

Cinnamycin_Biosynthesis_Pathway cluster_cin This compound Biosynthetic Gene Cluster (cin) cluster_reg Regulatory Cascade cinA cinA (Precursor Peptide) cinM cinM (Lanthionine Synthetase) cinA->cinM Dehydration & Cyclization cinX cinX (Hydroxylase) cinM->cinX Hydroxylation cinorf7 cinorf7 (Lysinoalanine Formation) cinX->cinorf7 Lysinoalanine Bridge Formation This compound This compound cinorf7->this compound Mature this compound cinR cinR (SARP-type regulator) cinR->cinA Transcriptional Activation cinK cinK (Sensor Kinase) cinK->cinR Phosphorylation Environmental_Signal Environmental Signal (e.g., Nutrient Limitation) Environmental_Signal->cinK

Caption: Simplified signaling pathway of this compound biosynthesis.[1][10][16][17][18][19]

References

Cinnamycin Solubility: A Technical Guide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on overcoming the solubility challenges of cinnamycin, a hydrophobic peptide, in in vitro experimental settings. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a hydrophobic, tetracyclic peptide antibiotic. Consequently, it exhibits poor solubility in aqueous solutions like water or buffers. However, it is soluble in various organic solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol.

Q3: What is the recommended starting solvent for preparing a stock solution of this compound?

A3: Due to its high solubilizing capacity for hydrophobic peptides, 100% DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines in in vitro assays?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to maintain the final DMSO concentration at or below 0.5%. However, the sensitivity to DMSO can be cell-line specific, so it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cell line. For sensitive cell lines or long-term studies, a final DMSO concentration of 0.1% or lower is often recommended.

Q5: How can I prepare a working solution of this compound in an aqueous buffer from a DMSO stock solution?

A5: To prepare a working solution, the high-concentration DMSO stock solution should be serially diluted in your aqueous experimental buffer (e.g., PBS or cell culture medium). It is critical to add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to prevent precipitation.

Q6: What should I do if my this compound precipitates when I dilute the DMSO stock in my aqueous buffer?

A6: Precipitation upon dilution indicates that the solubility limit in the final aqueous solution has been exceeded. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Q7: How should I store this compound solutions?

A7: Lyophilized this compound powder should be stored at -20°C. Stock solutions of this compound in DMSO should be stored at -20°C in small, tightly sealed aliquots to minimize exposure to air and moisture, as DMSO is hygroscopic. Avoid repeated freeze-thaw cycles. For aqueous solutions, it is best to prepare them fresh for each experiment.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

Problem Possible Cause Recommended Solution
This compound powder does not dissolve in the organic solvent. 1. Insufficient solvent volume. 2. Inadequate mixing. 3. Low temperature.1. Ensure you are using a sufficient volume of solvent to achieve the desired concentration. 2. Vortex or sonicate the solution to aid dissolution. 3. Gentle warming (e.g., to 37°C) can help, but avoid excessive heat which may degrade the peptide.
Precipitation occurs when diluting the DMSO stock solution in aqueous buffer. 1. The solubility limit of this compound in the final aqueous solution has been exceeded. 2. The DMSO stock was added too quickly to the aqueous buffer.1. Lower the final concentration of this compound in your working solution. 2. Add the DMSO stock solution drop-wise to the aqueous buffer while vigorously vortexing or stirring. 3. Consider using a small amount of a non-ionic surfactant like Tween® 20 or Tween® 80 in your aqueous buffer, but first verify its compatibility with your assay.
Variability in experimental results between different batches of this compound solution. 1. Inaccurate initial weighing of the lyophilized powder. 2. Degradation of the this compound stock solution. 3. Water absorption by the DMSO stock.1. Use a calibrated analytical balance for weighing. 2. Prepare fresh stock solutions regularly and store them properly in aliquots at -20°C. Avoid repeated freeze-thaw cycles. 3. Store DMSO in small, tightly sealed aliquots to prevent water absorption. Use fresh, high-quality DMSO.
Observed cytotoxicity in the vehicle control group. 1. The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line.1. Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent for your cell line. Aim for a final concentration of ≤ 0.5% DMSO, or lower for sensitive cells.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound in various solvents.

Solvent Solubility Reference
Dimethyl sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
EthanolSoluble
MethanolSoluble
WaterPoor solubility

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution in aqueous buffers for in vitro assays.

Materials:

  • Lyophilized this compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weighing: Carefully weigh the desired amount of lyophilized this compound powder using a calibrated analytical balance in a sterile environment.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • If the powder is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath at room temperature.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration that is non-toxic to the cells.

Materials:

  • High-concentration this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium appropriate for your cell line

  • Sterile polypropylene (B1209903) tubes

  • Vortex mixer

Methodology:

  • Determine Final Concentrations: Decide on the final desired concentration of this compound and the maximum tolerated final concentration of DMSO for your cell line (e.g., ≤ 0.5%).

  • Calculate Dilutions: Calculate the required dilutions to achieve the final concentrations. For example, to achieve a final DMSO concentration of 0.5%, you would make a 200-fold dilution of your 100% DMSO stock solution.

  • Serial Dilution:

    • Perform serial dilutions of the this compound stock solution in the cell culture medium.

    • Crucially, add the this compound-DMSO stock solution to the cell culture medium, not the other way around. Add the stock solution drop-wise to the medium while continuously vortexing to ensure rapid and uniform mixing and to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in the cell culture medium without this compound.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Lyophilized This compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Serially Dilute Stock in Aqueous Buffer aliquot->dilute Use one aliquot vortex Add Drop-wise while Vortexing dilute->vortex use Use Immediately in Assay vortex->use

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_logic start Precipitation upon dilution? lower_conc Lower final this compound concentration start->lower_conc Yes slow_addition Add stock slowly with vigorous mixing start->slow_addition No, but still precipitates retest Retest solubility lower_conc->retest slow_addition->retest add_surfactant Consider adding a non-ionic surfactant fail Still precipitates add_surfactant->fail retest->add_surfactant Still precipitates success Solution is clear retest->success Clear

Caption: Troubleshooting logic for this compound precipitation.

Cinnamycin Stability in Aqueous Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cinnamycin. The information is based on the current scientific understanding of lantibiotic and peptide stability. It is important to note that specific, quantitative stability data for this compound in aqueous solutions is limited in publicly available literature. Therefore, some guidance is based on general principles and data from related compounds.

Frequently Asked Questions (FAQs)

1. Why is my this compound powder not dissolving in aqueous buffers?

This compound has poor water solubility.[1] It is more readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methanol, or ethanol.[1] For experimental use in aqueous systems, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.

2. What are the primary stability concerns for this compound in aqueous solutions?

As a peptide, this compound is susceptible to several degradation pathways in aqueous solutions, including:

  • Hydrolysis: Cleavage of peptide bonds, particularly at acidic or alkaline pH.

  • Oxidation: Certain amino acid residues can be susceptible to oxidation.

  • Aggregation: Like many peptides, this compound may aggregate, especially at higher concentrations or under certain pH and ionic strength conditions.[2] This can lead to precipitation and loss of activity.

  • Deamidation and Dehydration: These are common degradation pathways for peptides containing specific amino acid residues.

Due to its rigid, cross-linked structure, this compound is generally more resistant to degradation than linear peptides.[3]

3. How does pH impact the stability of this compound solutions?

While specific data for this compound is scarce, the stability of the related lantibiotic nisin is known to be pH-dependent. Nisin exhibits optimal stability at an acidic pH of around 3.0.[4] Its stability and solubility decrease as the pH becomes neutral or alkaline.[4] It is plausible that this compound follows a similar trend. Therefore, for short-term storage of aqueous dilutions, a slightly acidic pH may be preferable.

4. What is the effect of temperature on the stability of this compound in aqueous solutions?

Elevated temperatures generally accelerate the degradation of peptides. For long-term storage, it is recommended to keep this compound stock solutions at -20°C or below. For short-term storage (a few days), refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles, as this can promote aggregation and degradation.

5. Is aggregation a significant issue for this compound in aqueous solutions?

The hydrophobic nature of parts of the this compound molecule and its poor water solubility suggest that aggregation is a potential issue, especially at higher concentrations in aqueous buffers.[2] The tendency of peptides to aggregate can be influenced by factors such as pH, temperature, and ionic strength.[2]

6. How can I enhance the stability of my this compound working solutions?

To improve the stability of this compound in aqueous solutions, consider the following strategies, which are generally applicable to peptide formulations:[2][5][6]

  • pH Optimization: Maintain a slightly acidic pH if your experimental conditions allow.

  • Use of Co-solvents: The presence of a small amount of an organic solvent (from the stock solution) may help maintain solubility.

  • Addition of Excipients: While not specifically studied for this compound, excipients like polyols (e.g., glycerol, mannitol) or non-ionic surfactants (e.g., polysorbate 80) are often used to stabilize peptide formulations and prevent aggregation.[5][7]

  • Control of Temperature: Store solutions at the lowest possible temperature suitable for your experimental timeline.

  • Exclusion of Air: To minimize oxidation, solutions can be purged with an inert gas like nitrogen or argon.

Troubleshooting Guide

Q: I am observing a progressive loss of biological activity in my this compound working solution. What could be the cause?

A: Loss of activity can be attributed to several factors:

  • Chemical Degradation: Over time, this compound may undergo hydrolysis or oxidation, leading to a loss of its active conformation. This is accelerated at non-optimal pH and higher temperatures.

  • Aggregation: this compound molecules may be aggregating, reducing the concentration of the active monomeric form.

  • Adsorption: Peptides can adsorb to the surfaces of storage containers (e.g., plastic or glass), leading to a decrease in the effective concentration.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Use freshly prepared dilutions of your this compound stock for each experiment.

  • Optimize Storage: Ensure your stock solution is stored at -20°C or -80°C in a suitable solvent. Aliquot the stock to avoid repeated freeze-thaw cycles.

  • Evaluate pH and Buffer: If possible, assess the stability of this compound in different buffers and at various pH values to find the optimal conditions for your experiment.

  • Consider Low-Binding Tubes: Use low-protein-binding microcentrifuge tubes or vials for storing your solutions.

Q: I noticed precipitation in my aqueous dilution of this compound. What should I do?

A: Precipitation is likely due to either the poor solubility of this compound in your aqueous buffer or aggregation.

Troubleshooting Steps:

  • Lower the Concentration: The concentration of this compound in your aqueous solution may be too high. Try working with more dilute solutions.

  • Increase Co-solvent Concentration: A slightly higher percentage of the organic solvent from your stock solution might be necessary to maintain solubility. However, be cautious about the effect of the solvent on your experimental system.

  • Filter the Solution: Before use, you can filter the solution through a 0.22 µm syringe filter to remove any aggregates. Note that this may also reduce the concentration of the active compound.

  • Sonication: Brief sonication might help to redissolve some precipitates, but this should be done cautiously as it can also induce aggregation in some cases.

Quantitative Data Summary

Table 1: General Stability Profile of Lantibiotics in Aqueous Solution

ParameterConditionGeneral Effect on StabilityReference
pH Acidic (e.g., pH 3.0)Generally more stable and soluble[4]
Neutral to AlkalineReduced stability and solubility[4]
Temperature -20°C or belowRecommended for long-term storage[1]
2-8°CSuitable for short-term storage
Room TemperatureIncreased rate of degradation
Elevated TemperaturesRapid degradation[8]
Oxidizing Agents Presence of oxidantsPotential for oxidation of susceptible residues[9]
Ionic Strength High concentrationsMay influence aggregation[2]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureDuration
Stock Solution DMSO, DMF, Methanol, or Ethanol-20°C or -80°CUp to 6 months (in aliquots)
Aqueous Working Dilution Aqueous Buffer2-8°CUp to 24 hours (prepare fresh)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile, conical tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions to identify potential degradation pathways.

Materials:

  • This compound stock solution (in DMSO)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC system with UV detector

  • Incubator and photostability chamber

Procedure:

  • Preparation of Test Solutions: Dilute the this compound stock solution in the respective stress solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and PBS) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the solution in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C.

    • Oxidation: Incubate the solution in 3% H₂O₂ at room temperature.

    • Thermal Degradation: Incubate the solution in PBS at 60°C.

    • Photostability: Expose the solution in PBS to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

Protocol 3: Template for a Stability-Indicating HPLC-UV Method for this compound

Objective: To provide a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-37 min: 20% B (re-equilibration)

Procedure:

  • Prepare this compound standards and stressed samples in the initial mobile phase composition.

  • Inject a suitable volume (e.g., 20 µL) onto the HPLC system.

  • Monitor the chromatogram for the peak corresponding to intact this compound and any new peaks that represent degradation products.

  • The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Potential_Degradation_Pathways cluster_degradation Degradation Pathways cluster_products Resulting Products This compound Intact this compound in Aqueous Solution Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation This compound->Oxidation O₂, light Aggregation Aggregation This compound->Aggregation Conc., Temp., pH Deamidation Deamidation This compound->Deamidation pH, Temp. Fragments Peptide Fragments Hydrolysis->Fragments Oxidized Oxidized this compound Oxidation->Oxidized Aggregates Inactive Aggregates Aggregation->Aggregates Modified Modified this compound Deamidation->Modified

Caption: Potential degradation pathways for this compound in aqueous solutions.

Troubleshooting_Workflow Start Start: Stability Issue Encountered (e.g., loss of activity, precipitation) Check_Solubility Is this compound fully dissolved? Start->Check_Solubility End_Unresolved Issue Persists: Consider formulation with excipients Start->End_Unresolved Check_Storage Review Storage Conditions (Temp, Solvent, Aliquots) Check_Solubility->Check_Storage Yes Use_Cosolvent Adjust co-solvent percentage Check_Solubility->Use_Cosolvent No Check_pH Evaluate pH of Solution Check_Storage->Check_pH Check_Concentration Is concentration too high? Check_pH->Check_Concentration Optimize_pH Adjust pH (if possible) Check_pH->Optimize_pH Sub-optimal Lower_Concentration Prepare a more dilute solution Check_Concentration->Lower_Concentration Yes Fresh_Solution Prepare fresh working solution Check_Concentration->Fresh_Solution No Use_Cosolvent->Check_Solubility Lower_Concentration->Fresh_Solution Optimize_pH->Fresh_Solution End_Resolved Issue Resolved Fresh_Solution->End_Resolved

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Assessment_Workflow Start Objective: Assess this compound Stability Method_Dev Develop Stability-Indicating HPLC Method Start->Method_Dev Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Method_Dev->Forced_Deg Identify_DP Identify Degradation Products (DPs) Forced_Deg->Identify_DP Setup_Study Set Up Formal Stability Study (Define conditions, time points) Identify_DP->Setup_Study Analyze_Samples Analyze Samples at Each Time Point Setup_Study->Analyze_Samples Data_Analysis Analyze Data: Calculate degradation rate, identify trends Analyze_Samples->Data_Analysis Conclusion Draw Conclusions on Stability and Shelf-life Data_Analysis->Conclusion

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Refining Cinnamycin Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cinnamycin purification for higher purity and yield.

Troubleshooting Guide

This guide addresses common issues encountered during this compound purification in a question-and-answer format.

Problem / Question Possible Causes Suggested Solutions
Q1: Why is my final this compound yield consistently low? 1. Inefficient Extraction: this compound may not be efficiently released from the producing cells. 2. Suboptimal Chromatography Conditions: Poor binding to or elution from the chromatography resin. 3. Protein Aggregation/Precipitation: this compound may be aggregating and precipitating out of solution during purification steps. 4. Degradation: The peptide may be sensitive to pH, temperature, or proteases in the sample.1. Optimize Extraction: Use acidified methanol (B129727) (e.g., pH 2) for extraction from cell pellets. Multiple extraction rounds may increase yield. 2. Adjust Chromatography Parameters:     - Binding: Ensure the pH and ionic strength of your sample and binding buffer are optimal for the chosen resin. For ion exchange, the pH should be adjusted to ensure this compound has the appropriate net charge.[1]     - Elution: Test a gradient elution to determine the optimal concentration of salt or organic solvent for eluting this compound. For His-tagged this compound, ensure the imidazole (B134444) concentration is sufficient for elution but not so high that it causes precipitation.[2][3] 3. Prevent Aggregation:     - Add stabilizing agents like glycerol (B35011) (5-10%) to your buffers.     - Work at lower protein concentrations if possible.     - Screen different buffer conditions (pH, salt concentration) to find those that enhance solubility. 4. Minimize Degradation:     - Add protease inhibitors to your lysis buffer.     - Maintain cold temperatures (4°C) throughout the purification process.     - Perform stability tests to determine the optimal pH and temperature range for your this compound construct.
Q2: My purified this compound shows multiple peaks on RP-HPLC, indicating low purity. What can I do? 1. Co-eluting Impurities: Other proteins or peptides from the host organism have similar properties to this compound and are not being separated. 2. Presence of this compound Variants: Dehydrated or partially processed forms of this compound may be present.[4] 3. Column Overload: Exceeding the binding capacity of the chromatography column. 4. Inappropriate Gradient Slope: The elution gradient may be too steep, resulting in poor resolution.1. Implement a Multi-Step Purification Strategy: No single chromatography method may be sufficient. Combine different techniques based on different properties (e.g., hydrophobicity, charge, affinity). A common strategy is affinity chromatography followed by ion exchange and then reverse-phase HPLC as a final polishing step.[5] 2. Optimize Final HPLC Step:     - Use a shallower gradient during RP-HPLC to improve the separation of closely eluting species.     - Try a different stationary phase (e.g., C8 instead of C18) or a different ion-pairing agent (e.g., formic acid instead of TFA, though this may affect peak shape).[6][7] 3. Reduce Column Load: Decrease the amount of sample loaded onto the column to ensure you are within its binding capacity. 4. Analyze Fractions: Collect fractions across your elution peak and analyze them by mass spectrometry to identify the nature of the impurities.
Q3: this compound is precipitating during buffer exchange or concentration. How can I prevent this? 1. High Protein Concentration: Exceeding the solubility limit of this compound in the new buffer. 2. Buffer Incompatibility: The new buffer's pH or ionic strength may not be optimal for this compound solubility. 3. Removal of a Stabilizing Agent: A component of the previous buffer (e.g., a salt or co-solvent) that was keeping this compound soluble has been removed.1. Slower Concentration/Dialysis: Perform these steps more slowly to avoid rapid changes in concentration. For ultrafiltration, use shorter spins and mix the retentate between spins. 2. Screen Buffers: Before a large-scale buffer exchange, test the solubility of a small aliquot of your purified this compound in a range of different buffer conditions (pH, salt concentration, additives). 3. Add Solubilizing Agents: Incorporate additives such as glycerol, arginine, or non-ionic detergents into the final buffer to enhance solubility.
Q4: I am purifying a His-tagged this compound precursor, but the binding to the Ni-NTA resin is poor. 1. Inaccessible His-tag: The tag may be folded into the interior of the protein. 2. Incorrect Buffer Conditions: The pH of the binding buffer may be too low, causing protonation of the histidine residues. The presence of chelating agents (like EDTA) or reducing agents (like DTT) can also interfere with binding. 3. Competition for Binding: High concentrations of imidazole in the lysis buffer or other histidine-rich proteins in the lysate can compete for binding to the resin.1. Use Denaturing Conditions (if compatible with downstream applications): Purifying under denaturing conditions (e.g., with urea (B33335) or guanidinium (B1211019) chloride) will unfold the protein and expose the His-tag. The protein can then be refolded on the column. 2. Optimize Binding Buffer:     - Ensure the pH of the binding buffer is between 7.0 and 8.0.[8]     - Avoid EDTA in your buffers; use an alternative protease inhibitor if needed. If EDTA is essential, use EDTA-compatible IMAC resins.     - Limit the concentration of reducing agents or use TCEP, which is less likely to interfere with Ni-NTA binding. 3. Adjust Imidazole Concentration: Use a low concentration of imidazole (10-20 mM) in your lysis and wash buffers to reduce non-specific binding without preventing your His-tagged protein from binding.[2][3]

Frequently Asked Questions (FAQs)

1. What is the first step I should take to purify this compound from a fermentation broth?

The initial step is to separate the cells from the culture medium by centrifugation. This compound is often cell-associated, so the primary extraction should be performed on the cell pellet. An effective method is to extract the cell pellet with acidified methanol (e.g., at pH 2.0).[4] The resulting extract can then be concentrated before further chromatographic steps.

2. Which chromatography technique is best for the initial capture of this compound?

For the initial capture from a crude extract, hydrophobic interaction chromatography (HIC) is a good choice. A protocol using a hydrophobic resin like CHP-20P with a stepwise methanol elution (e.g., 10%, 60%, 100% methanol) has been shown to be effective for a this compound analog. This step helps to significantly reduce the sample complexity and concentrate the target peptide.

3. What type of HPLC column is recommended for the final purification of this compound?

Reverse-phase HPLC (RP-HPLC) is the standard method for the final polishing of peptides like this compound. C8 or C18 columns are commonly used. The choice between them depends on the hydrophobicity of your specific this compound variant; C8 is slightly less hydrophobic than C18 and may provide better resolution for more hydrophobic peptides. A common mobile phase system is a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape.[6]

4. How can I assess the purity of my final this compound preparation?

Purity is typically assessed using analytical RP-HPLC coupled with UV detection (at 214-220 nm for the peptide bond). The purity is calculated as the area of the main peak relative to the total area of all peaks in the chromatogram. Mass spectrometry (MS) should be used in conjunction with HPLC (LC-MS) to confirm the molecular weight of the purified peptide and to identify any impurities.

5. My this compound is active, but the yield is very low. Is this normal?

Low yields can be a significant challenge in the purification of lantibiotics. For instance, attempts to purify the fully cyclized this compound core peptide by RP-HPLC have been reported to result in very low quantities. It is crucial to optimize each step of the purification process, from extraction to each chromatography stage, to maximize recovery. A multi-step purification process, while improving purity, can lead to a decrease in overall yield at each stage.[5]

Data Presentation: Comparison of Lantibiotic Purification Schemes

Disclaimer: The following data is compiled from different studies on various lantibiotics. Direct comparison is challenging due to differences in the peptides, production systems, and analytical methods. This table should be used as a guide to understand the potential outcomes of different purification strategies.

LantibioticPurification StepsPurityYield/RecoveryReference
Mutacin F-59.1 Hydrophobic Chromatography (Methanol Gradient) -> RP-HPLCNot specifiedSpecific Activity: 3.2 x 10⁵ AU/mg
Mutacin D-123.1 Hydrophobic Chromatography (Methanol Gradient) -> RP-HPLCNot specifiedSpecific Activity: 1.6 x 10⁵ AU/mg
Bacteriocin ZFM216 Macroporous Resin -> Gel Filtration (Sephadex LH-20) -> Preparative RP-HPLC (C18)97.3%5.65 mg/L[3]
Mesentericin Y105 Cation Exchange -> Solid Phase Extraction (C18) -> RP-HPLC (C18)>95%60%
Pediocin PA-1 Cation Exchange -> Solid Phase Extraction (C18) -> RP-HPLC (C18)>95%25%
Bacteriocin (from L. pentosus) Ammonium Sulfate Precipitation -> Gel Filtration ChromatographyNot specified0.41%

Experimental Protocols

Protocol for Extraction and Initial Purification by Hydrophobic Interaction Chromatography (HIC)

This protocol is adapted from the purification of this compound B.

  • Harvesting and Extraction:

    • Harvest cells from the culture medium by centrifugation.

    • To the cell pellet, add double the volume of methanol.

    • Stir or sonicate the mixture to ensure thorough extraction.

    • Separate the methanol extract from the cell debris by centrifugation or filtration.

    • Concentrate the methanol extract to an aqueous residue using a rotary evaporator.

  • HIC Purification:

    • Resin: Use a hydrophobic resin such as Diaion HP-20 or Amberlite XAD-16.

    • Column Preparation: Pack the resin into a column and equilibrate with 100% water.

    • Sample Loading: Load the concentrated aqueous extract onto the column.

    • Washing: Wash the column with several column volumes of 10% methanol in water to remove unbound impurities.

    • Elution: Perform a stepwise elution with increasing concentrations of methanol:

      • Elute with 60% methanol in water and collect fractions.

      • Elute with 100% methanol in water and collect fractions.

    • Analysis: Analyze the fractions from the 60% and 100% methanol steps by analytical RP-HPLC to identify the fractions containing this compound. Pool the relevant fractions.

Protocol for His-tagged this compound Precursor Purification by IMAC

This is a general protocol for the purification of His-tagged proteins under native conditions.

  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add protease inhibitors.

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Affinity Chromatography:

    • Resin: Ni-NTA agarose (B213101) resin.

    • Column Preparation: Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Binding: Incubate the clarified lysate with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.

    • Washing:

      • Load the lysate-resin slurry onto a column.

      • Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elution: Elute the His-tagged this compound precursor with Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

  • Buffer Exchange:

    • Pool the fractions containing the purified protein.

    • Remove the imidazole by dialysis against a suitable buffer for downstream applications or the next purification step.

Protocol for Final Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general framework for the final polishing step.

  • Sample Preparation:

    • Ensure the pooled fractions from the previous step are clear and free of particulate matter by filtering through a 0.22 µm filter.

    • If necessary, adjust the pH of the sample to be acidic (e.g., by adding a small amount of TFA).

  • RP-HPLC Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1.0 mL/min for an analytical scale column.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized to achieve the best resolution.

    • Detection: Monitor the elution at 214 nm or 220 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Confirm the purity and identity of the collected fractions using analytical LC-MS.

    • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Experimental Workflow for this compound Purification

Cinnamycin_Purification_Workflow cluster_extraction Step 1: Extraction cluster_capture Step 2: Initial Capture cluster_intermediate Step 3: Intermediate Purification (Optional) cluster_polishing Step 4: Final Polishing cluster_analysis Step 5: Analysis & Final Product Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation CellPellet Cell Pellet Centrifugation->CellPellet Extraction Methanol Extraction CellPellet->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract HIC Hydrophobic Interaction Chromatography (HIC) CrudeExtract->HIC HIC_Fractions This compound-Enriched Fractions HIC->HIC_Fractions IEX Ion Exchange Chromatography (IEX) HIC_Fractions->IEX IEX_Fractions Partially Purified This compound IEX->IEX_Fractions RPHPLC Reverse-Phase HPLC (RP-HPLC) IEX_Fractions->RPHPLC PureFractions Pure this compound Fractions RPHPLC->PureFractions Analysis Purity & Identity Analysis (LC-MS, Activity Assay) PureFractions->Analysis Lyophilization Lyophilization Analysis->Lyophilization FinalProduct Pure this compound Lyophilization->FinalProduct

A typical multi-step workflow for purifying this compound from fermentation broth.

Troubleshooting Logic for Low Purity

Low_Purity_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Purity in Final Product Cause1 Co-eluting Impurities Start->Cause1 Cause2 Presence of Variants Start->Cause2 Cause3 Column Overload Start->Cause3 Sol1 Add Purification Step (e.g., IEX before RP-HPLC) Cause1->Sol1 Sol4 Change Column Chemistry (e.g., C8 vs C18) Cause1->Sol4 Sol2 Optimize HPLC Gradient (shallower slope) Cause2->Sol2 Sol3 Reduce Sample Load Cause3->Sol3

A logical diagram for troubleshooting low purity issues in this compound purification.

References

minimizing off-target effects of cinnamycin in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing cinnamycin in cell culture, with a focus on minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a lantibiotic peptide that exerts its biological effects by specifically binding to phosphatidylethanolamine (B1630911) (PE), a phospholipid typically found in the inner leaflet of the plasma membrane of mammalian cells. This binding induces a transbilayer movement, or "flipping," of phospholipids (B1166683), leading to the exposure of PE on the outer surface of the cell. This disruption of the plasma membrane's asymmetry is the primary trigger for this compound's cytotoxic effects.

Q2: What are the primary off-target effects of this compound in mammalian cell culture?

A2: The primary off-target effect of this compound is cytotoxicity to mammalian cells, which is a direct consequence of its mechanism of action. By disrupting the cell membrane's integrity, this compound can lead to membrane reorganization, fusion, and ultimately cell death. The extent of this cytotoxicity is dependent on the concentration of this compound, the duration of exposure, and the cell type.

Q3: Is the cytotoxicity of this compound mediated by apoptosis or necrosis?

A3: this compound-induced cell death can involve components of both apoptosis and necrosis. The initial membrane disruption is a necrotic-like event. However, the externalization of phospholipids like phosphatidylserine (B164497) (PS), which also occurs as a consequence of the membrane scrambling activity, is a well-known signal for apoptosis. Therefore, it is likely that this compound triggers a signaling cascade that can lead to programmed cell death (apoptosis) in addition to the direct membrane damage.

Q4: How can I reduce the off-target cytotoxicity of this compound in my experiments?

A4: Minimizing off-target cytotoxicity while maintaining the desired experimental effect is crucial. Here are some strategies:

  • Optimize Concentration and Exposure Time: Conduct a thorough dose-response and time-course experiment to identify the lowest effective concentration and the shortest exposure time necessary to achieve your desired on-target effect.

  • Cell Line Selection: Different cell lines may exhibit varying sensitivities to this compound due to differences in their membrane composition and repair mechanisms. If possible, screen several cell lines to find one with a suitable therapeutic window.

  • Use of Serum: Components in fetal bovine serum (FBS) can sometimes bind to peptides and reduce their effective concentration, potentially mitigating cytotoxicity. However, this interaction can also interfere with the desired activity, so it needs to be empirically tested for your specific assay.

Troubleshooting Guides

This section addresses common issues encountered during cell culture experiments with this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
High variability in cell viability assay results between replicates. 1. Uneven cell seeding: Inconsistent cell numbers per well. 2. Incomplete dissolution of this compound: this compound has poor water solubility. 3. Edge effects in the microplate: Evaporation from outer wells.1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Dissolve this compound in an appropriate solvent like DMSO or ethanol (B145695) at a high concentration before diluting it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls. 3. Fill the outer wells of the plate with sterile PBS or medium without cells and do not use them for experimental data.
No or low cytotoxic effect observed, even at high concentrations. 1. This compound degradation: Improper storage or handling. 2. Cell line resistance: The cell line may have a low PE content in its membrane or robust membrane repair mechanisms. 3. Assay interference: The chosen viability assay (e.g., MTT) may be affected by the experimental conditions.1. Store this compound stock solutions at -20°C or below and minimize freeze-thaw cycles. 2. If possible, try a different cell line. 3. Use an alternative cytotoxicity assay, such as the LDH release assay, which measures membrane integrity directly.
High background in fluorescence-based assays (e.g., PE externalization). 1. Non-specific binding of fluorescent probes. 2. Autofluorescence of this compound or other media components. 1. Optimize the concentration of the fluorescent probe and include appropriate controls (e.g., unstained cells, cells with probe but no this compound). 2. Run a control with cells treated with this compound but without the fluorescent probe to quantify any background fluorescence.

Data Presentation

CompoundCell LineIC50 (µM)AssayExposure Time (h)
This compound HeLa Not Reported--
This compound HepG2 Not Reported--
This compound A549 Not Reported--
This compound MCF-7 Not Reported--
DoxorubicinHeLa0.1 - 1.0MTT48 - 72
CisplatinA5495 - 20MTT48 - 72
TamoxifenMCF-75 - 15MTT48 - 72

Note: The IC50 values for Doxorubicin, Cisplatin, and Tamoxifen are approximate ranges from various literature sources and are provided for illustrative purposes only. Researchers should always determine the IC50 for their specific experimental conditions.

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO or ethanol)

  • Cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 90% confluency at the end of the experiment and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture and incubate for the recommended time at room temperature, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the positive and negative controls.

Phosphatidylethanolamine (PE) Externalization Assay

This assay detects the exposure of PE on the outer leaflet of the plasma membrane, a key event in this compound's mechanism of action.

Materials:

  • Fluorescently labeled PE-binding probe (e.g., a fluorescently tagged duramycin (B1576892) or a specific PE-binding protein)

  • Flow cytometer or fluorescence microscope

  • Binding buffer (specific to the probe used)

  • Propidium Iodide (PI) or other viability dye to distinguish necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time in a suitable culture vessel. Include an untreated control group.

  • Cell Harvesting: Gently harvest the cells (e.g., by trypsinization for adherent cells) and wash them with PBS.

  • Staining: Resuspend the cells in the binding buffer and add the fluorescently labeled PE-binding probe and PI. Incubate for the recommended time at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy. The fluorescent signal from the PE-binding probe will indicate the level of PE externalization on the cell surface. PI staining will identify cells with compromised membrane integrity.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound's Effects cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, HepG2) treatment 3. Cell Treatment (Dose-response & Time-course) cell_culture->treatment cinnamycin_prep 2. This compound Preparation (Stock in DMSO/Ethanol) cinnamycin_prep->treatment cytotoxicity 4a. Cytotoxicity Assay (LDH Release) treatment->cytotoxicity pe_externalization 4b. PE Externalization (Flow Cytometry) treatment->pe_externalization apoptosis 4c. Apoptosis Assay (Caspase Activity) treatment->apoptosis data_analysis 5. Data Analysis (IC50, % Positive Cells) cytotoxicity->data_analysis pe_externalization->data_analysis apoptosis->data_analysis

Caption: Workflow for evaluating this compound's effects in cell culture.

signaling_pathway Proposed Signaling Pathway of this compound-Induced Cytotoxicity This compound This compound pe_inner Phosphatidylethanolamine (PE) (Inner Leaflet) This compound->pe_inner Binds to pe_outer PE Externalization pe_inner->pe_outer Induces Transbilayer Movement membrane Plasma Membrane membrane_disruption Membrane Disruption (Loss of Integrity) pe_outer->membrane_disruption ps_externalization Phosphatidylserine (PS) Externalization pe_outer->ps_externalization Concurrent with necrosis Necrosis membrane_disruption->necrosis apoptosis_signal Apoptotic Signaling ('Eat-me' signal) ps_externalization->apoptosis_signal caspase_activation Caspase Activation apoptosis_signal->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: this compound-induced cytotoxicity signaling cascade.

Technical Support Center: Chemical Synthesis of Cinnamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of cinnamycin analogs.

Troubleshooting Guides

This section offers solutions to common problems encountered during the synthesis of this compound analogs.

Issue 1: Low Yield of the Crude Peptide After Cleavage

  • Question: We are experiencing a very low yield of our target this compound analog after cleavage from the resin. What are the potential causes and solutions?

  • Answer: Low crude peptide yield is a common issue in solid-phase peptide synthesis (SPPS), especially for complex peptides like this compound analogs.[1] Several factors could be contributing to this problem:

    • Incomplete Coupling Reactions: The sterically hindered nature of some amino acids and the growing peptide chain can prevent complete coupling.

      • Solution: Extend coupling times, use a more potent coupling agent (e.g., HATU, HCTU), or perform a "double coupling" where the coupling step is repeated with fresh reagents before deprotection.[2] For particularly difficult couplings, synthesizing at a higher temperature (e.g., 60°C) may be beneficial.[2]

    • Peptide Aggregation: Hydrophobic sequences within the this compound analog can lead to aggregation of the peptide chains on the resin, hindering reagent access.

      • Solution: Incorporate backbone-protecting groups like pseudoprolines or Dmb-protected amino acids to disrupt secondary structures. Using a more polar solvent system or a high-swelling resin with a low peptide loading can also mitigate aggregation.[1][2]

    • Premature Cleavage: The lability of the linker to the resin can sometimes lead to premature cleavage of the peptide during synthesis.

      • Solution: Ensure the appropriate resin and linker are used for the chosen synthetic strategy (e.g., 2-chlorotrityl chloride resin for Fmoc/tBu strategy to minimize diketopiperazine formation).[3]

Issue 2: Multiple Peaks in HPLC Analysis of the Crude Product

  • Question: Our HPLC analysis of the crude this compound analog shows multiple, difficult-to-separate peaks. How can we identify the impurities and improve the purity of our synthesis?

  • Answer: A complex HPLC profile indicates the presence of various impurities, which is common in the synthesis of long and modified peptides.[4] The impurities likely include:

    • Deletion Sequences: Resulting from incomplete coupling reactions.

    • Truncated Sequences: Caused by incomplete deprotection or capping of unreacted amines.

    • Side-Product Adducts: Arising from reactions with protecting groups or scavengers used during cleavage.

    • Products of Side Reactions: Such as aspartimide formation or racemization.[3][5]

    • Solution:

      • Impurity Identification: Use mass spectrometry (LC-MS) to identify the mass of the major impurities. This will help determine if they are deletion sequences, products of side reactions, or adducts.

      • Synthesis Optimization: To minimize deletion sequences, implement the solutions for incomplete coupling mentioned in Issue 1. To avoid aspartimide formation, especially at Asp-Gly or Asp-Ser sequences, consider using protecting groups like 3-cdm on the aspartic acid side chain.

      • Purification Strategy: Optimize the HPLC purification method. For hydrophobic peptides like this compound analogs, using a C4 or C8 column instead of a C18 column may provide better separation. Modifying the mobile phase with a small amount of a chaotropic agent like guanidinium (B1211019) chloride or an alternative organic solvent like isopropanol (B130326) can help disrupt aggregation during purification.[2][6] Performing the purification at an elevated temperature (e.g., 40-60°C) can also improve resolution.[2]

Issue 3: Low Yield of Lanthionine (B1674491) Bridge Formation

  • Question: We are observing a low yield of the desired cyclized product after attempting to form the lanthionine bridges on the resin. What could be the issue?

  • Answer: On-resin cyclization to form lanthionine bridges is a critical and often challenging step. Low yields can be attributed to several factors:

    • Steric Hindrance: The peptide backbone's conformation on the solid support may not favor the proximity of the reacting cysteine and dehydroamino acid residues.

      • Solution: Using a low-density substitution resin can help prevent intermolecular side reactions and provide more space for the peptide to adopt a favorable conformation for cyclization.[7][8]

    • Incorrect Stereochemistry of Precursors: The stereochemistry of the lanthionine and methyllanthionine precursors is crucial for efficient cyclization and the biological activity of the final analog.[7]

      • Solution: Ensure the use of stereochemically pure, orthogonally protected lanthionine and methyllanthionine building blocks.[7][9]

    • Suboptimal Reaction Conditions: The base and solvent system used for the Michael addition reaction are critical.

      • Solution: Screen different non-nucleophilic bases and solvent systems to find the optimal conditions for your specific sequence. The choice of protecting groups on the cysteine and the dehydroamino acid precursor is also critical for regioselectivity.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most critical side reactions to be aware of during the Fmoc-SPPS of this compound analogs?

A1: The most common and critical side reactions include:

  • Aspartimide Formation: This occurs when an aspartic acid residue cyclizes with its C-flanking amide bond, leading to a mixture of α- and β-aspartyl peptides and other byproducts. This is particularly problematic in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn.[3][5]

  • Racemization: Histidine and cysteine residues are particularly prone to racemization during activation and coupling, which can affect the final structure and activity of the peptide.[5]

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, especially when proline is one of the first two amino acids, leading to the cleavage of the dipeptide from the resin.[3]

  • Oxidation of Methionine and Cysteine: If present in the sequence, these residues can be oxidized during synthesis and cleavage.

Q2: How can I confirm the correct formation and stereochemistry of the lanthionine bridges in my synthetic this compound analog?

A2: Confirming the complex three-dimensional structure of a synthetic lanthipeptide is crucial. A combination of analytical techniques is required:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the correct mass of the final product, which indicates the successful formation of all thioether bridges (via dehydration and cyclization).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to elucidate the connectivity of the lanthionine bridges.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like COSY, TOCSY, and NOESY are powerful tools for determining the three-dimensional structure of the peptide in solution, including the stereochemistry of the lanthionine bridges.

  • Chiral Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the peptide, the stereochemistry of the resulting amino acids, including the lanthionine and methyllanthionine, can be determined by chiral GC-MS analysis.[7]

Q3: What is the best strategy for purifying a hydrophobic this compound analog?

A3: The purification of hydrophobic peptides like this compound analogs is often challenging due to poor solubility and aggregation.[11] A multi-step approach is recommended:

  • Initial Precipitation: After cleavage, precipitating the crude peptide in cold diethyl ether can help to remove many of the organic scavengers and protecting group byproducts.

  • Solubility Testing: Before HPLC, it is crucial to find a suitable solvent system in which the crude peptide is soluble. Mixtures of water, acetonitrile (B52724), and isopropanol, sometimes with the addition of formic acid or a small amount of DMSO, can be effective.[6][12]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: A C4 or C8 column is often more suitable than a C18 column for very hydrophobic peptides.

    • Mobile Phase: A gradient of acetonitrile or isopropanol in water with 0.1% trifluoroacetic acid (TFA) is standard.[4] For peptides that are difficult to elute, using n-propanol in the mobile phase can be effective.[12]

    • Temperature: Running the purification at an elevated temperature (e.g., 40-60°C) can improve peak shape and resolution by reducing aggregation.[2][6]

Quantitative Data

The following tables summarize typical yields and purity for the synthesis of lanthipeptides. Note that specific data for this compound analogs is limited in the literature; therefore, data from the synthesis of the closely related lanthipeptide Lacticin 481 is presented as a representative example.

Table 1: Representative Yields for the Solid-Phase Synthesis of a Lanthipeptide Analog (Lacticin 481)

Synthesis StepReagents/ConditionsTypical Yield (%)Reference
Resin LoadingFmoc-amino acid, DIC, DMAP85-95%[7]
Peptide Elongation (per step)Fmoc-amino acid, HBTU, HOBt, DIPEA>99%[7]
On-resin Cyclization (per bridge)Base (e.g., DIPEA) in DMF70-90%[7]
Cleavage from ResinTFA/TIS/H₂O (95:2.5:2.5)60-80%[7]
Overall Crude Yield - ~10-20% [13]

Table 2: Purity of a Synthetic Lanthipeptide Analog (Lacticin 481) at Different Stages

StageAnalytical MethodTypical Purity (%)Reference
Crude ProductAnalytical RP-HPLC15-30%[7]
After HPLC PurificationAnalytical RP-HPLC>95%[7]
Final ProductAnalytical RP-HPLC and Mass Spectrometry>98%[7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog Backbone (General Procedure)

This protocol outlines the general steps for the manual Fmoc-based SPPS of a linear this compound analog precursor on a 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (100-200 mesh, 1% DVB) in dichloromethane (B109758) (DCM) for 30 minutes in a fritted syringe.

  • Loading of the First Amino Acid:

    • Dissolve the first Fmoc-protected amino acid (4 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (4 equivalents) with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (unreacted primary amines), repeat the coupling.

    • Wash the resin with DMF (5x).

  • Peptide Elongation: Repeat steps 3 and 4 for each amino acid in the sequence. For the installation of lanthionine precursors, use orthogonally protected building blocks.

  • Cleavage from Resin:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification & Cleavage cluster_purification Purification & Analysis Resin_Swelling Resin Swelling First_AA_Loading First Amino Acid Loading Resin_Swelling->First_AA_Loading Fmoc_Deprotection Fmoc Deprotection First_AA_Loading->Fmoc_Deprotection AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling Peptide_Elongation Peptide Elongation (Repeat) AA_Coupling->Peptide_Elongation n-1 times Peptide_Elongation->Fmoc_Deprotection OnResin_Cyclization On-Resin Lanthionine Bridge Formation Peptide_Elongation->OnResin_Cyclization Cleavage Cleavage from Resin OnResin_Cyclization->Cleavage Crude_Purification Crude Peptide Precipitation Cleavage->Crude_Purification HPLC_Purification RP-HPLC Purification Crude_Purification->HPLC_Purification Characterization Characterization (MS, NMR) HPLC_Purification->Characterization Final_Product Final this compound Analog Characterization->Final_Product

Caption: Experimental workflow for the chemical synthesis of a this compound analog.

logical_relationships cluster_synthesis_challenges Synthesis Challenges cluster_consequences Consequences cluster_final_outcome Final Outcome Incomplete_Coupling Incomplete Coupling Low_Crude_Yield Low Crude Yield Incomplete_Coupling->Low_Crude_Yield Complex_Mixture Complex Crude Mixture Incomplete_Coupling->Complex_Mixture Aggregation Peptide Aggregation Aggregation->Incomplete_Coupling Difficult_Purification Difficult Purification Aggregation->Difficult_Purification Side_Reactions Side Reactions (e.g., Aspartimide Formation) Side_Reactions->Complex_Mixture Low_Crude_Yield->Difficult_Purification Complex_Mixture->Difficult_Purification Low_Purity Low Purity of Final Product Difficult_Purification->Low_Purity

Caption: Logical relationships of challenges in this compound analog synthesis.

References

Technical Support Center: Overcoming Bacterial Resistance to Cinnamycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with cinnamycin, particularly concerning bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a lantibiotic that exerts its antimicrobial activity by binding with high specificity to phosphatidylethanolamine (B1630911) (PE), a major phospholipid component of many bacterial cell membranes.[1][2] This interaction disrupts membrane integrity, leading to cell death. This compound can induce the movement of PE from the inner to the outer leaflet of the cell membrane, promoting its own binding and causing membrane reorganization.[3]

Q2: What are the known mechanisms of bacterial resistance to this compound?

A2: There are two primary mechanisms of resistance:

  • Intrinsic Resistance (Immunity): The this compound-producing organism, Streptomyces cinnamoneus, protects itself by methylating PE. This modification prevents this compound from binding to its target.

  • Acquired Resistance: In other bacteria, such as Bacillus subtilis, resistance can be acquired through mutations that lead to a significant reduction in the amount of PE in the cell membrane.[1] With less of its target present, this compound's efficacy is greatly diminished. Other potential, though less studied, mechanisms could include the upregulation of efflux pumps that actively remove this compound from the cell.

Q3: My MIC values for this compound against my bacterial strain are inconsistent. What could be the cause?

A3: Inconsistent Minimum Inhibitory Concentration (MIC) values can arise from several factors:

  • Inoculum Preparation: Ensure a standardized inoculum density is used for each experiment, typically a 0.5 McFarland standard.

  • Media Composition: The type of broth or agar (B569324) used can influence the activity of antimicrobial peptides. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistent results.

  • This compound Stability: this compound, like many peptides, can be susceptible to degradation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Plate Binding: Peptides can sometimes adhere to the plastic of microtiter plates. Using low-binding plates may help to mitigate this.

Q4: I suspect my bacterial strain has developed resistance to this compound. How can I confirm this?

A4: To confirm resistance, you should:

  • Perform Serial MIC Testing: Passage the strain in the presence of sub-inhibitory concentrations of this compound over several generations and monitor the MIC at each stage. A consistent increase in the MIC is indicative of acquired resistance.

  • Analyze Membrane Lipid Composition: A key indicator of resistance is a change in the phosphatidylethanolamine (PE) content of the bacterial membrane. A significant decrease in PE levels in the resistant strain compared to the susceptible parent strain would strongly suggest a target-modification-based resistance mechanism.[1]

Troubleshooting Guides

Issue 1: this compound shows lower than expected activity against a typically susceptible bacterial strain.
Possible Cause Troubleshooting Step
Degraded this compound Stock Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) and store it in aliquots at -20°C or below. Avoid multiple freeze-thaw cycles.
Inappropriate Assay Medium Ensure the use of a standard medium like cation-adjusted Mueller-Hinton Broth (CAMHB). High concentrations of certain salts or proteins in other media can interfere with this compound's activity.
High Inoculum Density Prepare the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density. An overly dense culture can overwhelm the antimicrobial.
Binding to Labware Pre-treat pipette tips and microtiter plates with a blocking agent like bovine serum albumin (BSA) or use low-protein-binding labware to minimize peptide loss.
Issue 2: Difficulty in extracting and quantifying phosphatidylethanolamine (PE) from bacterial membranes.
Possible Cause Troubleshooting Step
Inefficient Cell Lysis Use a robust cell disruption method appropriate for your bacterial species, such as bead beating or sonication, to ensure complete release of membrane lipids.
Poor Lipid Extraction Employ a reliable lipid extraction method like the Bligh-Dyer or Folch method. Ensure the correct ratios of chloroform, methanol, and water are used for optimal phase separation.
Degradation of PE Work quickly and on ice during the extraction process to minimize enzymatic and chemical degradation of phospholipids (B1166683). Store lipid extracts under an inert gas (e.g., nitrogen or argon) at low temperatures.
Inaccurate Quantification Use a validated HPLC method with a suitable detector (e.g., CAD or MS) for accurate PE quantification.[4][5] Use an appropriate internal standard for normalization.

Strategies to Overcome this compound Resistance

Combination Therapy

A promising approach to combat resistance is to use this compound in combination with other antimicrobial agents. The goal is to achieve a synergistic effect, where the combined activity is greater than the sum of their individual activities.

  • Rationale: If resistance is due to reduced PE levels, a second antibiotic with a different mechanism of action (e.g., a cell wall synthesis inhibitor or a protein synthesis inhibitor) would still be effective. This compound's membrane-disrupting activity may also enhance the uptake of the second antibiotic.

  • Screening for Synergy: The checkerboard assay is the standard method for systematically testing combinations of two drugs to determine their interaction.

Development of this compound Analogs

Modifying the structure of this compound can lead to the development of analogs with improved properties.

  • Rationale: Analogs can be designed to have a higher affinity for PE, making them more effective at lower concentrations and potentially active against strains with reduced PE levels. Modifications could also increase the peptide's stability or reduce its susceptibility to efflux pumps. While specific research on this compound analogs to overcome resistance is limited, studies on other antimicrobial peptides have shown that increasing hydrophobicity or net charge can enhance antimicrobial activity.[6]

Data Presentation

Table 1: Example MIC Data for this compound Against Susceptible and Resistant Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)Phosphatidylethanolamine (PE) (% of total phospholipids)
Bacillus subtilis (Wild-Type)265
Bacillus subtilis (this compound-Resistant)645
Staphylococcus aureus (ATCC 29213)455

Table 2: Example Checkerboard Assay Results for this compound in Combination with a Beta-Lactam Antibiotic Against a this compound-Resistant Strain

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound64160.5Synergy
Beta-Lactam82

Fractional Inhibitory Concentration Index (FICI) ≤ 0.5 indicates synergy.

Experimental Protocols

Protocol 1: this compound Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of this compound Stock: Prepare a 1 mg/mL stock solution of this compound in sterile DMSO.

  • Bacterial Inoculum: Culture bacteria overnight on an appropriate agar plate. Select several colonies and suspend them in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to get a final inoculum of 1 x 10⁶ CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay
  • Plate Setup: In a 96-well plate, prepare a two-dimensional array of drug concentrations. Serially dilute this compound horizontally and a second antibiotic (e.g., a beta-lactam) vertically in CAMHB.

  • Inoculation: Inoculate the plate with the test organism prepared as in the MIC protocol.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism

Protocol 3: Analysis of Bacterial Membrane Phosphatidylethanolamine (PE) Content
  • Bacterial Culture and Harvest: Grow the susceptible and resistant bacterial strains to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Lipid Extraction: Resuspend the cell pellets and perform a total lipid extraction using the Bligh-Dyer method (chloroform:methanol:water).

  • Phospholipid Separation: Separate the individual phospholipid classes from the total lipid extract using High-Performance Liquid Chromatography (HPLC) with a normal-phase column.[7]

  • Quantification: Quantify the amount of PE relative to other phospholipids using a detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[4] Compare the percentage of PE in the resistant strain to that of the susceptible parent strain.

Visualizations

Cinnamycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Outer_Leaflet Outer Leaflet Inner_Leaflet Inner Leaflet PE_inner Phosphatidylethanolamine (PE) PE_Flipping Induces PE Translocation (Flipping) PE_inner->PE_Flipping PE exposed on outer leaflet This compound This compound Membrane_Binding Binds to PE This compound->Membrane_Binding Membrane_Binding->PE_inner Initial Interaction Pore_Formation Membrane Disruption & Pore Formation Membrane_Binding->Pore_Formation PE_Flipping->Membrane_Binding Enhanced Binding Cell_Death Cell Death Pore_Formation->Cell_Death

Caption: Mechanism of this compound Action.

Resistance_Workflow Start Suspected this compound Resistance MIC_Test Perform Serial MIC Testing Start->MIC_Test MIC_Increase Consistent MIC Increase? MIC_Test->MIC_Increase Lipid_Analysis Analyze Membrane PE Content MIC_Increase->Lipid_Analysis Yes No_Resistance No Confirmed Resistance MIC_Increase->No_Resistance No PE_Decrease Significant PE Decrease? Lipid_Analysis->PE_Decrease Resistance_Confirmed Resistance Confirmed: Target Modification PE_Decrease->Resistance_Confirmed Yes Other_Mechanisms Investigate Other Mechanisms (e.g., Efflux Pumps) PE_Decrease->Other_Mechanisms No Combination_Therapy Test Combination Therapy Resistance_Confirmed->Combination_Therapy Analog_Testing Test this compound Analogs Resistance_Confirmed->Analog_Testing

Caption: Workflow for Investigating this compound Resistance.

Troubleshooting_Logic Start Experiment Fails or Yields Inconsistent Results Check_Reagents Are this compound Stocks Fresh and Media Standardized? Start->Check_Reagents Prepare_New Prepare Fresh Reagents and Repeat Experiment Check_Reagents->Prepare_New No Check_Protocols Is Inoculum Density Correct and Protocol Followed? Check_Reagents->Check_Protocols Yes Standardize_Protocol Standardize Inoculum and Review Protocol Steps Check_Protocols->Standardize_Protocol No Consider_Resistance Suspect Acquired Resistance Check_Protocols->Consider_Resistance Yes Investigate_Resistance Follow Resistance Investigation Workflow Consider_Resistance->Investigate_Resistance

Caption: Troubleshooting Logic for this compound Experiments.

References

improving the binding specificity of cinnamycin to PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with cinnamycin and its interaction with phosphatidylethanolamine (B1630911) (PE). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and improve the binding specificity of this compound to PE.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound's specific binding to PE?

A1: this compound, a lantibiotic peptide, selectively binds to PE through a combination of hydrogen bonding and electrostatic interactions. The primary ammonium (B1175870) group of the PE headgroup fits into a specific binding pocket on the this compound molecule.[1][2] This interaction is stabilized by an extensive hydrogen-bonding network involving the three hydrogen atoms of the PE's ammonium group.[1][2][3] Additionally, this compound possesses a phosphate-binding site formed by the backbone of residues Phe10, Abu11, Phe12, and Val13, which interacts with the phosphate (B84403) group of the lipid.[1][2] The hydroxylation of Asp15 also plays a crucial role in the selective binding by interacting tightly with the charged amine of the PE headgroup.[1][2][3]

Q2: Why does this compound show lower affinity for other phospholipids (B1166683) like phosphatidylcholine (PC) or N-methyl PE (mPE)?

A2: The specificity of this compound for PE is largely due to the precise fit of the PE headgroup into its binding pocket. Larger headgroups, such as that of PC, cannot be accommodated in this pocket.[2] In the case of mPE, the substitution of a single hydrogen with a methyl group on the ammonium nitrogen destabilizes the critical hydrogen-bonding network, leading to a less stable complex.[1][2]

Q3: What is the stoichiometry of the this compound-PE complex?

A3: this compound and PE form a 1:1 complex.[4][5][6]

Q4: How does the lipid environment affect the binding affinity?

A4: The binding constant (K₀) for the this compound-PE complex is significantly higher in a bilayer membrane (e.g., POPC) compared to a micellar environment (e.g., octyl glucoside).[5] This difference is attributed to nonspecific hydrophobic interactions between this compound and the lipid membrane, which contribute to the overall binding affinity.[5] The optimal fatty acyl chain length for complex formation is eight carbon atoms; longer chains do not enhance binding affinity, while shorter chains weaken the interaction.[5]

Troubleshooting Guide

Issue 1: Low or inconsistent binding of this compound to PE-containing liposomes.

Possible Cause Troubleshooting Step
Incorrect Liposome (B1194612) Preparation Ensure proper hydration of the lipid film, especially with high concentrations of PE, which can be poorly hydrating. Use a well-established protocol for liposome formation, such as the thin-film hydration method followed by extrusion.[7][8]
Suboptimal Lipid Composition The presence of at least one fatty acyl chain is required for binding.[5] The optimal chain length is eight carbons.[5] Verify the chain length of your PE lipid.
Degraded this compound Store this compound solutions appropriately, protected from light and at recommended temperatures to prevent degradation. Prepare fresh solutions regularly.
Inappropriate Buffer Conditions Although not extensively detailed in the provided literature, standard buffer conditions (e.g., PBS) are typically used. Extreme pH or high salt concentrations might interfere with the electrostatic interactions crucial for binding.

Issue 2: High non-specific binding of this compound to PE-lacking membranes.

Possible Cause Troubleshooting Step
Hydrophobic Interactions This compound has a degree of non-specific hydrophobic interaction with lipid bilayers.[5] Include a blocking agent, such as BSA, in your binding buffer to reduce non-specific binding, particularly in plate-based assays like ELISA.[9]
Contamination of Lipids Ensure the purity of your lipid stocks. Contamination with PE could lead to false-positive binding signals.

Issue 3: Difficulty in achieving high-affinity binding for modified this compound analogs.

Possible Cause Troubleshooting Step
Disruption of Binding Pocket Modifications, especially within the binding pocket (residues 7-14), can disrupt the precise geometry required for PE headgroup recognition.[6] Avoid modifications in this region if high affinity is desired. The N-terminus is a potential site for labeling with minimal impact on binding.[6]
Increased Peptide Flexibility The rigidity of this compound's structure is important for its defined binding site.[6] Mutations that increase the flexibility of the backbone, particularly around Phe7 and Gly8, may decrease binding stability.[2]

Strategies for Improving Binding Specificity

1. Site-Directed Mutagenesis:

While the native this compound structure is highly specific, targeted mutations could potentially enhance binding. Based on molecular dynamics simulations, reducing the flexibility of the backbone near Phe7 might improve binding stability. One proposed strategy is the mutation of Gly8 to a D-amino acid to decrease backbone flexibility.[2]

2. Optimizing the Lipid Environment:

The membrane composition can influence the orientation and insertion of this compound, which in turn affects its interaction with PE.[1][2] Researchers can systematically vary the lipid composition of their model membranes to identify conditions that favor optimal this compound binding.

3. Chemical Modifications:

The N-terminus of this compound is located away from the PE-binding pocket, making it a suitable site for conjugation and labeling without significantly compromising binding activity.[6] This allows for the development of this compound-based probes with improved detection properties.

Quantitative Data Summary

Table 1: Thermodynamic Parameters of this compound-PE Complex Formation

ParameterValueConditionsReference
Binding Constant (K₀) ~10⁷ - 10⁸ M⁻¹POPC bilayer membrane[4][5]
~10⁶ M⁻¹Octyl glucoside micelles[5]
Free Energy of Binding (ΔG°) -10.5 kcal/molLarge vesicles (~100 nm diameter)[4]
Reaction Enthalpy (ΔH°) Varies from 0 to -10 kcal/molTemperature dependent (10°C to 50°C)[4]
Molar Heat Capacity (ΔCp°) -245 cal/molLarge vesicles (~100 nm diameter)[4]

Experimental Protocols

1. Liposome Preparation by Thin-Film Hydration and Extrusion

This method is commonly used to prepare unilamellar vesicles with a defined size distribution.

  • Materials :

    • Lipids (e.g., POPC, POPE) dissolved in chloroform (B151607) or a chloroform:methanol mixture.

    • Round-bottom flask.

    • Rotary evaporator.

    • Hydration buffer (e.g., 0.9% saline, 5% dextrose, or 10% sucrose).

    • Extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

  • Procedure :

    • Dissolve the desired lipids in an organic solvent in a round-bottom flask to ensure a homogenous mixture.[7]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. Further dry the film under vacuum to remove residual solvent.[8]

    • Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This allows the lipid sheets to swell and form multilamellar vesicles (MLVs).[7][8]

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size under pressure.[8]

2. Isothermal Titration Calorimetry (ITC) for Binding Analysis

ITC is a powerful technique to measure the thermodynamic parameters of binding interactions in solution.

  • Principle : ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., PE-containing liposomes), and the resulting heat changes are measured.

  • Procedure Outline :

    • Prepare a solution of PE-containing liposomes in a suitable buffer and place it in the sample cell of the calorimeter.

    • Prepare a solution of this compound in the same buffer and load it into the injection syringe.

    • Perform a series of small injections of the this compound solution into the liposome solution.

    • The heat change after each injection is measured and plotted against the molar ratio of this compound to PE.

    • The resulting isotherm can be fitted to a binding model to determine the binding constant (K₀), reaction enthalpy (ΔH°), and stoichiometry (n). From these values, the Gibbs free energy (ΔG°) and entropy (ΔS°) can be calculated.

Visualizations

Cinnamycin_PE_Binding_Mechanism cluster_this compound This compound cluster_pe Phosphatidylethanolamine (PE) This compound This compound Peptide BindingPocket PE Headgroup Binding Pocket (Residues 7-14) PhosphateSite Phosphate Binding Site (Phe10-Val13 backbone) HyAsp15 HyAsp15 PE PE Lipid Ammonium Primary Ammonium Group (-NH3+) Ammonium->BindingPocket Hydrogen Bonding & Electrostatic Interaction Ammonium->HyAsp15 Tight Interaction Phosphate Phosphate Group (-PO4-) Phosphate->PhosphateSite Interaction

Caption: Key interactions in the this compound-PE binding mechanism.

Troubleshooting_Workflow Start Low/Inconsistent This compound-PE Binding CheckLiposomes Verify Liposome Preparation & Composition Start->CheckLiposomes Checkthis compound Assess this compound Integrity CheckLiposomes->Checkthis compound Liposomes OK OptimizeProtocol Optimize Protocol: - Re-prepare liposomes - Use fresh this compound - Adjust buffer CheckLiposomes->OptimizeProtocol Issue Found CheckBuffer Evaluate Buffer Conditions Checkthis compound->CheckBuffer This compound OK Checkthis compound->OptimizeProtocol Issue Found CheckBuffer->OptimizeProtocol Issue Found Success Binding Improved CheckBuffer->Success Buffer OK OptimizeProtocol->Success

Caption: Troubleshooting workflow for low this compound-PE binding.

References

troubleshooting artifacts in cinnamycin-based imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cinnamycin-based imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance on experimental protocols.

Troubleshooting Guide

This guide addresses specific artifacts and issues that may arise during this compound-based imaging experiments in a question-and-answer format.

Question: Why is my fluorescent signal weak or absent?

Answer: Weak or no signal can stem from several factors, from probe concentration to microscope settings.

  • Suboptimal Probe Concentration: The concentration of your fluorescently-labeled this compound or duramycin (B1576892) probe may be too low. It is crucial to titrate the probe to determine the optimal concentration for your specific cell type and experimental conditions.

  • Incorrect Microscope Settings: Ensure that the excitation and emission filters on your microscope are appropriate for the fluorophore conjugated to your this compound probe. Additionally, check that the gain and exposure settings are adequate to detect the signal.

  • Photobleaching: The fluorophore may have been damaged by excessive exposure to excitation light. Minimize light exposure by focusing on a different area of the sample before capturing the image of your region of interest.[1]

  • Probe Storage and Handling: Improper storage of the this compound probe can lead to degradation. Store stock solutions at -20°C in the dark and prepare working solutions fresh for each experiment.

Question: Why am I observing high background fluorescence?

Answer: High background can obscure your specific signal. Here are common causes and solutions:

  • Excessive Probe Concentration: While too little probe results in a weak signal, too much can lead to high background. Perform a concentration titration to find the optimal balance between signal and background.

  • Insufficient Washing: Unbound probe remaining in the sample will contribute to background fluorescence. Ensure you are performing an adequate number of washes with an appropriate buffer (e.g., PBS) after the incubation step.

  • Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), which can interfere with the signal from your probe. To check for this, examine an unstained sample of your cells under the same imaging conditions. If autofluorescence is high, you can try using a fluorophore with a different excitation/emission spectrum or employ background subtraction techniques during image analysis.

  • Non-Specific Binding: The probe may be binding to cellular components other than phosphatidylethanolamine (B1630911) (PE). To mitigate this, consider adding a blocking agent like Bovine Serum Albumin (BSA) to your incubation buffer.

Question: The fluorescent signal appears patchy or uneven. What could be the cause?

Answer: An uneven staining pattern can be due to issues with probe distribution or cell health.

  • Inadequate Mixing: Ensure the this compound probe is thoroughly mixed into the cell culture medium or buffer to achieve a uniform concentration.

  • Cell Clumping: If cells are clumped together, the probe may not be able to access all cell surfaces equally. Ensure you have a single-cell suspension before adding the probe.

  • Cell Viability: Unhealthy or dying cells may exhibit uneven probe binding due to changes in membrane integrity. Use a viability stain to assess the health of your cell population.

Question: I am concerned about artifacts from this compound-induced cytotoxicity. How can I minimize these?

Answer: this compound and its analog duramycin can be cytotoxic at higher concentrations, which can lead to artifacts such as membrane blebbing and cell lysis.

  • Optimize Probe Concentration: This is the most critical factor. Use the lowest effective concentration of the probe that provides a detectable signal. A titration experiment is essential to determine this concentration for your cell line.

  • Limit Incubation Time: Reduce the duration of exposure of the cells to the this compound probe. Shorter incubation times can minimize cytotoxic effects while still allowing for sufficient binding to PE.

  • Perform Control Experiments: Include controls to assess cytotoxicity, such as a lactate (B86563) dehydrogenase (LDH) release assay or a viability stain (e.g., Propidium Iodide), to correlate the observed fluorescence with cell health.

Question: My live-cell imaging experiment shows changes in cell morphology after adding the this compound probe. Is this an artifact?

Answer: Yes, this is likely an artifact. This compound can induce membrane re-organization, fusion, and alter the overall morphology of cells, especially at high concentrations where the surface density of PE becomes significant.[2] To avoid this:

  • Use a Lower Probe Concentration: As with cytotoxicity, reducing the probe concentration is key.

  • Time-Lapse Imaging: Monitor the cells immediately after adding the probe. Artifactual changes in morphology will likely become more pronounced over time. Analyze images from earlier time points before these changes become significant.

  • Consider a Different Probe: If morphological changes persist even at low concentrations, consider using a less disruptive probe if available, or a different imaging modality.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as an imaging probe? this compound is a peptide that specifically binds to the headgroup of phosphatidylethanolamine (PE) with high affinity.[2] In healthy cells, PE is predominantly located on the inner leaflet of the plasma membrane. During events like apoptosis, PE is externalized to the outer leaflet, making it accessible to this compound-based probes. This translocation of PE is the basis for using this compound to detect dying cells.

Q2: What is the difference between this compound and duramycin? this compound and duramycin are very similar peptides and are often used interchangeably in imaging applications. They share a high degree of structural and functional homology, with both binding specifically to PE.

Q3: Can I use this compound-based probes on fixed cells? Fixation and permeabilization can alter the lipid distribution in the plasma membrane. Aldehyde-based fixatives like formaldehyde (B43269) are generally preferred for preserving cell morphology.[3] However, detergents used for permeabilization can disrupt the membrane and may lead to artifactual exposure of PE. If you must use fixed cells, it is critical to validate your staining pattern against live-cell imaging results.

Q4: How should I prepare and store my this compound probe? this compound has poor water solubility but can be dissolved in solvents like DMSO, ethanol, or methanol (B129727) to create a stock solution.[4] It is recommended to store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh from the stock solution for each experiment.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for this compound and its analog, duramycin. Note that optimal concentrations can vary significantly between cell types and experimental conditions.

Table 1: Recommended Concentration Ranges for this compound and Duramycin

ApplicationProbeCell LineConcentration RangeReference
Imaging Apoptosis Biotinylated this compoundHeLa~1 µM[5]
Inducing Hemolysis This compoundHuman Erythrocytes5 µM (50% hemolysis)
Inducing Apoptosis DuramycinPancreatic Tumor Cells0.125 - 12.5 µM
SPECT Imaging [99mTc]duramycinIn vivo (mice)Blocking dose of 50 µg

Table 2: Cytotoxicity Comparison (Qualitative)

ProbeGeneral ObservationPotential for Artifacts
This compound Cytotoxic at low micromolar concentrations. Can induce membrane distortion and PE redistribution.High, especially with prolonged incubation or high concentrations.
Duramycin Similar cytotoxicity profile to this compound. Induces apoptosis and necrosis in a dose-dependent manner.High, particularly at concentrations above the optimal imaging range.
GFP-Duramycin Conjugate Significantly reduced cytotoxicity compared to native duramycin.Lower, as the larger protein conjugate is less disruptive to the membrane.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Apoptosis using a Fluorescently-Labeled this compound Probe

This protocol is a general guideline and should be optimized for your specific cell type and imaging system.

Materials:

  • Fluorescently-labeled this compound or duramycin probe

  • Live-cell imaging medium

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Positive and negative control cells

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Induction of Apoptosis: Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control population.

  • Probe Preparation: Prepare the fluorescent this compound probe in pre-warmed live-cell imaging medium at the desired final concentration. It is highly recommended to perform a titration experiment beforehand to determine the optimal concentration.

  • Staining: Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium. Add the probe-containing imaging medium to the cells.

  • Incubation: Incubate the cells with the probe for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with pre-warmed imaging medium to remove the unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with a live-cell incubation chamber. Use the appropriate filter sets for your chosen fluorophore.

Protocol 2: Detection of PE Exposure using Biotinylated this compound and Fluorescent Streptavidin

This protocol is suitable for endpoint assays where live-cell imaging is not required.

Materials:

  • Biotinylated this compound

  • Fluorescently-labeled streptavidin

  • Appropriate buffer (e.g., HBSS with 0.5% BSA)

  • Cells in suspension

  • Fixative (e.g., 4% paraformaldehyde in PBS) - Optional

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your control and treated cells.

  • Staining with Biotinylated this compound: Incubate the cells with biotinylated this compound (e.g., 5 µg/ml) in a suitable buffer at 4°C for 30 minutes. The low temperature helps to minimize membrane internalization and other temperature-dependent artifacts.[5]

  • Washing: Wash the cells twice with cold buffer to remove unbound biotinylated this compound.

  • Staining with Fluorescent Streptavidin: Resuspend the cells in buffer containing the fluorescently-labeled streptavidin and incubate at 4°C for 30 minutes in the dark.

  • Washing: Wash the cells twice with cold buffer to remove unbound streptavidin.

  • (Optional) Fixation: If desired, cells can be fixed with 4% paraformaldehyde for 20 minutes at room temperature.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.

Visualizations

PE_Externalization_Pathway PE Externalization during Apoptosis Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation PE_Translocation PE Translocation to Outer Leaflet Scramblase_Activation->PE_Translocation Cinnamycin_Binding This compound Probe Binding PE_Translocation->Cinnamycin_Binding Fluorescent_Signal Fluorescent Signal Cinnamycin_Binding->Fluorescent_Signal

Caption: Signaling pathway of PE externalization and detection.

Cinnamycin_Imaging_Workflow Experimental Workflow for this compound Imaging cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Culture Cells on Glass-Bottom Dish Induce_Apoptosis 2. Induce Apoptosis (and Control) Cell_Culture->Induce_Apoptosis Prepare_Probe 3. Prepare this compound Probe Solution Induce_Apoptosis->Prepare_Probe Incubate_Probe 4. Incubate Cells with Probe Prepare_Probe->Incubate_Probe Wash_Cells 5. Wash to Remove Unbound Probe Incubate_Probe->Wash_Cells Image_Acquisition 6. Acquire Images on Fluorescence Microscope Wash_Cells->Image_Acquisition Data_Analysis 7. Analyze Images Image_Acquisition->Data_Analysis

Caption: General workflow for this compound-based imaging experiments.

Troubleshooting_Tree Troubleshooting Logic for this compound Imaging Start Problem with Image? Weak_Signal Weak or No Signal? Start->Weak_Signal High_Background High Background? Start->High_Background Patchy_Staining Patchy Staining? Start->Patchy_Staining Weak_Signal->High_Background No Increase_Conc Increase Probe Conc. Check Microscope Settings Weak_Signal->Increase_Conc Yes High_Background->Patchy_Staining No Decrease_Conc Decrease Probe Conc. Increase Washes High_Background->Decrease_Conc Yes Check_Cells Check Cell Confluency & Viability Patchy_Staining->Check_Cells Yes

References

strategies for scaling up cinnamycin production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up cinnamycin production. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common issues encountered during the experimental and scale-up phases of this compound biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for scaling up this compound production?

A1: Scaling up this compound production involves a multi-faceted approach focusing on three core areas:

  • Genetic and Metabolic Engineering: Optimizing the producing strain, typically Streptomyces cinnamoneus or a heterologous host like Streptomyces lividans, to enhance the expression of the this compound biosynthetic gene cluster (cin).[1][2]

  • Fermentation Process Optimization: Refining culture conditions such as medium composition, pH, temperature, and aeration to maximize cell density and product yield.[3][4]

  • Downstream Process Development: Establishing an efficient and scalable purification protocol to isolate active this compound from the fermentation broth.[5]

Q2: Which host strain is recommended for this compound production?

A2: While Streptomyces cinnamoneus is the native producer, heterologous expression in a well-characterized and genetically tractable host like Streptomyces lividans is a highly effective strategy.[1][6] S. lividans has low endogenous protease activity and efficient secretion mechanisms, which can simplify purification and improve yields.[2][7] Engineered "clean" strains of S. lividans, with endogenous secondary metabolite gene clusters removed, are particularly advantageous as they provide a cleaner metabolic background for detecting and purifying the target compound.[2][8]

Q3: What are the key genes in the this compound biosynthetic gene cluster?

A3: The this compound biosynthetic gene cluster (cin) contains several critical genes. Key among them are:

  • cinA: The structural gene encoding the precursor peptide, which consists of an N-terminal leader peptide and a C-terminal core peptide that is post-translationally modified.[9][10]

  • cinM: Encodes a bifunctional enzyme that dehydrates serine and threonine residues in the core peptide and catalyzes the formation of the characteristic lanthionine (B1674491) bridges.[9][11]

  • cinX: Encodes an α-ketoglutarate/iron(II)-dependent hydroxylase responsible for the hydroxylation of an aspartate residue, a modification crucial for bioactivity.[10][11]

  • cinorf7: A small gene essential for the formation of the unusual lysinoalanine (Lal) bridge.[9][11]

  • cinKR and cinR1: These are regulatory genes. cinKR is a two-component system, and cinR1 encodes a SARP (Streptomyces Antibiotic Regulatory Protein) family regulator, both of which are involved in controlling the expression of the biosynthetic genes.[12][13]

Q4: Is there a self-resistance mechanism in S. cinnamoneus?

A4: Yes, a novel immunity mechanism is crucial for this compound production. The producing organism must protect itself from the antibiotic's activity. This is achieved by the cinorf10 gene, which encodes a phosphatidylethanolamine (B1630911) (PE) methyltransferase. This enzyme methylates PE, the target of this compound, in the cell membrane, thus preventing the antibiotic from binding and causing damage. The expression of cinorf10 is controlled by the cinKR regulatory system and appears to be a prerequisite for the onset of this compound biosynthesis.[12][13]

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments.

Problem 1: Low or No this compound Yield Despite Good Cell Growth

Q: My Streptomyces culture shows good biomass, but HPLC/MS analysis reveals very little or no this compound. What are the potential causes?

A: This is a common issue that can stem from regulatory problems, precursor limitations, or suboptimal fermentation conditions for secondary metabolism.

Possible Causes & Solutions:

  • Regulatory Gene Inactivity: The this compound biosynthetic gene cluster is tightly regulated. In S. cinnamoneus, a complex cascade involving a two-component system (cinKR) and a SARP regulator (cinR1) controls the onset of production, which is often triggered by nutrient limitation.[12][13]

    • Troubleshooting Step: Perform a gene expression analysis (e.g., RT-qPCR) on key biosynthetic genes (cinA, cinM) and regulatory genes (cinR1) at various time points during fermentation. Low transcript levels suggest a regulatory bottleneck.

    • Solution: Consider overexpressing the pathway-specific activator gene cinR1 or engineering the promoter regions of the biosynthetic genes to use strong, constitutive promoters like ermE*p.[14]

  • Immunity System Failure: this compound production is intrinsically linked to the host's immunity. If the cinorf10 gene is not expressed, the cell cannot methylate its membrane PE, and a fail-safe mechanism prevents this compound biosynthesis to avoid self-toxicity.[12][13]

    • Troubleshooting Step: Verify the expression of cinorf10. A deletion or lack of expression in this gene abolishes production.

    • Solution: Ensure the entire functional cinKR regulatory system and the cinorf10 gene are present and expressed in your host.

  • Suboptimal Fermentation Conditions for Production: The optimal conditions for cell growth are often different from those for secondary metabolite production.

    • Troubleshooting Step: Review your fermentation parameters. Production in Streptomyces is often triggered in the stationary phase.

    • Solution: Systematically optimize fermentation parameters such as pH, temperature, and nutrient concentrations. Test different carbon and nitrogen sources. Sometimes, limiting a key nutrient can trigger the onset of secondary metabolism.[15]

Logical Troubleshooting Workflow: Low/No this compound Yield

G start Start: Low or No this compound Yield biomass Is there good biomass? start->biomass no_biomass Troubleshoot Growth: - Check inoculum quality - Optimize medium for growth - Verify culture conditions (pH, Temp) biomass->no_biomass No gene_expression Are key biosynthetic genes (cinA, cinM) expressed? biomass->gene_expression Yes no_expression Troubleshoot Regulation: - Overexpress activator (cinR1) - Check for mutations in cinKR - Ensure immunity gene (cinorf10) is active gene_expression->no_expression No intermediates Are biosynthetic intermediates detected by MS? gene_expression->intermediates Yes no_intermediates Troubleshoot Precursors: - Supplement medium with key  amino acids (Ser, Thr, Cys, Lys) - Analyze media components for degradation intermediates->no_intermediates No degradation Is there evidence of product degradation? intermediates->degradation Yes degradation_issue Troubleshoot Stability: - Harvest at earlier time points - Add protease inhibitors - Optimize purification pH/temp degradation->degradation_issue Yes success This compound Production Optimized degradation->success No

Caption: Logical workflow for troubleshooting low this compound yield.

Problem 2: Product Degradation During Purification

Q: I am losing a significant amount of active this compound during the purification process. What could be the cause?

A: this compound, being a peptide, is susceptible to degradation by proteases and can be unstable at certain pH values or temperatures.

Possible Causes & Solutions:

  • Proteolytic Degradation: Streptomyces can secrete extracellular proteases into the fermentation broth, which can degrade this compound.

    • Troubleshooting Step: Harvest the culture earlier in the stationary phase, as protease expression often increases over time.

    • Solution: Add protease inhibitors (e.g., PMSF, EDTA) to the harvested broth immediately. Perform purification steps at low temperatures (4°C) to minimize enzymatic activity.

  • pH and Temperature Instability: Although many lantibiotics are robust, extreme pH or high temperatures can lead to degradation or loss of activity.[16]

    • Troubleshooting Step: Check the pH of your buffers and solutions throughout the purification process.

    • Solution: Maintain a pH range of 2.0 to 8.5, where the peptide is known to be active.[16] Avoid prolonged exposure to high temperatures. While stable up to 100°C for short periods, it's best practice to keep samples cool.[16]

  • Adsorption to Surfaces: Peptides can be "sticky" and adsorb to glass or plastic surfaces, leading to apparent loss of product.

    • Solution: Use low-protein-binding tubes and containers. Rinsing containers with a solution containing a small amount of organic solvent (like acetonitrile) can help recover adsorbed material.

Data Presentation: Quantitative Parameters

The following tables provide recommended starting points for key experimental parameters. These should be optimized for your specific strain and equipment.

Table 1: Recommended Fermentation Parameters for Streptomyces spp.

ParameterRecommended RangeRationale & NotesReference(s)
Temperature 28 - 32°CBalances good biomass accumulation with stable secondary metabolite production.[3][17][18]
Initial pH 6.5 - 7.5Most Streptomyces species thrive in neutral to slightly alkaline conditions. Secondary metabolism can be pH-sensitive.[17][19][20]
Incubation Time 5 - 12 daysThis compound production is typically initiated in the stationary phase. Monitor production over time to find the optimal harvest point.[17][20]
Agitation 200 - 250 rpmEnsures adequate mixing and aeration in shake flask cultures. Critical for preventing cell clumping and ensuring nutrient homogeneity.[20]
Inoculum Size 5 - 10% (v/v)A standardized inoculum from a mid-log phase seed culture ensures reproducible fermentations.[20]

Table 2: Example Fermentation Medium Composition

ComponentConcentration (g/L)PurposeReference(s)
Glucose20 - 40Primary Carbon Source[20][21]
Corn Starch5 - 20Complex Carbon Source (may promote secondary metabolism)[20]
Soybean Meal / Peptone10 - 15Nitrogen Source[20][21]
CaCO₃2.0pH Buffering Agent[20]
K₂HPO₄0.5 - 1.0Phosphate Source[17][21]
MgSO₄·7H₂O0.5 - 1.0Source of Magnesium Ions[17]

Table 3: this compound Purification Parameters (RP-HPLC)

ParameterRecommended SettingRationale & NotesReference(s)
Stationary Phase C8 or C18 silica (B1680970) columnStandard for peptide purification based on hydrophobicity.[5][22]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA is an ion-pairing agent that improves peak shape.[5][23]
Mobile Phase B Acetonitrile (B52724) + 0.1% Trifluoroacetic Acid (TFA)Organic solvent for eluting the peptide.[5][23]
Gradient 5-95% Mobile Phase B (scouting); optimize to a shallower gradient around the elution point for higher resolution.A scouting gradient helps locate the product, followed by an optimized gradient for purification.[23]
Detection 215 - 220 nmWavelength for detecting the peptide bond.[24]

Experimental Protocols

Protocol 1: Heterologous Expression of this compound in Streptomyces lividans

  • Vector Construction: Clone the entire this compound biosynthetic gene cluster (cin) into a suitable E. coli-Streptomyces shuttle vector (e.g., pSET152-based) that integrates site-specifically into the S. lividans chromosome.

  • Host Preparation: Prepare electrocompetent S. lividans cells or protoplasts according to standard protocols.

  • Transformation/Conjugation: Introduce the constructed vector into S. lividans via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002) or by protoplast transformation.

  • Selection of Exconjugants: Plate the conjugation/transformation mix on a medium (e.g., R2YE) containing an appropriate antibiotic for vector selection (e.g., apramycin). Overlay with nalidixic acid to counter-select the E. coli donor.

  • Verification: Confirm successful integration of the cin cluster into the S. lividans genome using PCR with primers specific to key genes within the cluster (e.g., cinA, cinM).

  • Culture for Production: Inoculate a seed culture of the verified recombinant S. lividans strain in a suitable medium (e.g., TSB). After growth, use this to inoculate a production-scale fermentation using the optimized medium from Table 2.

  • Analysis: After 5-10 days of fermentation, harvest the culture and analyze the supernatant and cell extract for this compound production using RP-HPLC and mass spectrometry.

Protocol 2: Purification of this compound from Fermentation Broth

  • Harvesting: Centrifuge the fermentation culture (e.g., 8,000 x g for 20 min at 4°C) to separate the supernatant from the cell biomass. This compound is typically secreted, so the supernatant is the primary source.

  • Initial Capture (Solid-Phase Extraction):

    • Acidify the supernatant to ~pH 3.0 with an acid like TFA.

    • Load the acidified supernatant onto a C18 solid-phase extraction (SPE) column pre-equilibrated with 0.1% TFA in water.

    • Wash the column with several volumes of equilibration buffer to remove salts and polar impurities.

    • Elute the bound peptides with a step gradient of acetonitrile (e.g., 30%, 60%, 90%) in 0.1% TFA. Collect fractions and analyze for activity.

  • RP-HPLC Purification:

    • Pool the active fractions from the SPE step, evaporate the acetonitrile, and re-dissolve in a minimal volume of Mobile Phase A.

    • Inject the sample onto a preparative or semi-preparative C18 RP-HPLC column.

    • Run a linear gradient of Mobile Phase B (e.g., 20-60% over 40 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peaks.

  • Verification and Final Formulation:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of this compound (Expected MW: ~2041.3 Da).[25]

    • Pool the pure fractions, lyophilize to a stable powder, and store at 2-8°C.[26]

Visualizations

This compound Biosynthesis & Regulation Pathway

G cluster_regulation Regulation Cascade Nutrient_Limitation Nutrient Limitation CinR1 Low-level transcription of SARP regulator (cinR1) Nutrient_Limitation->CinR1 CinA_precursor Precursor Peptide (CinA) (Leader + Core) CinR1->CinA_precursor CinM_X CinM / CinX / Cinorf7 CinA_precursor->CinM_X acts on Small_this compound Low level of modified this compound CinM_X->Small_this compound produces Export Export (CinTH) Small_this compound->Export CinK Sensor Kinase (CinK) (Membrane-bound) Export->CinK activates Phosphorylation Phosphorylation CinK->Phosphorylation CinR Response Regulator (CinR) CinR->Phosphorylation Cinorf10 Immunity Gene (cinorf10) (PE Methyltransferase) Phosphorylation->Cinorf10 activates transcription Full_Expression Upregulation of cin gene cluster Phosphorylation->Full_Expression activates transcription

Caption: Proposed regulatory pathway for this compound biosynthesis.
Experimental Workflow for this compound Production

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing Strain Strain Selection (S. cinnamoneus or heterologous S. lividans) Genetic Genetic Engineering (e.g., Overexpression of cinR1) Strain->Genetic Seed Seed Culture Development Genetic->Seed Fermentation Scale-Up Fermentation (Optimized Media & Conditions) Seed->Fermentation Harvest Cell Harvest (Centrifugation) Fermentation->Harvest Capture Initial Capture (Solid-Phase Extraction) Harvest->Capture Purification Purification (Preparative RP-HPLC) Capture->Purification QC QC Analysis (Analytical HPLC, MS) Purification->QC Final Lyophilization & Final Product QC->Final

Caption: General experimental workflow for this compound production.

References

Validation & Comparative

Unveiling the Cinnamycin-Phosphatidylethanolamine Liaison: A Comparative Guide to Binding Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific molecular interactions that drive the biological activity of novel compounds is paramount. Cinnamycin, a lantibiotic with potent antimicrobial and other therapeutic potentials, exerts its effects through a specific binding interaction with the membrane phospholipid phosphatidylethanolamine (B1630911) (PE). Validating and quantifying this binding is a critical step in its development as a therapeutic agent or a biological probe. This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical techniques for the validation of the this compound-PE interaction, supported by experimental data and detailed protocols.

Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This allows for the determination of the binding affinity (K₀), enthalpy change (ΔH°), entropy change (ΔS°), and stoichiometry (n) of the interaction.

The Power of Isothermal Titration Calorimetry (ITC)

ITC experiments have been instrumental in quantifying the high-affinity interaction between this compound and PE. Studies have consistently shown a 1:1 binding stoichiometry, with a strong binding constant (K₀) in the range of 10⁷ to 10⁸ M⁻¹, indicating a very stable complex formation.[1][2] The thermodynamic signature of this interaction reveals that it is driven by both enthalpic and entropic contributions, with the relative contributions being temperature-dependent.[1]

Quantitative Insights from ITC

The following table summarizes the key thermodynamic parameters for the binding of this compound to PE-containing lipid vesicles as determined by ITC.

ParameterValueReference
Binding Constant (K₀) 10⁷ - 10⁸ M⁻¹[1][2]
Enthalpy (ΔH°) Varies with temperature (e.g., -8.8 kcal/mol at 45°C)[1]
Stoichiometry (n) 1:1[1][2]
Gibbs Free Energy (ΔG°) Approximately -10.5 kcal/mol[1]

A Comparative Look: Alternative Validation Methods

While ITC provides a comprehensive thermodynamic picture, other techniques offer complementary information, focusing on different aspects of the binding event.

TechniquePrincipleKey Information ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the chemical environment of atomic nuclei upon binding.Structural details of the binding site, conformational changes.Provides high-resolution structural information.Requires larger sample quantities, technically complex.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon binding.Real-time kinetics (association and dissociation rates), binding affinity (Kd).High sensitivity, label-free, real-time data.Requires immobilization of one binding partner, which may affect the interaction.
Fluorescence Spectroscopy Measures changes in fluorescence properties (intensity, polarization, lifetime) upon binding.Binding affinity (Kd), conformational changes.High sensitivity, can be used in solution.Requires labeling of one of the molecules, which can potentially alter the binding.
Molecular Dynamics (MD) Simulations Computational method that simulates the movement of atoms and molecules.Atomistic details of the interaction, identification of key residues, dynamic behavior.Provides insights at a level of detail not achievable experimentally.Computationally intensive, results depend on the accuracy of the force fields.

Experimental Workflows and Logical Relationships

The validation of the this compound-PE interaction often involves a multi-pronged approach, where different techniques are used to build a comprehensive understanding.

Validation_Workflow cluster_Initial_Screening Initial Screening & Hypothesis cluster_Thermodynamic_Validation Thermodynamic Validation cluster_Computational_Modeling Computational Modeling Hypothesis Hypothesis: This compound binds to PE ITC Isothermal Titration Calorimetry (ITC) Hypothesis->ITC Quantify Thermodynamics NMR NMR Spectroscopy ITC->NMR Complement with Structural Data SPR Surface Plasmon Resonance (SPR) ITC->SPR Confirm with Kinetic Data Fluorescence Fluorescence Spectroscopy ITC->Fluorescence Alternative Affinity Measurement MD_Sim Molecular Dynamics Simulations NMR->MD_Sim Refine Structural Model SPR->MD_Sim Validate Kinetic Parameters

Overall workflow for validating the this compound-PE interaction.

A more detailed look at the ITC experimental workflow provides clarity on the steps involved in obtaining thermodynamic data.

ITC_Workflow Prep_this compound Prepare this compound Solution (Syringe) Titration Titrate this compound into Vesicle Suspension Prep_this compound->Titration Prep_Vesicles Prepare PE-containing Vesicles (Cell) Prep_Vesicles->Titration Equilibration Thermal Equilibration of ITC Instrument Equilibration->Titration Data_Acquisition Measure Heat Change per Injection Titration->Data_Acquisition Data_Analysis Integrate Peaks & Fit to Binding Model Data_Acquisition->Data_Analysis Results Determine: - Binding Constant (K₀) - Enthalpy (ΔH°) - Stoichiometry (n) Data_Analysis->Results

Experimental workflow for Isothermal Titration Calorimetry.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) at a concentration of approximately 40-100 µM.

    • Prepare large unilamellar vesicles (LUVs) composed of a mixture of a neutral lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and PE (e.g., 10:1 molar ratio) in the same buffer. The total lipid concentration should be around 1-2 mM.

    • Degas both the this compound solution and the vesicle suspension immediately before the experiment to prevent bubble formation.

  • ITC Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 45°C).

    • Fill the sample cell (typically ~1.4 mL) with the PE-containing vesicle suspension.

    • Fill the injection syringe (typically ~250 µL) with the this compound solution.

  • Titration:

    • Perform a series of injections (e.g., 20-30 injections of 5-10 µL each) of the this compound solution into the sample cell containing the vesicles.

    • Allow sufficient time between injections for the system to return to thermal equilibrium.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Correct for the heat of dilution by performing a control titration of this compound into the buffer alone.

    • Fit the integrated and corrected data to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (K₀), enthalpy (ΔH°), and stoichiometry (n).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Prepare isotopically labeled (e.g., ¹⁵N or ¹³C) this compound to enhance signal detection.

    • Prepare small unilamellar vesicles (SUVs) or bicelles containing PE.

    • Mix the labeled this compound with the lipid preparation in a suitable buffer for NMR analysis.

  • NMR Data Acquisition:

    • Acquire a series of NMR spectra, such as ¹H-¹⁵N HSQC, to monitor changes in the chemical shifts of this compound's amide protons and nitrogens upon addition of PE-containing vesicles.

    • Perform Nuclear Overhauser Effect (NOE) experiments to identify protons that are in close proximity in the bound state, providing structural constraints.

  • Data Analysis:

    • Analyze the chemical shift perturbations to identify the amino acid residues of this compound involved in the binding interface.

    • Use the NOE-derived distance restraints to calculate a three-dimensional structure of the this compound-PE complex.

Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation:

    • Immobilize PE-containing liposomes onto a suitable sensor chip (e.g., an L1 chip).

  • Binding Analysis:

    • Flow a solution of this compound at various concentrations over the sensor surface.

    • Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.

    • Regenerate the sensor surface between different this compound concentrations if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Fluorescence Spectroscopy
  • Sample Preparation:

    • Label either this compound or a PE analogue with a fluorescent probe.

    • Prepare a series of samples with a fixed concentration of the fluorescently labeled molecule and varying concentrations of the unlabeled binding partner.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity, anisotropy, or lifetime of the samples.

  • Data Analysis:

    • Plot the change in the fluorescence parameter as a function of the concentration of the unlabeled partner.

    • Fit the resulting binding curve to a suitable equation to determine the dissociation constant (Kd).

Conclusion

The validation of the specific binding between this compound and phosphatidylethanolamine is a critical undertaking that benefits from a multi-technique approach. Isothermal Titration Calorimetry provides unparalleled thermodynamic detail, offering a complete picture of the forces driving the interaction. When combined with the structural insights from NMR, the kinetic data from SPR, the affinity measurements from fluorescence spectroscopy, and the atomistic details from molecular dynamics simulations, a robust and comprehensive understanding of this crucial molecular recognition event can be achieved. This detailed characterization is essential for the rational design of this compound-based therapeutics and diagnostic tools.

References

A Comparative Guide to Cinnamycin and Duramycin: Structure and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamycin and duramycin (B1576892) are closely related lantibiotics, a class of ribosomally synthesized and post-translationally modified peptides produced by various actinomycetes.[1] Their potent biological activities, stemming from a unique structural framework, have garnered significant interest in the scientific community for their potential therapeutic applications. This guide provides a detailed comparison of the structure and bioactivity of this compound and duramycin, supported by experimental data, to aid researchers in their ongoing investigations and drug development efforts.

Structural Comparison: A Tale of Two Peptides

This compound and duramycin share a remarkably similar and rigid globular structure, each comprising 19 amino acids.[2][3] Their defining features are the post-translationally modified amino acids, including one lanthionine (B1674491) and two methyllanthionine bridges, which create a compact, tetracyclic structure.[2][3] A key structural element is the unusual lysinoalanine bridge formed between lysine-19 and serine-6.[2] Additionally, both peptides contain an erythro-3-hydroxy-L-aspartic acid at position 15, which is crucial for their interaction with their biological target.[1][2]

The primary structural difference between this compound and duramycin lies in a single amino acid substitution at position 2, where this compound has an arginine and duramycin has a lysine.[4] This subtle difference can influence their physicochemical properties and, to some extent, their biological activities.

FeatureThis compoundDuramycin
Amino Acid Residues 1919
Molecular Weight (Da) ~2041~2013
Key Structural Motifs 1 Lanthionine, 2 Methyllanthionines, 1 Lysinoalanine bridge, 1 erythro-3-hydroxy-L-aspartic acid1 Lanthionine, 2 Methyllanthionines, 1 Lysinoalanine bridge, 1 erythro-3-hydroxy-L-aspartic acid
Amino Acid at Position 2 ArginineLysine

Bioactivity Profile: Targeting Phosphatidylethanolamine (B1630911)

The primary mechanism of action for both this compound and duramycin is their specific and high-affinity binding to phosphatidylethanolamine (PE), a major phospholipid component of bacterial and eukaryotic cell membranes.[2][5][6] This interaction, with a dissociation constant in the low nanomolar range, is the cornerstone of their diverse biological effects.[5] By sequestering PE, these lantibiotics can trigger a cascade of events, including the inhibition of enzymes that utilize PE as a substrate and the disruption of membrane integrity.[2][7]

Antimicrobial Activity

Both this compound and duramycin exhibit antimicrobial activity, particularly against Gram-positive bacteria.[3] Their efficacy is attributed to their ability to bind to PE in the bacterial cell membrane, leading to altered membrane permeability and, in some cases, inhibition of cell wall biosynthesis.[5][8]

OrganismThis compound MIC (µg/mL)Duramycin MIC (µM)
Bacillus subtilis160.2 - 32
Arthrobacter sp.Not Reported2 - 43
Brevibacillus sp.Not Reported2 - 43
Paenibacillus sp.Not Reported2 - 43
Pseudomonas sp.Not Reported100 - 200 (Resistant)
Rhodococcus sp.Not Reported2 - 43
Streptomyces sp.Not Reported2 - 43

Note: MIC values for duramycin were converted from µM to µg/mL for comparison where possible, assuming a molecular weight of 2013 Da. Data for duramycin is from a study evaluating its activity against a panel of 10 bacterial strains.[9][10]

Inhibition of Phospholipase A2

A significant consequence of PE sequestration by this compound and duramycin is the indirect inhibition of phospholipase A2 (PLA2).[7] PLA2 enzymes play a critical role in various cellular processes, including inflammation, by hydrolyzing phospholipids (B1166683) to produce signaling molecules. By binding to the enzyme's substrate, PE, these lantibiotics effectively prevent its catalytic activity.[7]

BioactivityThis compound IC50Duramycin IC50
Phospholipase A2 Inhibition ~1 µM~1 µM
Antiviral and Anticancer Potential

The specific targeting of PE has also led to the investigation of this compound and duramycin for their antiviral and anticancer properties.[11][12] Many enveloped viruses rely on PE in the host cell membrane for entry, and by disrupting PE, these lantibiotics can inhibit viral infection.[1] In cancer cells, PE is often aberrantly exposed on the outer leaflet of the plasma membrane, presenting a target for these peptides to induce apoptosis.[12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.[13]

General Protocol:

  • Bacterial Culture: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Peptide Dilution: Serial dilutions of the test peptide (this compound or duramycin) are prepared in the broth.

  • Incubation: The bacterial inoculum is added to each dilution of the peptide in a microtiter plate.

  • Observation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.[13]

Phospholipase A2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PLA2.

General Protocol:

  • Substrate Preparation: A substrate solution containing a known concentration of PE is prepared. Often, a radiolabeled or fluorescently tagged PE is used for detection.

  • Enzyme and Inhibitor Incubation: The PLA2 enzyme is pre-incubated with various concentrations of the inhibitor (this compound or duramycin).

  • Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the reaction.

  • Product Measurement: The amount of product generated by the enzymatic reaction (e.g., release of fatty acids) is measured over time.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.[14][15]

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of molecules in solution.[16][17]

General Workflow:

  • Sample Preparation: A concentrated and highly pure sample of the lantibiotic is dissolved in a suitable deuterated solvent.

  • NMR Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) are performed to obtain information about the connectivity of atoms and their spatial proximity.[18][19]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms within the peptide sequence.

  • Structural Restraint Generation: Information from NOESY spectra (through-space correlations) is used to generate distance restraints between protons.

  • Structure Calculation and Refinement: Computational methods are used to calculate a family of 3D structures that are consistent with the experimental restraints. The final structure is an average of this family, refined to have the best agreement with the experimental data.[4][16]

Mechanism of Action at the Cell Membrane

The binding of this compound and duramycin to phosphatidylethanolamine is the critical first step in their mechanism of action, leading to a variety of downstream effects that ultimately compromise cellular function.

Cinnamycin_Duramycin_Mechanism cluster_membrane Cell Membrane PE Phosphatidylethanolamine (PE) PLA2 Phospholipase A2 (PLA2) PE->PLA2 Substrate for Inflammation Inflammation PLA2->Inflammation Produces inflammatory mediators Membrane Membrane Integrity Cell_Death Cell Death Membrane->Cell_Death Leads to Lantibiotic This compound / Duramycin Lantibiotic->PE High-affinity binding (PE Sequestration) Lantibiotic->PLA2 Indirect Inhibition Lantibiotic->Membrane Disruption

References

Cinnamycin vs. Nisin: A Comparative Analysis of Antimicrobial Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two prominent lantibiotics: cinnamycin and nisin. By presenting key quantitative data, detailed experimental protocols, and visual representations of their molecular interactions, this document aims to serve as a valuable resource for researchers in the fields of microbiology, pharmacology, and drug development.

At a Glance: Key Mechanistic Differences

FeatureThis compoundNisin
Primary Molecular Target Phosphatidylethanolamine (B1630911) (PE)Lipid II
Primary Mechanism of Action Membrane permeabilization and disruptionDual: Inhibition of cell wall synthesis and pore formation
Binding Stoichiometry 1:1 (this compound:PE)[1][2]1:1 (Nisin:Lipid II) for initial binding[3][4]
Secondary Effects Induces transbilayer lipid movement, alters membrane curvature[5][6]Sequesters Lipid II, leading to delocalized cell wall synthesis[7]
Primary Target Organisms Gram-positive bacteriaBroad-spectrum against Gram-positive bacteria
Spore Inhibition Less characterizedInhibits spore outgrowth after germination initiation[8]

Quantitative Performance Data

The following tables summarize key quantitative parameters for this compound and nisin, providing a basis for direct comparison of their binding affinities and antimicrobial potencies.

Table 1: Binding Affinity

LantibioticLigandBinding Constant (K)MethodReference
This compoundPhosphatidylethanolamine (PE)K₀: 10⁷ - 10⁸ M⁻¹Isothermal Titration Calorimetry (ITC)[9][10][11]
NisinLipid IIKₐ: ~2 x 10⁷ M⁻¹Not Specified[4][12][13]
NisinLipid IIApparent Kₐ: 3.1 x 10⁶ M⁻¹Isothermal Titration Calorimetry (ITC)[3]

Table 2: Antimicrobial Activity (MIC)

LantibioticOrganismMICReference
NisinBacillus subtilis0.70 - 13.51 µg/mL[14]
NisinBacillus subtilis900 ppm[15]
NisinBacillus anthracis (spores)IC₅₀: 0.57 µM; IC₉₀: 0.90 µM[8]
This compoundStreptomyces antibioticusActive at 5 µg[2]

Mechanisms of Action: A Detailed Comparison

This compound: Targeting the Membrane Fabric

This compound's primary mechanism revolves around its specific and high-affinity binding to phosphatidylethanolamine (PE), a major phospholipid component of bacterial membranes.[1][2] This interaction is highly selective, with significantly lower affinity for other membrane lipids like phosphatidylcholine. The binding event is a 1:1 stoichiometric complex formation.[1][2]

Upon binding, this compound induces significant changes in the membrane's physical properties. It can promote the transbilayer movement of lipids, effectively "flipping" PE from the inner to the outer leaflet of the membrane.[5][6] This disruption of membrane asymmetry, coupled with alterations in membrane curvature, leads to increased membrane permeability and eventual cell death.

G cluster_membrane Bacterial Cytoplasmic Membrane cluster_bilayer PE_outer PE (Outer Leaflet) PE_inner PE (Inner Leaflet) LipidFlipping Induces PE Transbilayer Movement PE_outer->LipidFlipping This compound This compound This compound->PE_outer Binds to PE Permeabilization Membrane Permeabilization This compound->Permeabilization Alters membrane curvature CellDeath Cell Death Permeabilization->CellDeath LipidFlipping->PE_inner Exposes inner leaflet PE

This compound's Mechanism of Action
Nisin: A Two-Pronged Attack

Nisin employs a sophisticated dual mechanism of action that targets both the bacterial cell wall and the cell membrane. Its initial interaction is with Lipid II, a crucial precursor molecule for peptidoglycan synthesis.[12][16] The N-terminal region of nisin forms a "pyrophosphate cage" around the pyrophosphate moiety of Lipid II, effectively sequestering it and halting cell wall construction.[16]

This nisin-Lipid II complex then acts as a docking site for the recruitment of additional nisin molecules. The C-terminal region of nisin inserts into the cell membrane, leading to the formation of pores.[16] These pores disrupt the proton motive force and cause the leakage of essential ions and metabolites, ultimately leading to cell death. The stoichiometry of the final pore complex is thought to be composed of eight nisin molecules and four Lipid II molecules.

Nisin also demonstrates potent activity against bacterial spores. It does not prevent germination but rather inhibits the outgrowth of the germinated spore by preventing the establishment of a membrane potential and oxidative metabolism.[8]

G cluster_membrane Bacterial Cytoplasmic Membrane LipidII Lipid II Inhibit_CW_Synth Inhibition of Cell Wall Synthesis LipidII->Inhibit_CW_Synth Nisin Nisin Nisin->LipidII Binds to Lipid II Pore_Formation Pore Formation Nisin->Pore_Formation Oligomerizes with Lipid II complexes CellDeath Cell Death Inhibit_CW_Synth->CellDeath Pore_Formation->CellDeath Ion leakage, Dissipation of PMF

Nisin's Dual Mechanism of Action

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Lantibiotic-Lipid Interaction

This protocol provides a general framework for measuring the binding affinity between a lantibiotic (e.g., this compound or nisin) and its lipid target using Isothermal Titration Calorimetry.

Objective: To determine the binding constant (K), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal VP-ITC).

  • Lantibiotic (this compound or nisin) solution of known concentration.

  • Lipid vesicles (liposomes) containing the target lipid (PE for this compound, Lipid II for nisin) of known concentration.

  • Matching buffer for both the lantibiotic and lipid vesicle solutions.

  • Degasser.

  • Hamilton syringe.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the lantibiotic in the chosen buffer.

    • Prepare large unilamellar vesicles (LUVs) containing the target lipid at a desired molar ratio with a carrier lipid (e.g., POPC).

    • Ensure the final buffer composition of the lantibiotic and lipid vesicle solutions is identical to avoid heat of dilution effects.

    • Degas both solutions under vacuum for at least 10 minutes to remove dissolved air bubbles.[17]

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells with detergent and water, followed by extensive rinsing with the experimental buffer.

    • Fill the reference cell with the experimental buffer.

    • Load the lipid vesicle solution into the sample cell (typically ~1.4 mL).

    • Load the lantibiotic solution into the injection syringe (typically 250-300 µL).

  • Titration:

    • Equilibrate the system at the desired temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 5-10 µL) of the lantibiotic solution into the sample cell containing the lipid vesicles.

    • Allow the system to return to baseline thermal equilibrium between each injection.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change per injection against the molar ratio of lantibiotic to lipid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K, ΔH, and n).[18]

G Prep_Samples Prepare & Degas Lantibiotic and Lipid Vesicles Setup_ITC Setup ITC Instrument Prep_Samples->Setup_ITC Load_Samples Load Lipid Vesicles (Cell) & Lantibiotic (Syringe) Setup_ITC->Load_Samples Titrate Perform Serial Injections Load_Samples->Titrate Analyze Analyze Binding Isotherm Titrate->Analyze Results Determine K, ΔH, n Analyze->Results

Isothermal Titration Calorimetry Workflow
Membrane Permeabilization Assay using Propidium (B1200493) Iodide

This protocol describes a method to assess the ability of this compound and nisin to permeabilize bacterial cell membranes using the fluorescent probe propidium iodide (PI).

Objective: To quantify the extent of membrane damage by measuring the influx of a membrane-impermeable dye.

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence.

Materials:

  • Mid-log phase bacterial culture (e.g., Bacillus subtilis).

  • Phosphate-buffered saline (PBS).

  • Lantibiotic stock solutions (this compound and nisin).

  • Propidium iodide (PI) stock solution.

  • 96-well black, clear-bottom microtiter plates.

  • Fluorescence microplate reader.

Procedure:

  • Bacterial Culture Preparation:

    • Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) in a suitable broth medium.

    • Harvest the cells by centrifugation and wash twice with PBS.

    • Resuspend the bacterial pellet in PBS to a final OD₆₀₀ of 0.1.

  • Assay Setup:

    • In the 96-well plate, add 50 µL of the bacterial suspension to each well.

    • Add 50 µL of the lantibiotic solution at various concentrations (typically from 0.5x to 4x MIC) to the wells. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (buffer only).

    • Add PI to each well to a final concentration of 10 µM.

  • Measurement:

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm at regular time intervals (e.g., every 5 minutes for 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (wells with bacteria and PI but no lantibiotic).

    • Plot the relative fluorescence units (RFU) against time for each lantibiotic concentration.

    • The increase in fluorescence is proportional to the degree of membrane permeabilization.[19]

Spore Germination and Outgrowth Inhibition Assay

This protocol outlines a method to evaluate the effect of nisin on bacterial spore germination and subsequent outgrowth.

Objective: To determine if nisin inhibits spore germination or outgrowth.

Principle: Spore germination is characterized by a decrease in the optical density (OD) of a spore suspension as the spores become hydrated and lose their refractility. Outgrowth is the subsequent development of the germinated spore into a vegetative cell, which can be monitored by an increase in OD due to cell proliferation.

Materials:

  • Purified bacterial spores (e.g., Bacillus subtilis).

  • Germination medium (e.g., TGY broth or a defined medium with germinants like L-alanine and inosine).

  • Nisin stock solution.

  • 96-well microtiter plates.

  • Spectrophotometer (microplate reader).

Procedure:

  • Spore Preparation:

    • Prepare a suspension of purified spores in sterile water to a starting OD₆₀₀ of ~0.5-1.0.

    • Heat-activate the spores if necessary (e.g., 70°C for 30 minutes) to synchronize germination.

  • Assay Setup:

    • In a 96-well plate, add the spore suspension to wells containing germination medium.

    • Add nisin at various concentrations to the test wells. Include a positive control (germination medium without nisin) and a negative control (spores in buffer without germinants).

  • Measurement:

    • Incubate the plate at 37°C.

    • Monitor the OD₆₀₀ of the wells over several hours. A decrease in OD indicates germination, while a subsequent increase indicates outgrowth and vegetative growth.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time.

    • Compare the curves of the nisin-treated wells to the positive control. Inhibition of the initial OD drop suggests inhibition of germination. Inhibition of the subsequent OD increase indicates inhibition of outgrowth.[20][21]

Conclusion

This compound and nisin, while both classified as lantibiotics, exhibit distinct and sophisticated mechanisms of antimicrobial action. This compound's strategy is a direct assault on the integrity of the bacterial membrane through its specific interaction with phosphatidylethanolamine. In contrast, nisin employs a dual-pronged attack, incapacitating the cell by simultaneously inhibiting cell wall synthesis and forming pores in the membrane via its interaction with Lipid II. This comparative analysis underscores the diverse evolutionary strategies employed by antimicrobial peptides and provides a foundation for the rational design of novel therapeutics that can exploit these unique mechanisms. The provided experimental protocols offer standardized methods for the further investigation and characterization of these and other antimicrobial agents.

References

A Comparative Guide to Cinnamycin and Other Lantibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of cinnamycin, a Type B lantibiotic, with other prominent members of the lantibiotic class, including nisin, gallidermin (B1576560), and mutacin 1140. We will explore their structural differences, mechanisms of action, and antimicrobial performance, supported by experimental data and detailed protocols.

Introduction to Lantibiotics

Lantibiotics are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by Gram-positive bacteria.[1][2][3] Their defining structural features are the presence of thioether amino acids, such as lanthionine (B1674491) (Lan) and methyllanthionine (MeLan), which form intramolecular ring structures.[1][4][5] These peptides are broadly classified into two main types based on their structure and function.[2][5]

  • Type A Lantibiotics: These are typically elongated, flexible, and cationic peptides.[1][2][5] They primarily act by disrupting the cell membrane of target bacteria, often by forming pores.[2] Nisin, gallidermin, and mutacin 1140 are notable examples.

  • Type B Lantibiotics: These are generally more compact, globular, and have a neutral or negative net charge.[1][2][5] Their mechanism often involves the inhibition of essential enzymes.[2] this compound is a well-characterized member of this group.[1][6]

dot

Lantibiotic_Classification cluster_main Lantibiotic Classification cluster_examples Examples Lantibiotics Lantibiotics TypeA Type A (Elongated, Cationic) Lantibiotics->TypeA Primarily act on cell membrane TypeB Type B (Globular, Neutral/Anionic) Lantibiotics->TypeB Primarily inhibit enzyme function Nisin Nisin TypeA->Nisin Gallidermin Gallidermin TypeA->Gallidermin Mutacin1140 Mutacin 1140 TypeA->Mutacin1140 This compound This compound TypeB->this compound

Caption: Classification of Lantibiotics with representative examples.

Comparative Analysis of Lantibiotic Characteristics

The structural diversity among lantibiotics directly influences their biological activity. This compound's globular structure contrasts sharply with the elongated shape of Type A lantibiotics like nisin.

Lantibiotic Class Size (Amino Acids) Structure Producing Organism
This compound Type B19Tetracyclic, Globular[7][8][9]Streptomyces cinnamoneus[7]
Nisin Type A34Pentacyclic, Elongated[10]Lactococcus lactis[11][12]
Gallidermin Type A22Tetracyclic, Elongated[13]Staphylococcus gallinarum[14]
Mutacin 1140 Type A22Tetracyclic, Elongated[15]Streptococcus mutans[16]

Mechanism of Action: A Tale of Different Targets

The most significant distinction between this compound and the compared Type A lantibiotics lies in their molecular targets and subsequent antimicrobial mechanisms. While most Type A lantibiotics target the cell wall precursor Lipid II, this compound interacts with a component of the cell membrane itself.

dot

Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_lantibiotics cluster_targets cluster_effects Membrane Cell Membrane Peptidoglycan Cell Wall (Peptidoglycan) This compound This compound PE Phosphatidylethanolamine (B1630911) (PE) This compound->PE Binds MembraneDisruption Membrane Disruption & Enzyme Inhibition This compound->MembraneDisruption Nisin Nisin LipidII Lipid II Nisin->LipidII Binds PoreFormation Pore Formation Nisin->PoreFormation CellWallInhibition Cell Wall Synthesis Inhibition Nisin->CellWallInhibition Gallidermin Gallidermin Gallidermin->LipidII Gallidermin->CellWallInhibition Mutacin1140 Mutacin 1140 Mutacin1140->LipidII Mutacin1140->CellWallInhibition PE->Membrane located in LipidII->Peptidoglycan is precursor for

Caption: Comparative mechanisms of action for selected lantibiotics.

This compound: this compound's primary target is the aminophospholipid phosphatidylethanolamine (PE), a major component of many bacterial cell membranes.[7][17][18] It binds to PE with a 1:1 stoichiometry.[7][17] This interaction has several consequences:

  • Membrane Disruption: It induces the movement of PE from the inner to the outer leaflet of the cell membrane, disrupting membrane integrity and organization.[7][19][20]

  • Enzyme Inhibition: By sequestering PE, this compound can indirectly inhibit enzymes that require PE as a substrate, such as phospholipase A2.[19][21]

Nisin: Nisin exhibits a potent dual mechanism of action:

  • Cell Wall Synthesis Inhibition: It binds with high affinity to Lipid II, a crucial precursor for peptidoglycan synthesis.[12] This sequestration halts the construction of the bacterial cell wall.

  • Pore Formation: After binding to Lipid II, nisin molecules oligomerize to form pores in the cell membrane, leading to the dissipation of the proton motive force and leakage of cellular contents.[12][13][22][23]

Gallidermin: Like nisin, gallidermin targets Lipid II and inhibits cell wall synthesis.[13][24] However, while it possesses the same Lipid II binding motif, its ability to form pores is less pronounced than nisin's and appears to be strain-dependent.[13][25] Its primary mode of killing is attributed to the potent inhibition of cell wall biosynthesis.[13][24]

Mutacin 1140: Mutacin 1140 also binds to Lipid II to inhibit cell wall synthesis.[15][16] A key difference from nisin is that mutacin 1140 does not form significant pores in the bacterial membrane, even at concentrations well above its minimum inhibitory concentration (MIC).[15][26] Its bactericidal activity stems from the efficient shutdown of cell wall production.

Lantibiotic Primary Molecular Target Pore Formation Inhibition of Cell Wall Synthesis Other Key Effects
This compound Phosphatidylethanolamine (PE)[7][17][18]NoNoInduces transbilayer lipid movement; Inhibits PE-dependent enzymes.[20][21]
Nisin Lipid II[10][11][12]Yes[12][13]Yes[11][12]Dual mechanism provides high potency.[18]
Gallidermin Lipid II[13][24]Limited/Strain-dependent[13]YesSuperior activity in cell wall biosynthesis inhibition compared to nisin.[13][24]
Mutacin 1140 Lipid II[15][26]No[15][26]YesEfficiently sequesters Lipid II without membrane poration.

Antimicrobial Spectrum

Lantibiotics are renowned for their potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[27][28] Their effectiveness against Gram-negative bacteria is generally poor due to the protective outer membrane which prevents them from reaching their targets.[10][29]

Direct comparison of Minimum Inhibitory Concentration (MIC) values across different studies can be challenging due to variations in experimental conditions (e.g., media, inoculum size, incubation time). The data below is compiled from various sources to provide a general overview of potency.

Lantibiotic Target Organism Approximate MIC (µg/mL)
This compound Bacillus subtilisReported activity against Bacilli[7][9]
Clostridium botulinumReported activity[9]
Nisin Staphylococcus aureus~0.8 - 6.25
Listeria monocytogenes~0.1 - 1.0
Streptococcus pneumoniae~0.25[23]
Gallidermin Staphylococcus aureus (incl. MRSA)~0.2 - 2.0[14][30]
Staphylococcus epidermidis~0.1 - 1.0[24]
Micrococcus flavus~0.01 - 0.1[13]
Mutacin 1140 Staphylococcus aureus (incl. MRSA)~0.25 - 2.0[15]
Streptococcus pneumoniae~0.5 - 1.0

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial agents.

A. Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

MIC_Workflow start Start prep_bacteria 1. Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_bacteria prep_plate 2. Serially dilute lantibiotic across a 96-well plate in growth medium prep_bacteria->prep_plate inoculate 3. Inoculate all wells (except negative control) with bacterial suspension prep_plate->inoculate incubate 4. Incubate plate (e.g., 18-24h at 37°C) inoculate->incubate read 5. Read results by assessing turbidity visually or with a plate reader (OD600) incubate->read determine_mic 6. MIC = Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

References

Detecting Phosphatidylethanolamine: A Comparative Guide to Molecular Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of phosphatidylethanolamine (B1630911) (PE) is crucial for understanding a variety of cellular processes, from membrane dynamics to apoptosis. This guide provides an objective comparison of alternative molecular probes for PE detection, supported by experimental data and detailed protocols to assist in selecting the most appropriate tool for your research needs.

Phosphatidylethanolamine is a key phospholipid component of cell membranes, typically sequestered in the inner leaflet. Its externalization is a significant biomarker for events such as apoptosis, cell fusion, and blood coagulation. A variety of molecular probes have been developed to detect and quantify the distribution of PE in both live and fixed cells. This guide will compare the performance of the most common classes of PE probes: Lantibiotic-based Probes, Fluorescently-labeled PE Analogs, and Biotinylated PE Probes.

Quantitative Comparison of PE Probes

The selection of a PE probe is often dictated by the specific experimental requirements, including the desired sensitivity, specificity, and imaging modality. The following table summarizes the key quantitative parameters of popular PE probes to facilitate an informed decision.

Probe ClassSpecific Probe ExampleBinding Affinity (Kd)Excitation Max (nm)Emission Max (nm)Quantum YieldKey AdvantagesKey Disadvantages
Lantibiotic-based Duramycin (B1576892)4-10 nM[1][2]Varies with conjugateVaries with conjugateVaries with conjugateHigh affinity and specificity for PE[3][4]; High stability[4]Potential cytotoxicity at high concentrations[5]
CinnamycinLow nM range[4]Varies with conjugateVaries with conjugateVaries with conjugateHigh affinity and specificity for PE[4]Potential cytotoxicity at high concentrations[5]
Fluorescent PE Analogs NBD-PENot Applicable~463-465[6][7]~535-538[6][7]Low in aqueous media[8]Direct visualization of PE localization and dynamics[9]Can alter membrane properties; NBD fluorescence is environmentally sensitive[8]
Biotinylated PE Probes Biotin-PENot ApplicableVaries with streptavidin conjugateVaries with streptavidin conjugateVaries with streptavidin conjugateVersatile detection methods (e.g., streptavidin-HRP/fluorophores)[10][11]Indirect detection requires multiple steps; potential for steric hindrance

Experimental Protocols

Detailed methodologies for the application of these probes are essential for reproducible and reliable results. Below are protocols for key experiments using each class of PE probe.

Protocol 1: Live-Cell Staining with a Duramycin-based Fluorescent Probe

This protocol describes the use of a fluorescently-conjugated Duramycin probe for the detection of externalized PE in live cells.

Materials:

  • Fluorescently-labeled Duramycin (e.g., Duramycin-FITC)

  • Live cells of interest cultured on glass-bottom dishes

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis-inducing agent (optional, as a positive control)

Procedure:

  • Cell Preparation: Culture cells to 60-80% confluency on glass-bottom dishes. For a positive control, treat a separate dish of cells with an apoptosis-inducing agent for the appropriate time.

  • Probe Preparation: Prepare a working solution of the fluorescent Duramycin probe in live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any serum.

  • Staining: Remove the PBS and add the Duramycin-containing imaging medium to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: Incorporation and Visualization of NBD-PE in Live Cells

This protocol outlines the procedure for labeling cellular membranes with the fluorescent PE analog, NBD-PE.

Materials:

  • NBD-PE

  • Ethanol (B145695) or DMSO

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Live cells of interest cultured on glass-bottom dishes

  • Live-cell imaging medium

  • Ice-cold PBS

Procedure:

  • NBD-PE-BSA Complex Preparation:

    • Prepare a 1 mM stock solution of NBD-PE in ethanol or DMSO.

    • In a glass tube, evaporate the desired amount of the NBD-PE stock solution under a stream of nitrogen to form a thin film.

    • Prepare a solution of fatty-acid-free BSA in PBS.

    • Add the BSA solution to the dried NBD-PE film and vortex vigorously to facilitate complexation. The final concentration of the NBD-PE-BSA complex should be determined based on the desired final labeling concentration (typically 2-10 µM).

  • Cell Preparation: Culture cells to 60-80% confluency on glass-bottom dishes.

  • Washing: Gently wash the cells twice with ice-cold PBS.

  • Labeling: Aspirate the wash buffer and add the pre-chilled NBD-PE-BSA complex solution to the cells.

  • Incubation: Incubate the cells on ice for 15-30 minutes to label the plasma membrane while minimizing endocytosis.

  • Washing: Aspirate the labeling solution and wash the cells three to five times with ice-cold live-cell imaging buffer.

  • Imaging: Immediately image the cells in fresh, ice-cold live-cell imaging buffer using a fluorescence microscope with a filter set suitable for NBD (Excitation: ~467 nm, Emission: ~538 nm).[12]

Protocol 3: Detection of PE using Biotinylated PE and Streptavidin-HRP

This protocol describes an indirect method for detecting PE using a biotinylated PE probe followed by detection with streptavidin conjugated to horseradish peroxidase (HRP) for subsequent colorimetric or chemiluminescent detection.

Materials:

  • Biotinylated PE probe

  • Cells of interest (can be fixed or live)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Streptavidin-HRP conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP substrate (e.g., DAB for colorimetric detection or a chemiluminescent substrate)

Procedure:

  • Cell Preparation: Culture and treat cells as required for the experiment. Cells can be fixed with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilized if intracellular PE is to be detected.

  • Blocking: Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Biotinylated PE Incubation: Incubate the cells with the biotinylated PE probe diluted in blocking buffer for 1 hour at room temperature. The optimal concentration should be determined empirically.

  • Washing: Wash the cells three times with wash buffer for 5 minutes each.

  • Streptavidin-HRP Incubation: Incubate the cells with streptavidin-HRP diluted in blocking buffer for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with wash buffer for 5 minutes each.

  • Detection: Add the HRP substrate to the cells and incubate for the time recommended by the manufacturer.

  • Analysis: For colorimetric detection, visualize the results using a light microscope. For chemiluminescent detection, measure the signal using a luminometer or imaging system.

Visualizing the Mechanisms and Workflows

To better understand the principles behind PE detection, the following diagrams illustrate the key signaling pathways and experimental workflows.

PE_Detection_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_detect Detection Start Start with Live or Fixed Cells Induce Induce Biological Process (e.g., Apoptosis) Start->Induce AddProbe Add PE-specific Molecular Probe Induce->AddProbe Incubate Incubate AddProbe->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Image Fluorescence Microscopy Wash->Image Flow Flow Cytometry Wash->Flow Blot Blotting/Assay Wash->Blot

Caption: A generalized experimental workflow for the detection of phosphatidylethanolamine.

Duramycin_Binding_Mechanism cluster_membrane Cell Membrane cluster_probe Duramycin Probe PE Phosphatidylethanolamine (PE) Duramycin Duramycin BindingSite PE-Binding Pocket Duramycin->BindingSite BindingSite->PE High-Affinity Specific Binding

Caption: The specific binding mechanism of the lantibiotic probe Duramycin to phosphatidylethanolamine.

Biotin_PE_Detection_Workflow PE_Membrane PE on Cell Membrane Biotin_Probe Add Biotinylated PE Probe PE_Membrane->Biotin_Probe Biotin_Bound Biotinylated PE Bound to Membrane Biotin_Probe->Biotin_Bound Streptavidin_Conj Add Streptavidin-Fluorophore or Streptavidin-HRP Biotin_Bound->Streptavidin_Conj Complex_Formed Detection Complex Formed Streptavidin_Conj->Complex_Formed Detection Signal Detection (Fluorescence or Colorimetric) Complex_Formed->Detection

Caption: Workflow for the indirect detection of PE using a biotinylated probe and streptavidin conjugate.

Conclusion

The choice of a molecular probe for phosphatidylethanolamine detection is a critical step in experimental design. Lantibiotic-based probes like Duramycin offer high affinity and specificity, making them ideal for sensitive detection, although potential cytotoxicity needs to be considered. Fluorescent PE analogs such as NBD-PE provide a direct way to visualize PE dynamics within the membrane, but their potential to perturb the membrane and the environmental sensitivity of their fluorescence must be taken into account. Biotinylated PE probes offer great versatility in detection methods, though the indirect nature of the assay requires additional steps. By carefully considering the quantitative data, experimental protocols, and the underlying mechanisms presented in this guide, researchers can select the optimal probe to advance their studies on the important roles of phosphatidylethanolamine in cellular biology and disease.

References

Assessing the Cross-Reactivity of Cinnamycin with Other Phospholipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamycin, a member of the lantibiotic family of peptide antibiotics, is a potent antimicrobial and cytotoxic agent. Its primary mechanism of action involves high-affinity binding to the phospholipid phosphatidylethanolamine (B1630911) (PE), a key component of bacterial and eukaryotic cell membranes. This specific interaction leads to membrane permeabilization and cell death. For researchers utilizing this compound as a PE-specific probe or developing it as a therapeutic agent, a thorough understanding of its cross-reactivity with other membrane phospholipids (B1166683) is paramount. This guide provides a comparative analysis of this compound's binding affinity for various phospholipids, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of this compound to Various Phospholipids

This compound exhibits a pronounced selectivity for phosphatidylethanolamine over other common phospholipids. The following table summarizes the available quantitative and semi-quantitative data on the binding affinity of this compound and its close analog, duramycin (B1576892), to different phospholipids.

PhospholipidBinding Constant (K₀) (M⁻¹)Dissociation Constant (Kd) (nM)Relative Binding Affinity (ELISA, Arbitrary Units)Notes
Phosphatidylethanolamine (PE) 10⁷ - 10⁸[1][2]10 - 200[2]1.00High-affinity, 1:1 stoichiometric binding.[1]
Phosphatidylserine (PS) Not DeterminedNot Determined0.15[3][4]"Slightly positive signal" in ELISA assays; binding affinity is significantly lower than for PE but higher than for PC.[4][5]
Phosphatidylcholine (PC) Not DeterminedNot Determined~0.05[3][4]Generally considered not to bind or to have very low affinity.[5] The bulky choline (B1196258) headgroup likely prevents entry into the binding pocket.
Phosphatidylinositol (PI) Not DeterminedNot Determined~0.05[3][4]No significant binding detected in ELISA assays.[3][4]

Note on Duramycin: Duramycin, a closely related lantibiotic, also demonstrates exclusive specificity for PE, with a reported Kd in the low nanomolar range (4-6 nM).[6][7] Competitive binding assays with radiolabeled duramycin showed that its binding is diminished by PE-containing liposomes but not by liposomes composed of other phospholipids.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the binding of this compound to phospholipids.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of binding affinities and thermodynamic parameters of biomolecular interactions.

Objective: To measure the binding constant (K₀), dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to various phospholipids.

Materials:

  • High-sensitivity isothermal titration calorimeter

  • This compound peptide

  • Phospholipids (e.g., POPE, POPS, POPC, POPI)

  • Buffer solution (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Liposome (B1194612) extrusion equipment

Procedure:

  • Liposome Preparation:

    • Dissolve the desired phospholipid in chloroform (B151607) in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the ITC buffer by vortexing, creating multilamellar vesicles (MLVs).

    • Prepare large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extruding the MLV suspension through a polycarbonate membrane with the desired pore size.

  • Sample Preparation:

    • Thoroughly degas the liposome suspension and the this compound solution to prevent air bubbles.

    • Prepare the this compound solution in the same ITC buffer used for liposome preparation to minimize heats of dilution. A typical starting concentration for the peptide in the syringe is 10-20 times the expected Kd.

    • The phospholipid concentration in the sample cell should be approximately 10-fold higher than the expected Kd.

  • ITC Experiment:

    • Load the liposome suspension into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 5-10 µL per injection).

    • Perform a series of injections of the this compound solution into the sample cell.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat of reaction for each injection.

    • Subtract the heat of dilution, determined from a control experiment injecting this compound into buffer alone.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K₀, n, ΔH).

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assay

This semi-quantitative method provides a straightforward way to compare the relative binding of this compound to a panel of immobilized phospholipids.

Objective: To qualitatively and semi-quantitatively assess the binding of this compound to various phospholipids.

Materials:

  • Microtiter plates

  • Phospholipid standards (PE, PS, PC, PI, etc.)

  • Biotinylated this compound

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

Procedure:

  • Lipid Coating:

    • Dissolve phospholipids in an appropriate organic solvent (e.g., methanol/chloroform) and coat the wells of a microtiter plate.

    • Allow the solvent to evaporate, leaving the lipids adsorbed to the well surface.

  • Blocking:

    • Wash the wells with wash buffer.

    • Add blocking buffer to each well and incubate to prevent non-specific binding.

  • Binding:

    • Add a solution of biotinylated this compound to the wells and incubate.

  • Detection:

    • Wash the wells to remove unbound this compound.

    • Add streptavidin-HRP conjugate and incubate.

    • Wash the wells to remove unbound conjugate.

    • Add HRP substrate and incubate until a color change is observed.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Analysis:

    • Compare the absorbance values for each phospholipid to determine the relative binding affinity.

Mechanism of Selectivity and Biological Effects

The high selectivity of this compound for PE is attributed to a specific binding pocket on the peptide's surface.[5] This pocket accommodates the primary ammonium (B1175870) group of the PE headgroup, forming an extensive network of hydrogen bonds.[5] A previously uncharacterized phosphate-binding site further stabilizes this interaction.[5] The larger, bulkier headgroups of other phospholipids, such as the choline group of PC, are sterically hindered from entering this binding pocket.[5]

The primary biological consequence of this compound binding to PE in cell membranes is the induction of transbilayer lipid movement, also known as "flip-flop".[8][9] This disruption of the membrane's lipid asymmetry leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[8][9] There is currently no evidence to suggest that this compound binding to phospholipids initiates specific intracellular signaling cascades.

Visualizations

Experimental Workflow for Assessing this compound-Phospholipid Cross-Reactivity

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cluster_result Result This compound This compound Solution itc Isothermal Titration Calorimetry (ITC) This compound->itc elisa ELISA-Based Assay This compound->elisa liposomes Phospholipid Liposome (PE, PC, PS, PI) liposomes->itc liposomes->elisa thermo_params Thermodynamic Parameters (K₀, Kd, ΔH, ΔS) itc->thermo_params rel_binding Relative Binding Affinity elisa->rel_binding comparison Comparative Cross-Reactivity Assessment thermo_params->comparison rel_binding->comparison

Caption: Workflow for assessing this compound's phospholipid cross-reactivity.

This compound's Mechanism of Action

mechanism_of_action cluster_membrane Cell Membrane pe Phosphatidylethanolamine (PE) pc Phosphatidylcholine (PC) ps Phosphatidylserine (PS) This compound This compound binding Specific Binding to PE This compound->binding High Affinity binding->pe binding->pc Low/No Affinity binding->ps Low Affinity permeabilization Membrane Permeabilization & Lipid Flip-Flop binding->permeabilization cytotoxicity Cytotoxicity permeabilization->cytotoxicity

Caption: this compound's selective binding to PE and subsequent cytotoxicity.

References

In Vivo Validation of Phosphatidylethanolamine-Binding Lantibiotics: A Comparative Guide on Cinnamycin and Duramycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo therapeutic and diagnostic validation of cinnamycin and its close structural analog, duramycin (B1576892). Both are potent lantibiotic peptides that specifically target the phospholipid phosphatidylethanolamine (B1630911) (PE), a key component of cell membranes. While in vitro studies have highlighted the potential of both molecules, in vivo validation has predominantly focused on duramycin, primarily as an imaging agent for detecting cell death. This guide will objectively compare their mechanisms, summarize the available in vivo experimental data for duramycin as a proxy for this class of molecules, and outline the experimental protocols utilized in these key studies.

Mechanism of Action: Targeting Phosphatidylethanolamine

This compound and duramycin share a unique mechanism of action centered on their high-affinity and specific binding to phosphatidylethanolamine.[1] In healthy cells, PE is primarily located in the inner leaflet of the plasma membrane. However, during apoptosis or necrosis, PE is externalized to the outer surface.[2] this compound and duramycin recognize and bind to this exposed PE, leading to several downstream effects, including the induction of transbilayer lipid movement, membrane reorganization, and indirect inhibition of enzymes like phospholipase A2.[3][4] This specific targeting of a biomarker of cell death has been extensively exploited for in vivo imaging applications.

cluster_0 Healthy Cell cluster_1 Apoptotic/Necrotic Cell Inner_Leaflet Inner Leaflet PE_Internal Phosphatidylethanolamine (PE) Outer_Leaflet Outer Leaflet Cinnamycin_Ext This compound/Duramycin Cinnamycin_Ext->Outer_Leaflet No Binding Inner_Leaflet_A Inner Leaflet Outer_Leaflet_A Outer Leaflet PE_External Exposed PE Cell_Death Membrane Disruption & Cell Death PE_External->Cell_Death Cinnamycin_Bound This compound/Duramycin Cinnamycin_Bound->PE_External High-Affinity Binding Cell_Stress Cellular Stress (e.g., Chemotherapy) PE_Translocation PE Translocation (Flip-Flop) Cell_Stress->PE_Translocation PE_Translocation->PE_External

Figure 1: Signaling pathway of this compound/Duramycin interaction with cell membranes.

In Vivo Validation: Duramycin as a Diagnostic Imaging Agent

While direct in vivo therapeutic efficacy data for this compound is scarce in publicly available literature, its close analog, duramycin, has been extensively validated in preclinical animal models as an imaging agent for detecting cell death. Radiolabeled duramycin (e.g., 99mTc-duramycin) serves as a powerful tool for the non-invasive monitoring of treatment responses in oncology and assessing tissue damage in other diseases.[2][5]

Comparative Performance in Tumor Apoptosis Imaging

The primary in vivo application of this class of molecules has been to monitor early tumor response to therapy. The uptake of radiolabeled duramycin in tumors treated with chemotherapeutic agents has been shown to correlate strongly with established histological markers of apoptosis.

Parameter 99mTc-Duramycin 18F-FDG (Standard of Care) Histology (Cleaved Caspase-3, TUNEL) Reference
Animal Model Nude mice with COLO205 human colorectal cancer xenograftsNude mice with COLO205 human colorectal cancer xenograftsNude mice with COLO205 human colorectal cancer xenografts[6]
Treatment Conatumumab (anti-DR5 antibody)Conatumumab (anti-DR5 antibody)Conatumumab (anti-DR5 antibody)[6]
Tumor Uptake (vs. Control) 7-fold increaseNo significant changeSignificant increase in apoptotic markers[6]
Correlation with Apoptosis High (r = 0.842 with CC3, r = 0.894 with TUNEL)No correlationN/A[6]
Time to Detection 24 hours post-treatmentNot effective at early time points24 hours post-treatment[6]

Table 1: Comparison of 99mTc-Duramycin and 18F-FDG PET for early tumor response assessment.

In Vivo Efficacy in Myocardial Apoptosis Imaging

Radiolabeled duramycin has also been demonstrated to be effective in detecting myocardial cell death following ischemia-reperfusion injury, performing comparably to the established apoptosis imaging agent, 99mTc-Annexin-V.

Parameter 99mTc-Duramycin 99mTc-Annexin-V Reference
Animal Model Rabbit model of ischemia-reperfusion injuryRabbit model of ischemia-reperfusion injury[1][3]
Target Phosphatidylethanolamine (PE)Phosphatidylserine (PS)[3]
Uptake in Infarct Area (%ID/g) 0.751 ± 0.262Similar significant uptake in infarct region[1]
Uptake in Remote Area (%ID/g) 0.045 ± 0.029Low uptake in remote, healthy tissue[1]
Clinical Translation Potential Favorable, due to lower radiation burden and prior human safety data for duramycin as an antibiotic.Established in clinical trials for imaging apoptosis.[3]

Table 2: Comparison of 99mTc-Duramycin and 99mTc-Annexin-V for myocardial apoptosis imaging.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the in vivo studies of duramycin.

Tumor Apoptosis Imaging Protocol
  • Animal Model: Nude mice are subcutaneously inoculated with human colorectal cancer cells (e.g., COLO205). Tumors are allowed to grow to a volume of approximately 400 mm3.[5]

  • Therapeutic Intervention: Mice are treated with a chemotherapeutic agent (e.g., irinotecan (B1672180) 80 mg/kg, administered intraperitoneally) or a targeted therapy (e.g., conatumumab).[5][6]

  • Radiotracer Administration: 24 hours after the final treatment dose, mice are intravenously injected with 99mTc-duramycin.

  • In Vivo Imaging: 4 hours post-injection of the radiotracer, mice are anesthetized and imaged using a small-animal SPECT/CT scanner.

  • Ex Vivo Validation: Following imaging, tumors are excised, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram (%ID/g). Tumors are then processed for histological analysis (cleaved caspase-3 staining and TUNEL assay) to quantify apoptosis.[5]

cluster_workflow In Vivo Tumor Response Workflow Tumor_Inoculation 1. Tumor Cell Inoculation (COLO205 xenograft) Tumor_Growth 2. Tumor Growth (~400 mm³) Tumor_Inoculation->Tumor_Growth Treatment 3. Chemotherapy/ Targeted Therapy Tumor_Growth->Treatment Radiotracer 4. 99mTc-Duramycin Injection (IV) Treatment->Radiotracer Imaging 5. SPECT/CT Imaging Radiotracer->Imaging Validation 6. Ex Vivo Validation Imaging->Validation Gamma_Counting Gamma Counting (%ID/g) Validation->Gamma_Counting Quantitative Analysis Histology Histology (CC3, TUNEL) Validation->Histology Qualitative/ Quantitative Analysis

Figure 2: Experimental workflow for in vivo tumor apoptosis imaging with 99mTc-Duramycin.

Therapeutic Potential and Future Directions

While the in vivo validation of duramycin as an imaging agent is robust, its direct therapeutic efficacy, and that of this compound, remains an area with significant data gaps.

  • Oncology: The ability of duramycin to induce apoptosis in tumor cells in vitro suggests therapeutic potential.[7] However, in vivo studies demonstrating tumor growth inhibition or survival benefit are needed. The high specificity for PE on cancer cells could be leveraged for targeted drug delivery.

  • Cystic Fibrosis: Duramycin entered Phase II clinical trials for cystic fibrosis based on its proposed ability to stimulate chloride transport.[8][9] However, in vitro results have been complex, and further in vivo studies in relevant animal models are required to clarify its therapeutic mechanism and efficacy.[9]

  • Antimicrobial/Antiviral: this compound and duramycin possess antimicrobial and antiviral properties.[8] Future in vivo studies should focus on determining their efficacy in animal models of infection, establishing pharmacokinetic and pharmacodynamic profiles, and assessing their potential to overcome antibiotic resistance.

Conclusion

The class of PE-binding lantibiotics, represented by this compound and duramycin, holds considerable promise. The extensive in vivo validation of duramycin as a sensitive and specific imaging agent for cell death provides a strong foundation for its clinical translation in diagnostics and treatment monitoring. However, the therapeutic potential of this compound and duramycin remains largely underexplored in vivo. Future research should prioritize rigorous preclinical studies in relevant animal models to validate their therapeutic efficacy in oncology, infectious diseases, and cystic fibrosis, thereby bridging the gap between their well-defined mechanism of action and potential clinical applications.

References

Cinnamycin vs. Conventional Antibiotics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Cinnamycin, a member of the lantibiotic class of peptides, presents a unique mechanism of action that sets it apart from conventional antibiotics. This guide provides a detailed comparison of the efficacy of this compound with that of traditional antibiotics, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms.

Mechanism of Action: A Tale of Two Strategies

This compound: Targeting the Membrane Anchor

This compound exerts its antimicrobial effect through a highly specific interaction with phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of many bacterial cell membranes.[1][2][3] Unlike many conventional antibiotics that target intracellular processes, this compound's primary assault is on the integrity of the bacterial cell envelope.

The proposed mechanism involves:

  • Binding: this compound selectively binds to the head group of PE lipids with a 1:1 stoichiometry.[4][5]

  • Membrane Disruption: This binding event is thought to induce transbilayer movement of lipids ("flip-flop"), leading to membrane permeabilization and disruption of the membrane's structural integrity.[4][6]

  • Inhibition of Enzymes: this compound can also indirectly inhibit membrane-associated enzymes like phospholipase A2 by sequestering their PE substrate.[7]

This targeted attack on a fundamental component of the bacterial membrane makes the development of resistance potentially more challenging for bacteria.

This compound Mechanism of Action cluster_membrane Bacterial Cell Membrane PE Phosphatidylethanolamine (PE) Disruption Membrane Permeabilization & Disruption PE->Disruption Leads to Membrane Lipid Bilayer This compound This compound This compound->PE Binds to CellDeath Bacterial Cell Death Disruption->CellDeath

This compound's targeted disruption of the bacterial cell membrane.

Conventional Antibiotics: A Multi-pronged Approach

Conventional antibiotics employ a variety of mechanisms to inhibit bacterial growth or cause cell death.[8][9] These can be broadly categorized as follows:

  • Inhibition of Cell Wall Synthesis: Antibiotics like beta-lactams (e.g., penicillin, amoxicillin) and glycopeptides (e.g., vancomycin) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This weakens the cell wall, leading to lysis.

  • Inhibition of Protein Synthesis: Agents such as macrolides (e.g., erythromycin), aminoglycosides (e.g., gentamicin), and tetracyclines bind to bacterial ribosomes, preventing the translation of mRNA into proteins essential for bacterial function.

  • Inhibition of Nucleic Acid Synthesis: Fluoroquinolones (e.g., ciprofloxacin) and rifamycins (B7979662) target enzymes involved in DNA replication and transcription, respectively, thereby halting the production of genetic material.

  • Inhibition of Metabolic Pathways: Sulfonamides and trimethoprim (B1683648) interfere with the synthesis of folic acid, a vital nutrient for bacteria.

Conventional Antibiotics Mechanisms cluster_targets Bacterial Cellular Targets CellWall Cell Wall Synthesis ProteinSynthesis Protein Synthesis (Ribosomes) NucleicAcid Nucleic Acid Synthesis Metabolism Metabolic Pathways BetaLactams Beta-Lactams (e.g., Penicillin) BetaLactams->CellWall Inhibit Macrolides Macrolides (e.g., Erythromycin) Macrolides->ProteinSynthesis Inhibit Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->NucleicAcid Inhibit Sulfonamides Sulfonamides Sulfonamides->Metabolism Inhibit

Diverse mechanisms of action of conventional antibiotics.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a key indicator of an antibiotic's potency. The following tables present available MIC data for duramycin (B1576892) (a close structural and functional analog of this compound) and several conventional antibiotics against a range of pathogenic bacteria.

It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: MIC of Duramycin against Various Bacterial Strains

Bacterial StrainGram StainMIC (µM)Source
Bacillus subtilis 168Positive2[10][11]
Bacillus sp. BC15Positive2[10][11]
Curtobacterium sp. CF12Positive4[10][11]
Rhodococcus sp. CF156Positive8[10][11]
Staphylococcus epidermidisPositive32[10][11]
Microbacterium sp. GM09Positive43[10][11]
Arthrobacter sp. CF158Positive100[10][11]
Pseudomonas sp. GM17Negative200[10][11]
Escherichia coliNegative>200[10][11]
Flavobacterium sp. CF312Negative>200[10][11]

Table 2: MIC of Conventional Antibiotics against Staphylococcus aureus

AntibioticMIC Range (µg/mL)Source
Vancomycin0.5 - 2[12]
Linezolid1 - 4[12]
Ciprofloxacin0.25 - 1[13]
Gentamicin0.25 - 1[13]
Oxacillin0.12 - >256[13]

Table 3: MIC of Conventional Antibiotics against Escherichia coli

AntibioticMIC Range (µg/mL)Source
Ciprofloxacin0.008 - 0.25[3][14]
Gentamicin0.25 - 1[14]
Kanamycin2 - 8[14]
Ampicillin2 - 8[14]
Tetracycline0.5 - 2[14]

Table 4: MIC of Conventional Antibiotics against Bacillus subtilis

AntibioticMIC (mg/liter)Source
Tetracycline≤8.0[15][16]
Vancomycin≤4.0[15][16]
Gentamicin≤4.0[15][16]
Clindamycin≤4.0[15][16]
Kanamycin≤8.0[15][16]
Erythromycin≤4.0[15][16]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The following are standardized methods for determining the MIC of an antimicrobial agent.

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent in a liquid medium.

Workflow:

Broth Microdilution Workflow A Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). B->C D Include growth control (no antibiotic) and sterility control (no bacteria) wells. C->D E Incubate the plate at 35-37°C for 16-20 hours. D->E F Determine the MIC as the lowest concentration that inhibits visible bacterial growth. E->F

Workflow for the Broth Microdilution MIC Assay.

Detailed Steps:

  • Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the antimicrobial agent is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well remains clear).

Agar (B569324) Dilution Method

In this method, the antimicrobial agent is incorporated into a solid agar medium.

Workflow:

Agar Dilution Workflow A Prepare a series of agar plates, each containing a specific concentration of the antimicrobial agent. C Spot-inoculate a defined volume of the bacterial suspension onto the surface of each agar plate. A->C B Prepare a standardized bacterial inoculum. B->C D Include a control plate with no antibiotic. C->D E Incubate the plates at 35-37°C for 16-20 hours. D->E F Determine the MIC as the lowest concentration that inhibits visible bacterial growth. E->F

Workflow for the Agar Dilution MIC Assay.

Detailed Steps:

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) is prepared, with each plate containing a specific concentration of the antimicrobial agent. This is done by adding the antimicrobial agent to the molten agar before it solidifies.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate. Multiple strains can be tested on a single plate.

  • Control: A control plate containing no antimicrobial agent is also inoculated to ensure the viability of the bacteria.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria at the inoculation spot.

Conclusion

This compound presents a compelling alternative to conventional antibiotics due to its unique mechanism of action targeting the bacterial cell membrane. The available MIC data, primarily from its analog duramycin, demonstrates significant activity against a range of Gram-positive bacteria. While generally less effective against Gram-negative bacteria, its distinct mode of action suggests it could be a valuable tool in combating antibiotic resistance, potentially in combination with other drugs. Further direct comparative studies with a broad panel of conventional antibiotics are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.

References

A Comparative Guide to the Structure and Performance of Cinnamycin and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the lantibiotic cinnamycin and its synthetic and naturally occurring analogs. By presenting key structural differences, quantitative performance data, and detailed experimental methodologies, this document aims to facilitate further research and development in the field of antimicrobial peptides.

Structural Overview: this compound and Its Analogs

This compound is a tetracyclic peptide antibiotic produced by Streptomyces cinnamoneus. Its compact, globular structure is characterized by the presence of several unusual amino acids, which are crucial for its biological activity.[1] The core structure consists of 19 amino acid residues, cross-linked by one lanthionine (B1674491) (Lan) and two methyllanthionine (MeLan) bridges, as well as a lysinoalanine (Lal) bridge.[1][2] A key feature of this compound is the presence of an erythro-3-hydroxy-L-aspartic acid (HyAsp) at position 15, which plays a significant role in its specific binding to phosphatidylethanolamine (B1630911) (PE), a major component of many bacterial cell membranes.[1][3]

The primary analogs of this compound include the naturally occurring duramycins and ancovenin, as well as synthetically or biosynthetically generated variants. These analogs share a high degree of structural homology with this compound but possess key differences that influence their biological activity.

Key Structural Features of this compound:

  • Tetracyclic Structure: Formed by one lanthionine and two methyllanthionine thioether bridges, and one lysinoalanine bridge.[1][2]

  • Unusual Amino Acids: Contains meso-lanthionine, threo-3-methyllanthionine, lysinoalanine, and erythro-3-hydroxyaspartic acid.[1]

  • PE Binding Pocket: A specific hydrophobic pocket allows for high-affinity binding to the headgroup of phosphatidylethanolamine.[3]

Comparative Analysis of this compound and Its Analogs

The following table summarizes the key structural differences between this compound and its most well-characterized analogs.

Peptide Origin Key Structural Differences from this compound Biological Target Reference(s)
This compound Natural-Phosphatidylethanolamine (PE)[1][3]
Duramycin (B1576892) NaturalArginine at position 2 instead of Lysine.Phosphatidylethanolamine (PE)[4][5]
Duramycin B NaturalValine at position 1 and Arginine at position 2.Phosphatidylethanolamine (PE)[4]
Duramycin C NaturalPhenylalanine at position 6.Phosphatidylethanolamine (PE)[4]
Ancovenin NaturalLacks the lysinoalanine bridge and the hydroxyl group on Aspartic acid at position 15. Composed of 16 amino acid residues.Angiotensin I Converting Enzyme[6]
HyAsp15Asp Mutant Synthetic (in silico)Aspartic acid at position 15 instead of erythro-3-hydroxy-L-aspartic acid.Phosphatidylethanolamine (PE)[3]

Performance Comparison: Antimicrobial and Hemolytic Activity

The biological activity of this compound and its analogs is primarily assessed through antimicrobial and hemolytic assays. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial potency, while hemolytic activity indicates toxicity towards mammalian red blood cells.

Peptide Test Organism/Cell Type MIC (μg/mL) Hemolytic Activity (%) Reference(s)
This compoundBacillus subtilis LH45Similar to authentic this compoundNot explicitly quantified, but known to have hemolytic properties[1]
DuramycinVarious Gram-positive bacteriaPotent antimicrobial activityExhibits hemolytic activity[4][7]
HyAsp15Asp MutantNot availableNot availableNot available[3]

Note: Quantitative, directly comparable MIC and hemolytic activity data for a comprehensive set of this compound analogs is limited in the publicly available literature. The table reflects the available information.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[8][9][10][11][12]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Antimicrobial peptide stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare Peptide Dilutions: Perform serial two-fold dilutions of the antimicrobial peptide in MHB in the wells of a 96-well plate.

  • Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria and broth, no peptide) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[9]

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its cytotoxicity.[13][14][15][16][17]

Materials:

  • Fresh human or animal red blood cells

  • Phosphate-buffered saline (PBS)

  • Antimicrobial peptide stock solution

  • Triton X-100 (positive control for 100% hemolysis)

  • 96-well V-bottom plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare RBC Suspension: Wash RBCs with PBS by repeated centrifugation and resuspension until the supernatant is clear. Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).

  • Prepare Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions, PBS (negative control), and Triton X-100 (positive control). Incubate at 37°C for a specified time (e.g., 1 hour).

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemolysis: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculate Percentage Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualizing Key Processes

This compound Biosynthesis and Analog Generation

The biosynthesis of this compound involves a series of post-translational modifications of a precursor peptide, CinA.[1][2] Understanding this pathway allows for the generation of analogs through site-directed mutagenesis of the cinA gene.[1][18][19][20]

Cinnamycin_Biosynthesis_and_Analog_Generation cluster_0 Biosynthesis of this compound cluster_1 Generation of Synthetic Analogs Precursor Precursor Peptide (CinA) Dehydrated Dehydrated Peptide Precursor->Dehydrated Dehydration (CinM) Cyclized Cyclized Peptide Dehydrated->Cyclized Cyclization (CinM) Hydroxylated Hydroxylated Peptide Cyclized->Hydroxylated Hydroxylation (CinX) Mature Mature this compound Hydroxylated->Mature Lysinoalanine Formation (Cinorf7) cinA cinA Gene Mutated_cinA Mutated cinA Gene cinA->Mutated_cinA Site-Directed Mutagenesis Mutant_Precursor Mutant Precursor Peptide Mutated_cinA->Mutant_Precursor Expression Analog This compound Analog Mutant_Precursor->Analog Post-Translational Modification

Caption: Biosynthesis of this compound and generation of synthetic analogs.

Experimental Workflow for Performance Comparison

The following workflow outlines the key steps in comparing the performance of this compound and its synthetic analogs.

Performance_Comparison_Workflow cluster_workflow Performance Comparison Workflow Peptides This compound & Analogs MIC_Assay MIC Assay Peptides->MIC_Assay Hemolytic_Assay Hemolytic Assay Peptides->Hemolytic_Assay Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis Hemolytic_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Determination Data_Analysis->SAR

Caption: Workflow for comparing the performance of this compound and its analogs.

Structure-Activity Relationship (SAR)

The relationship between the structure of this compound and its analogs and their biological activity is complex. Key takeaways from available data include:

  • The Lysinoalanine Bridge: The formation of the lysinoalanine bridge is essential for the antimicrobial activity of this compound.[1] Analogs lacking this feature, such as ancovenin, exhibit different biological activities.[6]

  • The Hydroxyl Group at Asp15: The hydroxyl group on Aspartic acid at position 15 is crucial for the high-affinity and specific binding to PE. Molecular dynamics simulations of a HyAsp15Asp mutant suggest that this modification stabilizes the interaction with the PE headgroup.[3]

  • Amino Acid Substitutions: Even single amino acid substitutions, as seen in the duramycin series, can modulate the activity of the peptide, although they retain the same primary biological target.[4][5]

Further research involving the synthesis and evaluation of a wider range of this compound analogs is necessary to fully elucidate the structure-activity relationships and to design novel lantibiotics with improved therapeutic potential.

References

evaluating the cytotoxicity of cinnamycin across different cell types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamycin, a tetracyclic peptide antibiotic, has garnered interest for its potential as a cytotoxic agent. Its unique mechanism of action, targeting the aminophospholipid phosphatidylethanolamine (B1630911) (PE), sets it apart from many conventional chemotherapeutics. This guide provides a comparative overview of this compound's cytotoxic effects across different cell types, supported by available experimental data and detailed methodologies.

Mechanism of Action: A Unique Approach to Cell Killing

This compound's cytotoxicity stems from its specific binding to PE, a phospholipid typically located in the inner leaflet of the plasma membrane.[1][2] The binding of this compound induces a transbilayer movement, or "flip-flop," of PE to the outer leaflet of the cell membrane.[1][2] This exposure of PE on the cell surface disrupts membrane integrity, leading to membrane fusion, altered morphology, and ultimately, cell death.[1][2] This targeted disruption of the cell membrane is a key differentiator from many anticancer drugs that primarily target intracellular processes.

Comparative Cytotoxicity: Limited Quantitative Data Hinders Direct Comparison

A significant challenge in evaluating the comparative cytotoxicity of this compound is the limited availability of quantitative data, such as half-maximal inhibitory concentration (IC50) values, across a broad range of cell lines. While studies have demonstrated its cytotoxic effects, particularly against HeLa (cervical cancer) cells, precise IC50 values for a direct comparison between different cancer types and against normal cells are not well-documented in publicly available literature.

This lack of extensive quantitative data prevents the construction of a comprehensive comparison table of IC50 values. Future research providing such data would be invaluable for assessing the therapeutic potential and selectivity of this compound.

Experimental Protocols: Methodologies for Assessing this compound's Cytotoxicity

The following are detailed methodologies for key experiments that can be used to evaluate the cytotoxicity of this compound.

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • Subtract the absorbance of the negative control from all other absorbance values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100

Visualizing the Process: Experimental Workflow and Signaling Pathway

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_this compound Add this compound to Wells incubation_24h->add_this compound cinnamycin_prep Prepare this compound Dilutions cinnamycin_prep->add_this compound incubation_treatment Incubate (e.g., 24, 48, 72h) add_this compound->incubation_treatment assay_step Perform Assay (LDH or MTT) incubation_treatment->assay_step read_plate Read Absorbance assay_step->read_plate calculate_cytotoxicity Calculate % Cytotoxicity/Viability read_plate->calculate_cytotoxicity generate_curves Generate Dose-Response Curves calculate_cytotoxicity->generate_curves cinnamycin_pathway This compound This compound cell_membrane Cell Membrane (Outer Leaflet) This compound->cell_membrane Binds to Cell Surface pe_inner Phosphatidylethanolamine (PE) (Inner Leaflet) pe_outer PE Exposure on Outer Leaflet pe_inner->pe_outer Induces Transbilayer Movement (Flip-Flop) membrane_disruption Membrane Integrity Disruption pe_outer->membrane_disruption cell_death Cell Death membrane_disruption->cell_death

References

Unveiling the Energetics of a Potent Antimicrobial: A Thermodynamic Analysis of Cinnamycin-Membrane Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a drug molecule and its target is paramount. In the case of the lantibiotic cinnamycin, its potent antimicrobial activity stems from a highly specific interaction with phosphatidylethanolamine (B1630911) (PE), a key component of bacterial membranes. This guide provides a comparative analysis of the thermodynamic parameters governing this interaction, supported by detailed experimental protocols and visualizations to facilitate a deeper understanding of its mechanism of action.

This compound, a tetracyclic peptide antibiotic, exhibits a remarkable specificity for PE, forming a 1:1 complex that ultimately disrupts membrane integrity.[1][2] The driving forces behind this interaction can be dissected through thermodynamic analysis, primarily using techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC). This guide synthesizes key findings from published research to offer a clear comparison of this compound's binding thermodynamics in different membrane environments.

Quantitative Comparison of Thermodynamic Parameters

The interaction of this compound with PE has been meticulously studied, yielding a wealth of thermodynamic data. The following tables summarize the key parameters obtained from ITC experiments, comparing the interaction in different model membrane systems.

ParameterValue (in POPC Bilayer)Value (in Octyl Glucoside Micelles)Reference(s)
Binding Constant (K₀) 10⁷ - 10⁸ M⁻¹~10⁶ M⁻¹[1][2]
Stoichiometry (n) 1:11:1[1]
Gibbs Free Energy (ΔG°) -10.5 kcal/molNot explicitly stated, but derivable from K₀[2]
Enthalpy (ΔH°) Temperature-dependent: 0 kcal/mol at 10°C to -10 kcal/mol at 50°CEnthalpy-driven[1][2]
Entropy (TΔS°) Temperature-dependent: Entropy-driven at 10°CSmaller contribution than enthalpy[1][2]
Heat Capacity (ΔCp) -245 cal/molNot reported[2]

Table 1: Comparison of Thermodynamic Parameters for this compound-PE Interaction in Bilayer vs. Micellar Environments.

The data clearly indicates a significantly higher binding affinity of this compound for PE within a lipid bilayer compared to a micellar environment. This difference is attributed to the contribution of nonspecific hydrophobic interactions between this compound and the bilayer.[1] Furthermore, the interaction in bilayers exhibits a strong temperature dependence, characterized by a large negative heat capacity change, which is a hallmark of a significant hydrophobic contribution to the binding event.[2] This suggests that the burial of nonpolar surfaces of both this compound and the lipid acyl chains upon complex formation is a major driving force for the interaction.

A fascinating aspect of the this compound-PE interaction is the observed enthalpy-entropy compensation.[2] At lower temperatures (10°C), the binding is entirely entropy-driven, suggesting that the release of ordered water molecules from the interacting surfaces is the dominant factor. As the temperature increases to 50°C, the binding becomes enthalpy-driven, indicating the formation of favorable intermolecular interactions, such as hydrogen bonds, becomes more significant.[2]

The Molecular Dance: A Closer Look at the Interaction

Molecular dynamics simulations and NMR studies have shed light on the specific molecular interactions that underpin the high affinity and specificity of this compound for PE.[3][4] this compound forms an extensive hydrogen-bonding network with the headgroup of PE.[3] This involves all three hydrogen atoms of the primary ammonium (B1175870) group of PE, explaining the selectivity over other phospholipids (B1166683) like phosphatidylcholine (PC), which has a bulkier, methylated headgroup.[3]

Beyond the headgroup, the phosphate (B84403) group of PE also interacts with a phosphate-binding site on this compound.[3] The hydrophobic residues of this compound are thought to interact with the acyl chains of the lipid, further stabilizing the complex within the membrane.[5] This multifaceted interaction, involving both specific hydrogen bonds and non-specific hydrophobic forces, is crucial for the potent and selective action of this compound.

Figure 1: Molecular interaction pathway of this compound and phosphatidylethanolamine.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the thermodynamic data and for designing new studies. The following sections provide detailed protocols for the key techniques used in the analysis of this compound-membrane interactions.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[6][7]

Materials:

  • High-sensitivity isothermal titration calorimeter (e.g., MicroCal VP-ITC)

  • This compound solution of known concentration (e.g., 25-50 µM)

  • Lipid vesicle suspension (e.g., large unilamellar vesicles - LUVs) of known concentration (e.g., 4-45 mM) containing PE

  • Buffer solution (e.g., HEPES, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare LUVs with the desired lipid composition (e.g., POPC with a specific mole percentage of PE) by extrusion.

    • Thoroughly degas both the this compound solution and the lipid vesicle suspension to prevent bubble formation during the experiment.[8]

  • Instrument Setup:

    • Set the desired experimental temperature (e.g., 25°C).

    • Fill the sample cell (typically ~1.4 mL) with the this compound solution.

    • Fill the injection syringe with the lipid vesicle suspension.

  • Titration:

    • Perform a series of small, sequential injections (e.g., 5-10 µL) of the lipid vesicle suspension into the sample cell containing the this compound solution.[8]

    • Allow the system to reach equilibrium after each injection, monitoring the heat change.

    • The heat absorbed or released upon each injection is measured as a peak in the raw data.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of lipid to this compound.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters: Kₐ (and thus ΔG), ΔH, and n.

    • The entropy change (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS.

cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_LUVs Prepare Lipid Vesicles (LUVs) with PE Degas Degas Both Solutions Prep_LUVs->Degas Prep_this compound Prepare this compound Solution Prep_this compound->Degas Load_Cell Load this compound into Sample Cell Degas->Load_Cell Load_Syringe Load LUVs into Injection Syringe Degas->Load_Syringe Titration Perform Sequential Injections of LUVs into this compound Solution Load_Cell->Titration Load_Syringe->Titration Measure_Heat Measure Heat Change (ΔQ) after Each Injection Titration->Measure_Heat Integrate Integrate Injection Peaks to get ΔH per injection Measure_Heat->Integrate Plot Plot ΔH vs. Molar Ratio Integrate->Plot Fit Fit Binding Isotherm to a Model Plot->Fit Extract Extract Thermodynamic Parameters (Kₐ, ΔH, n) Fit->Extract Calculate Calculate ΔG and ΔS Extract->Calculate

Figure 2: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the changes in heat capacity of a sample as a function of temperature.[9][10] In the context of peptide-lipid interactions, DSC can provide information on how the peptide affects the phase transition behavior of the lipid bilayer.

Materials:

  • Differential scanning calorimeter

  • Lipid vesicle suspension (e.g., multilamellar vesicles - MLVs) with and without this compound

  • Buffer solution

Procedure:

  • Sample Preparation:

    • Prepare MLVs of the desired lipid composition.

    • Incubate the MLVs with this compound at a specific peptide-to-lipid molar ratio.

  • Instrument Setup:

    • Place the sample (lipid or lipid-peptide mixture) in the sample pan and an equal volume of buffer in the reference pan.

    • Set the temperature scanning parameters (e.g., a heating and cooling rate of 1-2°C/min).

  • Scanning:

    • Heat and cool the sample and reference pans over a defined temperature range that encompasses the lipid phase transition.

    • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis:

    • The output is a thermogram showing the excess heat capacity as a function of temperature.

    • The main phase transition temperature (Tₘ) and the enthalpy of the transition (ΔH) are determined from the peak of the thermogram.

    • Changes in Tₘ and the shape and enthalpy of the transition peak in the presence of this compound provide insights into how the peptide perturbs the lipid bilayer structure and dynamics.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a versatile technique that can be used to study the binding of a peptide to a membrane and to probe changes in the membrane environment.[11][12]

Materials:

  • Fluorometer

  • This compound (can be intrinsically fluorescent if it contains tryptophan or tyrosine, or can be extrinsically labeled with a fluorescent probe)

  • Lipid vesicle suspension

  • Fluorescent membrane probes (e.g., Laurdan, to monitor changes in membrane polarity)

Procedure:

  • Binding Affinity Measurement (using intrinsic or extrinsic fluorescence):

    • Titrate a solution of this compound with increasing concentrations of lipid vesicles.

    • Monitor the change in fluorescence intensity or wavelength of maximum emission of this compound.

    • The change in fluorescence upon binding can be used to construct a binding curve and determine the binding constant.

  • Membrane Perturbation Assay (using a membrane probe):

    • Incorporate a fluorescent probe like Laurdan into the lipid vesicles.

    • Add this compound to the vesicle suspension.

    • Monitor the change in the fluorescence emission spectrum of Laurdan. A shift in the emission maximum indicates a change in the polarity of the membrane environment, providing information on how this compound affects membrane hydration and packing.

By combining these powerful techniques, researchers can build a comprehensive picture of the thermodynamic and structural basis of the this compound-membrane interaction, paving the way for the rational design of novel antimicrobial agents.

References

Comparative Genomics of Cinnamycin-Producing Streptomyces Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genomic features of cinnamycin-producing Streptomyces strains. It includes a summary of quantitative genomic data, detailed experimental protocols, and visualizations of key biosynthetic and regulatory pathways.

This compound is a member of the lantibiotic family of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity. It is produced by several strains of Streptomyces, most notably Streptomyces cinnamoneus. Understanding the genomic basis of this compound production is crucial for strain improvement, biosynthetic engineering of novel derivatives, and drug discovery. This guide focuses on a comparative analysis of the genomes of key this compound-producing Streptomyces strains to highlight their similarities and differences.

Genomic Comparison of this compound-Producing Strains

A comparative analysis of the genomic features of this compound-producing Streptomyces strains reveals both conserved core elements and notable variations. The following table summarizes key quantitative data for Streptomyces cinnamoneus DSM 40005, a known this compound producer, and Streptomyces cinnamoneus DSM 40646, a producer of the closely related duramycin (B1576892). Information on Streptomyces durhamensis, a producer of duramycin, is also included for comparative purposes.

FeatureStreptomyces cinnamoneus DSM 40005 (ATCC 11874)Streptomyces cinnamoneus DSM 40646Streptomyces durhamensis
Genome Size (bp) ~8.7 Mbp (Estimated for S. coelicolor as a reference)Not Publicly AvailableNot Publicly Available
GC Content (%) ~72% (Typical for Streptomyces)Not Publicly AvailableNot Publicly Available
This compound/Duramycin Biosynthetic Gene Cluster (BGC) Size (bp) 17,083[1]Not explicitly stated, but a ~5-kb fragment was initially cloned.Not Publicly Available
Key Biosynthetic Genes cinA, cinM, cinX, cinorf7[1]cinA, cinM, cinX, cinorf7 homologsLikely contains homologs of duramycin biosynthesis genes
Key Regulatory Genes cinR1 (SARP family), cinK/cinR (two-component system)[1]cinKR (two-component system)Not characterized
Immunity Mechanism Not explicitly describedPE-N-methyltransferase (cinorf10) mediated methylation of phosphatidylethanolamine (B1630911) (PE)Not characterized

This compound Biosynthesis and Regulation

The biosynthesis of this compound is a complex process involving post-translational modification of a precursor peptide encoded by the cinA gene. The key enzymatic steps and their corresponding genes are outlined below.

This compound Biosynthetic Pathway

The biosynthetic pathway for this compound involves a series of enzymatic modifications to the CinA precursor peptide. These modifications are catalyzed by proteins encoded within the cin gene cluster.

cinnamycin_biosynthesis cluster_precursor Precursor Peptide cluster_modification Post-Translational Modifications cluster_processing Final Processing CinA_precursor CinA Precursor Peptide (with Leader Peptide) Dehydration Dehydration (Ser/Thr -> Dha/Dhb) [CinM] CinA_precursor->Dehydration Cyclization Cyclization (Thioether bond formation) [CinM] Dehydration->Cyclization Hydroxylation Hydroxylation (Asp -> 3-hydroxy-Asp) [CinX] Cyclization->Hydroxylation Lysinoalanine_formation Lysinoalanine Bridge Formation [Cinorf7] Hydroxylation->Lysinoalanine_formation Leader_cleavage Leader Peptide Cleavage (Protease) Lysinoalanine_formation->Leader_cleavage Mature_this compound Mature this compound Leader_cleavage->Mature_this compound

Caption: The biosynthetic pathway of this compound from the CinA precursor peptide.

Regulatory Cascade of this compound Production

The expression of the this compound biosynthetic genes is tightly regulated. In S. cinnamoneus, this regulation involves a two-component system (cinK/cinR) and a Streptomyces antibiotic regulatory protein (SARP) family regulator (cinR1).

cinnamycin_regulation Signal Inducing Signal (e.g., cell density, nutrient limitation) CinK CinK (Sensor Kinase) Signal->CinK Activates CinR CinR (Response Regulator) CinK->CinR Phosphorylates CinR1 CinR1 (SARP Activator) CinR->CinR1 Activates transcription of cin_genes This compound Biosynthetic Genes (cinA, cinM, cinX, etc.) CinR1->cin_genes Binds to promoters and activates transcription This compound This compound Production cin_genes->this compound Leads to

Caption: The proposed regulatory cascade for this compound production in Streptomyces.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative genomics of this compound-producing Streptomyces strains.

Genomic DNA Extraction from Streptomyces

High-quality genomic DNA is a prerequisite for genome sequencing. The following protocol is optimized for Streptomyces, which can be challenging to lyse due to their mycelial growth and complex cell wall.

Materials:

  • Streptomyces culture grown in a suitable liquid medium (e.g., TSB)

  • Lysozyme (B549824) solution (50 mg/mL in TE buffer)

  • Proteinase K solution (20 mg/mL)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol (room temperature)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

  • Harvest mycelia from a 50 mL liquid culture by centrifugation at 5,000 x g for 10 minutes.

  • Wash the pellet twice with sterile water and resuspend in 5 mL of TE buffer.

  • Add 1 mL of lysozyme solution and incubate at 37°C for 1-2 hours with gentle shaking.

  • Add 0.5 mL of 10% SDS and 50 µL of Proteinase K solution. Mix gently by inversion and incubate at 55°C for 2 hours.

  • Add 1.5 mL of 5 M NaCl and mix thoroughly.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol, and mix gently for 10 minutes.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.

  • Precipitate the DNA by adding 0.6 volumes of isopropanol. Spool the DNA out with a sterile glass rod or pellet by centrifugation at 12,000 x g for 10 minutes.

  • Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

  • Air-dry the pellet for 10-15 minutes and resuspend in an appropriate volume of TE buffer.

Genome Sequencing and Assembly

Both Illumina short-read and PacBio or Oxford Nanopore long-read sequencing technologies are suitable for Streptomyces genomes. A hybrid assembly approach is often recommended to achieve a complete and accurate genome.

a. Illumina Sequencing:

  • Prepare a sequencing library from the extracted genomic DNA using a commercial kit (e.g., Illumina DNA Prep).

  • Sequence the library on an Illumina platform (e.g., MiSeq or NovaSeq) to generate paired-end reads.

  • Perform quality control of the raw reads using tools like FastQC and trim adapters and low-quality bases using Trimmomatic.

  • Assemble the reads into contigs using a de novo assembler such as SPAdes or Velvet.

b. PacBio/Oxford Nanopore Sequencing:

  • Prepare a long-read sequencing library according to the manufacturer's protocol (e.g., PacBio SMRTbell library preparation or Oxford Nanopore ligation sequencing kit).

  • Sequence the library on the respective platform.

  • Perform de novo assembly of the long reads using assemblers like Canu, Flye, or HGAP.

c. Hybrid Assembly:

  • Use both the short and long reads to perform a hybrid assembly using tools like Unicycler or MaSuRCA to generate a high-quality, complete genome sequence.

Biosynthetic Gene Cluster (BGC) Analysis

a. BGC Identification and Annotation:

  • Use the assembled genome sequence as input for the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server or standalone version.[2][3][4][5]

  • Run the analysis with default parameters to predict the locations and types of BGCs, including those for RiPPs like this compound.

  • Examine the antiSMASH output to identify the this compound BGC and the annotation of the genes within it.

b. Comparative BGC Analysis:

  • Extract the GenBank files for the this compound BGCs from the antiSMASH results of the different strains.

  • Use tools like BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) to construct a sequence similarity network of the BGCs.[6][7][8] This will help visualize the relationships between the clusters from different strains.

  • Perform a more detailed manual comparison of the gene organization (synteny) and sequence identity of the core biosynthetic and regulatory genes.

Comparative Genomics Workflow

The following diagram illustrates a typical workflow for the comparative genomics of this compound-producing Streptomyces strains.

comparative_genomics_workflow Strain1 Streptomyces sp. Strain 1 (e.g., S. cinnamoneus DSM 40005) DNA_Extraction1 gDNA Extraction Strain1->DNA_Extraction1 Strain2 Streptomyces sp. Strain 2 (e.g., S. cinnamoneus DSM 40646) DNA_Extraction2 gDNA Extraction Strain2->DNA_Extraction2 Strain3 Streptomyces sp. Strain 3 (e.g., S. durhamensis) DNA_Extraction3 gDNA Extraction Strain3->DNA_Extraction3 Sequencing1 Genome Sequencing (e.g., Illumina + PacBio) DNA_Extraction1->Sequencing1 Sequencing2 Genome Sequencing (e.g., Illumina + PacBio) DNA_Extraction2->Sequencing2 Sequencing3 Genome Sequencing (e.g., Illumina + PacBio) DNA_Extraction3->Sequencing3 Assembly1 Genome Assembly Sequencing1->Assembly1 Assembly2 Genome Assembly Sequencing2->Assembly2 Assembly3 Genome Assembly Sequencing3->Assembly3 Annotation1 Genome Annotation Assembly1->Annotation1 Annotation2 Genome Annotation Assembly2->Annotation2 Annotation3 Genome Annotation Assembly3->Annotation3 BGC_Analysis Comparative BGC Analysis (antiSMASH, BiG-SCAPE) Annotation1->BGC_Analysis Annotation2->BGC_Analysis Annotation3->BGC_Analysis

Caption: A workflow for the comparative genomics of Streptomyces strains.

References

Safety Operating Guide

Proper Disposal of Cinnamycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of Cinnamycin are critical for maintaining laboratory safety and ensuring environmental protection. This compound, a member of the lantibiotic family of peptide antibiotics, is a highly stable molecule, resistant to both thermal and proteolytic degradation. This inherent stability necessitates a cautious and formalized approach to its disposal, as standard laboratory inactivation methods such as autoclaving may not be sufficient to neutralize its biological activity.

This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound and associated materials, emphasizing containment and treatment as hazardous chemical waste in the absence of validated inactivation protocols. Adherence to these guidelines is essential for regulatory compliance and responsible laboratory practice.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Protective Clothing: A lab coat or gown should be worn.

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be used to prevent accidental splashes.

Work should be conducted in a well-ventilated area, and any spills should be managed promptly according to your institution's chemical spill response procedures.

Step-by-Step Disposal Procedures

Given the stability of this compound and the lack of specific, validated inactivation protocols in publicly available literature, all this compound waste, including pure compound, stock solutions, and contaminated materials, should be treated as hazardous chemical waste.[1] Do not discharge this compound waste down the drain or dispose of it in the regular trash.

1. Segregation of this compound Waste:

  • All materials that have come into contact with this compound must be segregated from other laboratory waste streams at the point of generation.

  • This includes unused or expired this compound, stock solutions, contaminated media, pipette tips, tubes, flasks, and any PPE that has been contaminated.

2. Containment and Labeling:

  • Solid Waste:

    • Collect all solid waste (e.g., contaminated vials, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be compatible with the waste and have a secure lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound (e.g., stock solutions, experimental media) in a dedicated, shatter-proof, and leak-proof container.

    • The container must be clearly labeled as "Hazardous Waste: this compound" and should include information about the solvent if applicable (e.g., DMSO, ethanol, methanol).[2]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

3. Storage of this compound Waste:

  • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from general laboratory traffic and is clearly marked as a hazardous waste storage area.

4. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional procedures for hazardous waste disposal, including any required documentation.

  • The primary recommended method for the disposal of this type of waste is through a licensed chemical destruction plant, which typically utilizes high-temperature incineration.

Data Presentation: this compound Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteHigh stability of the this compound molecule; lack of validated inactivation protocols.
Solid Waste Containment Labeled, sealed, leak-proof containerPrevents accidental exposure and environmental contamination.
Liquid Waste Containment Labeled, sealed, shatter-proof, leak-proof containerPrevents spills, exposure, and environmental contamination.
Primary Disposal Method High-Temperature IncinerationEnsures the complete destruction of the biologically active peptide.
Secondary Disposal Method Licensed Chemical Destruction PlantProvides a compliant and environmentally sound disposal pathway.
Drain Disposal ProhibitedPrevents the release of active antibiotic into aquatic ecosystems.
Autoclaving Not recommended as a sole disposal methodThis compound is heat-stable; autoclaving may not guarantee complete inactivation.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal Cinnamycin_Solid Solid this compound Waste (e.g., tips, tubes, PPE) Solid_Container Labelled, Leak-Proof Solid Waste Container Cinnamycin_Solid->Solid_Container Cinnamycin_Liquid Liquid this compound Waste (e.g., stock solutions, media) Liquid_Container Labelled, Leak-Proof Liquid Waste Container Cinnamycin_Liquid->Liquid_Container Storage Designated Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage EHS_Pickup Arrange for EHS Pickup Storage->EHS_Pickup Final_Disposal High-Temperature Incineration/ Licensed Disposal Facility EHS_Pickup->Final_Disposal

Caption: this compound Waste Disposal Workflow Diagram.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and regulatory compliance. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Safeguarding Your Research: Essential Protocols for Handling Cinnamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like Cinnamycin. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans to minimize exposure risk and ensure the integrity of your work. This compound, a tetracyclic lantibiotic produced by Streptomyces cinnamoneus, requires careful handling due to its biological activity and potential hazards.[1][2][3]

Personal Protective Equipment (PPE) for Handling this compound

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended personal protective equipment for various activities involving this compound.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking Chemical-resistant gloves (e.g., nitrile), lab coat, and safety glasses.
Weighing and Aliquoting (Solid Form) Chemical-resistant gloves, disposable gown, safety goggles, and a dust respirator. Work should be conducted in a chemical fume hood or a ventilated enclosure.[1]
Solution Preparation and Handling Double gloves (chemical-resistant), disposable gown, safety goggles, and face shield. All work should be performed in a chemical fume hood.
Administration/Cell Culture Chemical-resistant gloves, lab coat, and safety glasses.
Cleaning and Decontamination Chemical-resistant gloves (double gloving recommended), disposable gown, and safety goggles.
Waste Disposal Chemical-resistant gloves and a lab coat.
Spill Cleanup Full PPE is required: double gloves, disposable gown, shoe covers, safety goggles, and a self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[1]

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is critical for laboratory safety and regulatory compliance.

Engineering Controls
  • Ventilation: Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[1] All work that may generate dust or aerosols, such as weighing and preparing stock solutions, should be performed in a certified chemical fume hood.

Safe Handling and Storage
  • Handling: Avoid contact with skin and eyes.[1] Do not breathe dust.[1] Keep away from heat and sources of ignition.[1] Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]

  • Storage: Keep the container tightly closed.[1] Store at -20°C for long-term stability (≥ 4 years).[4] Some suppliers recommend storage at 2–8 °C for stability of at least 3 years.[2]

Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

G cluster_0 This compound Spill Response A Spill Detected B Evacuate Immediate Area A->B Immediate Action L Seek Medical Attention if Exposed A->L If Personal Exposure Occurs C Alert Others & Cordon Off Area B->C D Don Appropriate PPE C->D E Small Spill (<1g) D->E Assess Spill Size F Large Spill (>1g) D->F Assess Spill Size G Absorb with Inert Material E->G H Use Shovel to Collect Spilled Material F->H I Place in Labeled Waste Container G->I H->I J Decontaminate Spill Area I->J K Dispose of Waste According to Regulations J->K

Workflow for responding to a this compound spill.

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Skin Contact: Wash off with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution. Check for and remove any contact lenses. Seek medical attention.[1]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]

Disposal Plan
  • Waste Characterization: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.

  • Containerization: Collect waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。